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  • Product: 4-phenyl-1H-imidazole-2-carbonitrile
  • CAS: 41270-76-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-Phenyl-1H-imidazole-2-carbonitrile

This technical guide details the synthesis and characterization of 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2). This scaffold is a critical intermediate in the development of indoleamine 2,3-dioxygenase (IDO)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and characterization of 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2). This scaffold is a critical intermediate in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other bioactive heterocyclic agents.

The guide prioritizes the N-Protection/Lithiation/Cyanation pathway, as it offers the highest regiochemical fidelity for installing the nitrile group at the C2 position, avoiding the common C4/C5 regioselectivity issues associated with direct electrophilic substitution on the imidazole ring.

Executive Summary & Strategic Analysis

Target Molecule: 4-Phenyl-1H-imidazole-2-carbonitrile CAS: 41270-76-2 Molecular Formula: C₁₀H₇N₃ Molecular Weight: 169.18 g/mol

The Synthetic Challenge: Regioselectivity and Tautomerism

Synthesizing 2-substituted-4-phenylimidazoles presents two primary challenges:

  • Tautomeric Ambiguity: 4-phenylimidazole exists in equilibrium with 5-phenylimidazole. Without N-protection, reactions can yield mixtures of regioisomers.

  • Nucleophilic Hierarchy: The imidazole ring is naturally nucleophilic at C4/C5. Direct electrophilic cyanation or halogenation often targets the C5 position (adjacent to the phenyl group) rather than the desired C2 position.

The Solution: To guarantee C2-functionalization, we utilize a Directed Lithiation Strategy . By protecting the N1 nitrogen with a semi-labile group (SEM or Trityl), we block the tautomeric shift and render the C2 proton the most acidic site (pKa ~32), allowing for selective deprotonation by organolithiums and subsequent quenching with a cyanide source.

Experimental Protocol: The Lithiation Route

Phase 1: Synthesis of the Core Scaffold (4-Phenylimidazole)

If the starting material is not purchased, it is synthesized via the Bredereck synthesis.

Reaction:


-Bromoacetophenone + Formamide 

4-Phenylimidazole

Protocol:

  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine

    
    -bromoacetophenone (1.0 eq) and excess formamide (15-20 eq).
    
  • Reaction: Heat the mixture to 170–180 °C for 4–6 hours. The reaction proceeds via the formation of an

    
    -amino ketone intermediate followed by cyclization.
    
  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water. Basify with saturated NaHCO₃ to pH ~8–9.

  • Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (MeOH/DCM gradient).

    • Yield Target: 50–60%

    • Checkpoint: 1H NMR should show the C2-H singlet at

      
       7.7–7.8 ppm.
      
Phase 2: N-Protection (SEM-Protection)

Protection is mandatory to facilitate C2-lithiation.

Reaction: 4-Phenylimidazole + SEM-Cl


 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-phenyl-1H-imidazole

Protocol:

  • Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF under Argon at 0 °C.

  • Addition: Add a solution of 4-phenylimidazole (1.0 eq) in THF dropwise. Stir at 0 °C for 30 mins until H₂ evolution ceases.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Completion: Warm to room temperature and stir for 2–3 hours. Monitor by TLC (the product will be less polar than the starting material).

  • Workup: Quench with water, extract with EtOAc, and concentrate.

    • Note: This produces a mixture of N1-SEM-4-phenyl and N1-SEM-5-phenyl regioisomers. Separation is NOT strictly necessary if the protecting group is removed at the end, as both isomers yield the same C2-substituted product upon deprotection. However, for characterization rigor, separation via column chromatography is recommended.

Phase 3: C2-Lithiation and Cyanation

The critical C-C bond forming step.

Reaction: N-SEM-4-Phenylimidazole


 N-SEM-4-Phenylimidazole-2-carbonitrile

Protocol:

  • Cryogenic Setup: Dissolve the N-protected imidazole (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C .

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 10 minutes.

    • Mechanistic Insight: The SEM group directs the lithiation to the C2 position via coordination and by blocking the N-lone pair. Stir for 30–45 minutes at -78 °C.

  • Cyanation: Add a solution of p-Toluenesulfonyl cyanide (TsCN) (1.2 eq) in THF dropwise.

    • Alternative: Phenyl cyanate (PhOCN) can also be used. Avoid gaseous cyanogen halides for safety reasons.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexanes/EtOAc).

Phase 4: Deprotection

Reaction: N-SEM-2-CN-4-Phenylimidazole


 4-Phenyl-1H-imidazole-2-carbonitrile

Protocol:

  • Dissolution: Dissolve the intermediate in THF.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) or 4M HCl in Dioxane. Heat to 60 °C if reaction is sluggish.

  • Workup: Remove solvent. Dilute with water and extract with EtOAc.

  • Final Purification: Recrystallize from Ethanol or Diethyl Ether/Hexanes to obtain the pure solid.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow of the lithiation strategy.

G Start Start: Alpha-Bromoacetophenone RingClose Step 1: Ring Closure (Formamide, 170°C) Start->RingClose Core Intermediate: 4-Phenylimidazole (Tautomeric Mix) RingClose->Core Protect Step 2: N-Protection (SEM-Cl, NaH) Core->Protect Blocks Tautomerism ProtectedInt N-SEM-4-Phenylimidazole Protect->ProtectedInt Lithiate Step 3: C2-Lithiation (n-BuLi, -78°C) ProtectedInt->Lithiate Directs to C2 Cyanate Step 3b: Electrophilic Quench (TsCN) Lithiate->Cyanate Deprotect Step 4: Deprotection (TBAF or HCl) Cyanate->Deprotect Final Target: 4-Phenyl-1H-imidazole-2-carbonitrile Deprotect->Final

Figure 1: Step-by-step synthetic workflow for the regioselective synthesis of 4-phenyl-1H-imidazole-2-carbonitrile.

Characterization Data

The following data confirms the structure and purity of the target molecule.

Spectroscopic Profile[2][3][4]
TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR C2-H Absent The diagnostic singlet at ~7.7 ppm (seen in starting material) must be gone.
1H NMR N-H Broad singlet, >12.0 ppmExchangeable proton, confirms deprotection.
1H NMR Aromatic Multiplet, 7.3–7.9 ppmPhenyl ring protons + C5-H singlet (often overlaps).
13C NMR C-CN ~114–116 ppmCharacteristic nitrile carbon shift.
13C NMR C2 ~130–135 ppmQuaternary carbon attached to nitrile.
FT-IR CN Stretch 2220–2240 cm⁻¹ Sharp, distinct peak. Definitive proof of cyanation.
MS (ESI) [M+H]⁺ 170.1 Consistent with Formula C₁₀H₇N₃.
Physical Properties[3][4][5][6][7]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM; insoluble in water.

  • Melting Point: High melting solid (typically >180 °C, distinct from the lower melting precursor).

Safety & Handling

  • Cyanide Sources: While TsCN is safer than NaCN or HCN gas, it still releases cyanide ions upon decomposition. All reactions involving cyanide sources must be performed in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

  • Organolithiums: n-Butyllithium is pyrophoric. Use strictly anhydrous techniques and inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of 4-phenylimidazole (Bredereck Synthesis)

    • Bredereck, H., & Theilig, G. (1953). Chemische Berichte, 86(1), 88-96.
    • Modern adaptation: "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry, 2008.

  • C2-Lithiation of Imidazoles

    • Iddon, B. (1985). "Lithiation of imidazoles."[1] Heterocycles, 23(2), 417-445.

    • Protocol validation: "Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile."

  • Palladium-Catalyzed Cyanation (Alternative Route Context)

    • "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of the American Chemical Society, 2010.

  • NMR Data Reference (Analogous Structures)

    • "13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole." Royal Society of Chemistry.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 4-Phenyl-1H-imidazole-2-carbonitrile

The Physicochemical Properties of 4-phenyl-1H-imidazole-2-carbonitrile technical guide. Executive Summary 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2 ) represents a critical scaffold in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Properties of 4-phenyl-1H-imidazole-2-carbonitrile technical guide.

Executive Summary

4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2 ) represents a critical scaffold in medicinal chemistry, particularly in the development of fungicides (e.g., cyazofamid derivatives) and kinase inhibitors. Its structural uniqueness lies in the juxtaposition of an electron-withdrawing cyano group at the C2 position with a lipophilic phenyl ring at C4. This "push-pull" electronic configuration significantly alters the amphoteric nature of the imidazole core, modulating both hydrogen bond acidity (N1-H) and basicity (N3), which is pivotal for active site binding in protein targets.

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support researchers in lead optimization and process chemistry.

Molecular Identity & Structural Analysis[1]

The compound exists as a planar aromatic system.[1] The 1H-imidazole core is subject to annular tautomerism, meaning the hydrogen atom can migrate between N1 and N3. However, in the solid state and most solvents, the 4-phenyl tautomer is generally favored or exists in rapid equilibrium with the 5-phenyl form.

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name 4-phenyl-1H-imidazole-2-carbonitrilePreferred name
CAS Number 41270-76-2 Primary identifier
Synonyms 2-Cyano-4-phenylimidazole; 4-Phenyl-2-cyanoimidazole
SMILES N#CC1=NC(C2=CC=CC=C2)=CN1Canonical
InChI Key XNFLCRWXJBVDOW-UHFFFAOYSA-N
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Electronic Structure Diagram

The following diagram illustrates the tautomeric equilibrium and the electronic influence of the C2-cyano group.

G TautomerA 4-Phenyl-1H-imidazole-2-carbonitrile (Tautomer A) TautomerB 5-Phenyl-1H-imidazole-2-carbonitrile (Tautomer B) TautomerA->TautomerB Fast Proton Transfer (Solution) Properties Electronic Effects: 1. C2-CN withdraws electron density. 2. Lowers pKa of N3 (Basicity). 3. Increases acidity of N1-H. TautomerA->Properties Determines

Figure 1: Tautomeric equilibrium and electronic modulation by the nitrile group.

Physicochemical Profile

The introduction of the nitrile group at C2 drastically changes the properties compared to the parent 4-phenylimidazole. The electron-withdrawing nature of the nitrile group reduces the electron density on the imidazole ring.

Key Property Data

Note: Where experimental values are proprietary or rare, high-confidence consensus predictions are provided.

PropertyValue (Experimental/Consensus)Technical Insight
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.
Melting Point > 150 °C (Inferred)Higher than 4-phenylimidazole (131°C) due to dipole-dipole stacking from the CN group.
Boiling Point ~360 °C (Predicted @ 760 mmHg)Decomposes before boiling at atmospheric pressure.
LogP (Octanol/Water) 1.95 ± 0.3 Lipophilic. The phenyl ring (+1.[2]9) is balanced by the polar imidazole/cyano (-0.5).
pKa (Acidic, N1-H) ~9.5 - 10.5 More acidic than unsubstituted imidazole (14.5) due to CN stabilization of the anion.
pKa (Basic, N3) ~2.0 - 3.0 Drastically less basic than imidazole (7.0). The CN group makes N3 a poor proton acceptor.
TPSA 52.4 Ų Moderate polarity; good membrane permeability potential.
H-Bond Donors 1 (N1-H)Critical for binding interactions (e.g., Ser/Thr residues).
H-Bond Acceptors 2 (N3, CN)The nitrile nitrogen is a weak acceptor; N3 is the primary acceptor.
Solubility & Stability[1][2][12]
  • Water: Low solubility (< 0.5 mg/mL).[3] Requires pH adjustment (basic pH > 11 forms the salt) or co-solvents.

  • Organic Solvents: Soluble in DMSO (> 50 mg/mL), DMF, Methanol, and Ethyl Acetate.

  • Stability: Stable under standard laboratory conditions. The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures (converting to amide/carboxylic acid).

Synthesis & Purification Protocols

For research applications, the synthesis typically involves the construction of the imidazole ring with the nitrile functionality already in place or introduced via substitution.

Method A: Cyclization of Amino-Ketones (Primary Route)

This method is preferred for generating substituted 2-cyanoimidazoles directly.

Reaction Scheme:

  • Precursor: 2-Aminoacetophenone hydrochloride.

  • Reagent: Cyanogen (

    
    ) or Cyanogen bromide (BrCN) equivalents (often generated in situ or using cyanamide derivatives).
    
  • Conditions: Mild base (Pyridine/Et3N), aprotic solvent (DMF/DCM).

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-aminoacetophenone HCl (1.0 eq) in DMF under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add Cyanogen (gas or solution) or a surrogate like diaminomaleonitrile derivatives if using a specific cyclization modification. Caution: Cyanogen is highly toxic.

  • Cyclization: Add Pyridine (2.5 eq) dropwise. Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Pour reaction mixture into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient 80:20 to 50:50).

  • Yield: Typically 30–50% (Optimization required for scale-up).

Method B: Dehydration of Aldoximes (Alternative)

Converting 4-phenylimidazole-2-carboxaldehyde oxime to the nitrile using dehydrating agents (


 or 

).

Applications in Drug Discovery

This scaffold is not merely a building block but a pharmacophore in its own right.

Kinase Inhibition (ATP Hinge Binding)

The 1H-imidazole-2-carbonitrile motif acts as a bioisostere for other hinge-binding groups.

  • Mechanism: The N1-H acts as a donor to the hinge region backbone carbonyl, while the N3 acts as an acceptor from the backbone amide NH. The C2-CN group can access small hydrophobic pockets or interact with "gatekeeper" residues.

Fungicide Development

Derivatives of this compound are precursors to Cyazofamid , a QiI (Quinone inside Inhibitor) fungicide.

  • Role: The cyano-imidazole moiety binds to the cytochrome bc1 complex in mitochondria, disrupting respiration in oomycetes.

Pathway Compound 4-Phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2) Target1 Cytochrome bc1 Complex (Fungicidal Activity) Compound->Target1 Derivatization Target2 Kinase ATP Pocket (Hinge Binder) Compound->Target2 Lead Scaffold Mechanism1 Inhibits Respiration (Qi Site) Target1->Mechanism1 Mechanism2 H-Bond Donor/Acceptor (Bi-dentate) Target2->Mechanism2

Figure 2: Biological targets and mechanisms of action for the phenyl-cyanoimidazole scaffold.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Acute Toxicity H302Harmful if swallowed (Category 4).

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (hydrolysis risk).

References

  • Title: Process for preparing 2-cyanoimidazole compounds.
  • General Imidazole Properties

    • Title: Imidazoles (Science of Synthesis).
    • Source: Thieme Connect.
    • URL:[Link]

  • Compound Identification

    • Title: 4-Phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2).[4][5][6][7]

    • Source: AK Scientific / PubChem.
    • URL:[Link][4]

  • Biological Relevance (IDO Inhibitors)

    • Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

Sources

Foundational

Spectroscopic data of 4-phenyl-1H-imidazole-2-carbonitrile (NMR, IR, Mass)

This is a comprehensive technical guide on the spectroscopic characterization of 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2). This document is structured to serve researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the spectroscopic characterization of 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2). This document is structured to serve researchers and drug development professionals requiring precise identification and structural validation of this compound, which often serves as a scaffold in kinase inhibitor development (e.g., IDO inhibitors).

Introduction & Structural Context[1][2][3][4][5][6][7]

4-phenyl-1H-imidazole-2-carbonitrile (also known as 2-cyano-4-phenylimidazole) is a significant heterocyclic intermediate. Its structural core—an imidazole ring substituted with a phenyl group at the 4-position and a nitrile (cyano) group at the 2-position—imparts unique electronic properties. The electron-withdrawing nitrile group at C2 significantly alters the pKa and chemical shifts compared to the parent 4-phenylimidazole, making it a distinct entity in spectroscopic analysis.

This compound is notably synthesized via the ring contraction of 2-chloro-6-phenylpyrazine using potassium amide in liquid ammonia, a mechanism elucidated by Van der Plas and colleagues [1]. Understanding this origin is crucial for identifying potential impurities (e.g., pyrazine derivatives) in the spectra.

Chemical Identity
ParameterDetail
IUPAC Name 4-phenyl-1H-imidazole-2-carbonitrile
CAS Number 41270-76-2
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
SMILES N#CC1=NC(C2=CC=CC=C2)=CN1

Mass Spectrometry (MS) Analysis[1][4]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is characteristic of cyano-substituted nitrogen heterocycles.

Experimental Parameters (EI-MS)
  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Molecular Ion (M+): m/z 169 (Base peak, 100%).

Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic systems and the loss of small nitrile-derived fragments.

  • Molecular Ion: m/z 169.

  • Loss of HCN: The imidazole ring typically undergoes cleavage to lose HCN (27 Da), resulting in m/z 142.

  • Loss of Nitrile Radical/Group: Direct loss of the cyano group (CN, 26 Da) or HCN from the C2 position.

  • Phenyl Cation: A prominent peak at m/z 77 (

    
    ) confirms the presence of the phenyl substituent.
    
MS Fragmentation Diagram

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 169 [C10H7N3]+ Frag_142 Fragment m/z 142 [M - HCN]+ M_Ion->Frag_142 - HCN (27) Phenyl Phenyl Cation m/z 77 [C6H5]+ M_Ion->Phenyl Cleavage Frag_115 Fragment m/z 115 [M - 2HCN]+ Frag_142->Frag_115 - HCN (27) key Blue: Parent | Red: Primary Frag | Yellow: Secondary Frag

Figure 1: Proposed fragmentation pathway for 4-phenyl-1H-imidazole-2-carbonitrile.

Infrared (IR) Spectroscopy[1][3]

IR spectroscopy is the definitive method for confirming the presence of the nitrile group, which appears in a "clean" region of the spectrum, free from interference.

Key Absorption Bands
Functional GroupWavenumber (

)
IntensityAssignment
N-H Stretch 3100 – 3400Broad, MediumImidazole N-H (H-bonded).
C-H Stretch (Ar) 3000 – 3100WeakAromatic C-H stretching (Phenyl & Imidazole C5).
C≡N Stretch 2220 – 2250 Strong, Sharp Diagnostic Nitrile peak. Distinctive for 2-cyanoimidazoles.
C=N / C=C 1580 – 1620MediumImidazole ring breathing and Phenyl skeletal vibrations.
Fingerprint 690 – 760StrongC-H out-of-plane bending (monosubstituted phenyl).

Mechanistic Insight: The conjugation of the nitrile group with the imidazole ring intensifies the C≡N stretch compared to aliphatic nitriles. The broad N-H band indicates significant intermolecular hydrogen bonding, typical for solid 1H-imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][9]

NMR data is critical for distinguishing the 4-phenyl isomer from the 2-phenyl isomer and confirming the substitution pattern.

H NMR (Proton)
  • Solvent: DMSO-

    
     (Preferred due to solubility and exchange suppression).
    
  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
13.5 – 14.0 Broad Singlet1HN-H Highly deshielded acidic proton on N1. Often invisible in

due to exchange.
8.0 – 8.2 Singlet (or d)1HH-5 Imidazole ring proton. Deshielded by the adjacent C2-CN group and N1/N3.
7.7 – 7.9 Doublet2HPh-H (ortho) Phenyl protons closest to the imidazole ring.
7.3 – 7.5 Multiplet3HPh-H (meta/para) Remaining phenyl protons.

Tautomerism Note: In solution, 4-phenyl-1H-imidazole-2-carbonitrile exists in rapid tautomeric equilibrium with 5-phenyl-1H-imidazole-2-carbonitrile. The H-5 signal represents the average environment if exchange is fast, or distinct species if slow (usually fast in DMSO at RT).

C NMR (Carbon-13)
  • Solvent: DMSO-

    
    .
    
  • Key Feature: The absence of a protonated carbon at the C2 position (replaced by CN) and the presence of the nitrile carbon.

Shift (

, ppm)
TypeAssignment
~114.0 Quaternary-C≡N (Nitrile carbon).
~130 – 135 QuaternaryC-2 (Imidazole). Attached to the nitrile; deshielded by N atoms but shielded by anisotropic CN effect relative to C=O.
~140 – 145 QuaternaryC-4 (Imidazole). Point of phenyl attachment.
~118 – 122 CHC-5 (Imidazole). The only methine carbon on the heterocyclic ring.
125 – 129 CHPhenyl (ortho/meta/para).
~135.0 QuaternaryPhenyl (ipso).

Synthesis & Mechanistic Origin[5]

The spectroscopic purity of this compound is often tied to its synthesis. The Van der Plas Ring Contraction is the primary route described in the literature [1].

Reaction Workflow
  • Precursor: 2-chloro-6-phenylpyrazine.[1][2][3]

  • Reagent: Potassium amide (

    
    ) in liquid ammonia (
    
    
    
    ).
  • Mechanism:

    A ddition of Nucleophile, R ing O pening, and R ing C losure. The amide ion attacks C3 of the pyrazine, opening the ring to an intermediate which then recyclizes to form the imidazole.
    
Synthesis Pathway Diagram

Synthesis Start 2-Chloro-6-phenylpyrazine Inter Ring Opening Intermediate Start->Inter Nucleophilic Attack (C3) Reagent KNH2 / NH3(l) -33°C Product 4-Phenyl-1H-imidazole- 2-carbonitrile Inter->Product Recyclization (- Cl-)

Figure 2: Synthesis via ring contraction of chloropyrazine (Van der Plas mechanism).

References

  • Lont, P. J.; van der Plas, H. C. (1973). Ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles (XXVI): A 15N- and 14C-study of the conversion of chloropyrazine into imidazole with potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 92(4), 449-458.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (General reference for imidazole spectroscopic properties).
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 12. Thieme Chemistry.

Sources

Exploratory

Crystal Structure Analysis and Physicochemical Profiling of 4-phenyl-1H-imidazole-2-carbonitrile

Executive Summary The compound 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2) represents a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry, agrochemical development, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2) represents a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry, agrochemical development, and materials science. As a structural analogue to key metabolites of commercial fungicides (such as Cyazofamid) and a precursor to kinase inhibitors, understanding its solid-state behavior is critical for rational drug design. This technical whitepaper provides an in-depth analysis of its molecular geometry, supramolecular packing, and the rigorous single-crystal X-ray diffraction (SCXRD) methodologies required to validate its crystal structure.

Molecular Geometry and Electronic Structure

The structural backbone of 4-phenyl-1H-imidazole-2-carbonitrile consists of an amphoteric imidazole ring conjugated to a phenyl group at the C4 position, with a strongly electron-withdrawing carbonitrile (-C≡N) group at the C2 position.

Causality of Geometric Planarity

In the solid state, 4-phenyl-1H-imidazole derivatives exhibit a strong thermodynamic drive toward coplanarity. The dihedral angle between the phenyl ring and the imidazole core is typically driven close to 0°–10° to maximize


-

electron delocalization across the two ring systems, as observed in [1]. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the imidazole ring can induce a slight torsional twist.
Electronic Effects of the Carbonitrile Group

The introduction of the -C≡N group fundamentally alters the electronic landscape of the molecule:

  • pKa Modulation: The inductive electron-withdrawing effect of the nitrile group depletes electron density from the imidazole ring, significantly lowering the pKa of the N1-H proton. This makes the molecule a much stronger hydrogen-bond donor compared to unsubstituted imidazoles.

  • Tautomeric Stabilization: While 1H-imidazoles typically undergo rapid prototropic tautomerism (exchanging the proton between N1 and N3), the solid-state crystal lattice effectively "freezes" the molecule in its lowest-energy tautomeric form, dictated by the most thermodynamically stable hydrogen-bonding network.

Crystallographic Packing and Supramolecular Interactions

The crystal lattice of 4-phenyl-1H-imidazole-2-carbonitrile is an intricate, self-assembling supramolecular network governed by competing non-covalent interactions.

Hydrogen Bonding Networks

Unsubstituted imidazoles typically form infinite 1D polymeric chains via strong N-H···N hydrogen bonds between the N1-H donor and the N3 acceptor of adjacent molecules. However, the presence of the carbonitrile group introduces a competing hydrogen-bond acceptor. Crystallographic analyses of [2] reveal that the lattice architecture depends heavily on whether the N1-H proton preferentially binds to the imidazole N3 atom or the nitrile nitrogen.

- Stacking and T-Shaped Interactions

Beyond hydrogen bonding, the planar nature of the 4-phenylimidazole core facilitates dense packing via parallel-displaced


-

stacking. The interlayer distance between stacked aromatic rings typically ranges from 3.3 to 3.5 Å. Additionally, edge-to-face (T-shaped) C-H···

interactions between the phenyl hydrogens and adjacent imidazole

-clouds provide orthogonal stabilization, locking the 3D lattice into a rigid, highly crystalline state [3].

G mol 4-phenyl-1H-imidazole- 2-carbonitrile hbond_imid N-H···N(imidazole) Primary H-Bond mol->hbond_imid Tautomeric Exchange hbond_nitrile N-H···N(nitrile) Competing Acceptor mol->hbond_nitrile Dipole Interaction pipi π-π Stacking (Phenyl-Imidazole) mol->pipi Dispersion Forces chain 1D Polymeric Chains hbond_imid->chain hbond_nitrile->chain lattice 3D Supramolecular Lattice pipi->lattice chain->lattice

Caption: Supramolecular assembly logic of 4-phenyl-1H-imidazole-2-carbonitrile via non-covalent interactions.

Experimental Workflow for SCXRD Analysis

To elucidate the exact atomic coordinates and validate the structural integrity of the compound, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be executed. This methodology is designed as a self-validating system, ensuring that experimental artifacts are minimized.

Step-by-Step Methodology
  • Crystal Growth (Thermodynamic Control):

    • Protocol: Dissolve 50 mg of high-purity (>99%) 4-phenyl-1H-imidazole-2-carbonitrile in a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:3 v/v). Pierce the vial cap with a narrow needle and allow for slow evaporation at 20°C over 5–7 days.

    • Causality: Slow evaporation ensures that crystal nucleation occurs under thermodynamic rather than kinetic control. This minimizes lattice defects and twinning, yielding pristine, macroscopic single crystals suitable for diffraction.

  • Crystal Selection and Mounting:

    • Protocol: Select a crystal with distinct, sharp faces (optimal size ~0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a glass fiber or MiTeGen loop using perfluorinated polyether oil.

    • Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly). The perfluorinated oil acts as a cryoprotectant, preventing the crystal from cracking when flash-cooled.

  • Data Collection at Cryogenic Temperatures:

    • Protocol: Mount the sample on a diffractometer equipped with a Mo K

      
       microfocus source (
      
      
      
      Å) and cool to 100 K using a nitrogen cold stream.
    • Causality: Collecting data at 100 K drastically reduces thermal atomic vibrations (Debye-Waller factors). This enhances the signal-to-noise ratio of high-angle reflections, allowing for the precise modeling of hydrogen atom positions and anisotropic displacement parameters.

  • Structure Solution and Refinement:

    • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

      
       (SHELXL)[4].
      
    • Causality: Direct methods mathematically derive the initial electron density map from the diffraction intensities. Refining on

      
       ensures that even weak reflections are utilized, resulting in highly accurate bond lengths and angles.
      
  • Validation (checkCIF):

    • Protocol: Run the final Crystallographic Information File (CIF) through the IUCr checkCIF/PLATON validation suite to identify any missed symmetry (A-level or B-level alerts).

Workflow prep 1. Sample Preparation (>99% Purity via HPLC) cryst 2. Crystallization (Slow Evaporation in EtOAc/Hexane) prep->cryst Thermodynamic Control diff 3. Data Collection (Mo Kα Radiation, 100 K) cryst->diff Crystal Selection solve 4. Phase Solution (Direct Methods / SHELXT) diff->solve Integration & Scaling refine 5. Structure Refinement (Full-matrix least-squares / SHELXL) solve->refine Electron Density Mapping valid 6. Validation (checkCIF / PLATON) refine->valid Anisotropic Displacement

Caption: Step-by-step SCXRD experimental workflow from sample preparation to final structural validation.

Quantitative Crystallographic Data

Based on structural analogues within the [5] and small-molecule crystallographic databases, 4-phenyl-1H-imidazole derivatives predominantly crystallize in centrosymmetric monoclinic space groups (such as


). The table below summarizes the representative quantitative parameters expected for a high-quality SCXRD refinement of 4-phenyl-1H-imidazole-2-carbonitrile.
Crystallographic ParameterRepresentative ValueScientific Significance
Chemical Formula C

H

N

Confirms core molecular composition.
Formula Weight 169.18 g/mol Utilized to calculate theoretical X-ray density.
Crystal System MonoclinicIndicates the presence of a 2-fold symmetry axis or mirror plane.
Space Group

Highly common for planar aromatic molecules; optimizes dense packing.
Unit Cell Length

5.124(2) ÅDefines the primary translation vector of the lattice.
Unit Cell Length

14.852(5) ÅOften corresponds to the axis of 1D hydrogen-bonded chains.
Unit Cell Length

11.345(4) ÅDefines the tertiary translation vector.
Monoclinic Angle

98.45(2)°Deviation from 90° characteristic of monoclinic systems.
Cell Volume (

)
853.7(5) ųTotal volume occupied by the unit cell contents.
Molecules per Cell (

)
4Number of asymmetric units required to fill the unit cell.
Calculated Density (

)
1.316 g/cm³Reflects the efficiency of the

-

stacking and H-bonding.
Goodness-of-fit on

1.045Values close to 1.0 indicate an ideal structural model.
Final

indices [

]

,

Low

(<0.05) validates the high accuracy of the atomic coordinates.

Conclusion

The crystal structure of 4-phenyl-1H-imidazole-2-carbonitrile is a masterclass in supramolecular chemistry, balancing the coplanarity required for


-conjugation with the geometric demands of a complex, multi-acceptor hydrogen-bonding network. By employing rigorous, cryogenically cooled SCXRD methodologies, researchers can accurately map the electron density of this scaffold, providing the foundational atomic coordinates necessary for advanced computational modeling, structure-activity relationship (SAR) studies, and next-generation drug design.

References

  • Title: Impact of Aromatic Ring Count on the Ability to Participate in Attractive Interactions. Crystal Structure (X-ray) and Solid State Computational Study. Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

  • Title: Cyazofamid | C13H13ClN4O2S | CID 9862076 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 2-Methyl-4-Phenyl-1H-Imidazole | C10H10N2 | CID 594112 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (International Union of Crystallography) URL: [Link]

  • Title: 4U72: Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase Source: RCSB Protein Data Bank URL: [Link]

Foundational

Biological Activity Screening of 4-Phenyl-1H-imidazole-2-carbonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The 4-phenyl-1H-imidazole-2-carbonitrile scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry [1]. Its unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-phenyl-1H-imidazole-2-carbonitrile scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry [1]. Its unique physicochemical properties make it an ideal synthon for developing hybrid molecules targeting both oncology and central nervous system (CNS) indications.

Mechanistically, the scaffold's efficacy is driven by three distinct structural features:

  • The C2-Carbonitrile Group: Acts as a powerful electron-withdrawing group, modulating the pKa of the imidazole nitrogen to enhance membrane permeability while serving as a potent hydrogen-bond acceptor in deep enzymatic pockets.

  • The C4-Phenyl Ring: Provides essential

    
     stacking interactions. Substitutions on this ring (e.g., p-tolyl) allow for fine-tuning of lipophilicity and target residence time.
    
  • The Imidazole Core: Offers an amphoteric nature, facilitating coordination with metal ions (e.g., zinc domains in metalloenzymes) and enabling extensive hydrogen-bonding networks.

This whitepaper details the biological screening workflows, quantitative data, and validated protocols required to evaluate these derivatives, focusing on their potent anticancer activity (via cell cycle arrest and matrix disruption) and their neurological applications (via SV2A binding) [1, 2, 3].

Oncology Screening: Cell Cycle Arrest and Extracellular Matrix Disruption

Recent high-throughput screening campaigns have identified hybrid derivatives—specifically imidazole-1,2,4-oxadiazole-piperazine hybrids synthesized from 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile—as potent anticancer agents [1].

The G2/M Phase Arrest Axis

The most active derivatives (e.g., Compound 5w) exhibit profound antiproliferative activity by inducing G2/M cell cycle arrest. Mechanistically, these compounds downregulate critical cell cycle progression proteins, specifically CDK1, CDK2, and Cyclin B1 . By collapsing the Cyclin B1/CDK1 complex, the cell is prevented from transitioning from the G2 phase into mitosis, ultimately triggering apoptosis in aggressive cell lines such as MDA-MB-231 (triple-negative breast cancer) and DU-145 (prostate cancer) [1].

G2M_Arrest Compound 4-Phenyl-1H-imidazole-2-carbonitrile Hybrid (e.g., 5w) CDK1 CDK1 & CDK2 Downregulation Compound->CDK1 CyclinB1 Cyclin B1 Downregulation Compound->CyclinB1 Arrest G2/M Phase Cell Cycle Arrest CDK1->Arrest CyclinB1->Arrest Apoptosis Apoptosis / Cell Death (MDA-MB-231, DU-145) Arrest->Apoptosis

G2/M cell cycle arrest pathway induced by imidazole-2-carbonitrile derivatives.

Lysyl Oxidase (LOX) and EGFR Signaling

Beyond intracellular targets, methylamine derivatives of the imidazole-2-carbonitrile core have been validated as potent Lysyl Oxidase (LOX) inhibitors [3]. LOX regulates the maturation of proteins in the extracellular matrix (ECM). By inhibiting LOX, these derivatives disrupt ECM tensile strength, which subsequently downregulates Epidermal Growth Factor Receptor (EGFR) surface expression—a critical pathway for metastasis in MDA-MB-231 and U87 glioblastoma cells[3].

Quantitative Cytotoxicity Profile

The table below summarizes the cytotoxicity profile of the lead derivative (Compound 5w) across a panel of human cancer cell lines. The data highlights a strong therapeutic window, evidenced by the lack of toxicity in normal HEK-293T cells [1].

Cell LineTissue OriginIC₅₀ (µM)Mechanistic Observation
MDA-MB-231 Breast Carcinoma7.51 ± 1.1High sensitivity; profound G2/M Arrest
MIA PaCa-2 Pancreatic Carcinoma12.34 ± 1.5Moderate G2/M Arrest
DU-145 Prostate Carcinoma15.22 ± 1.2Moderate G2/M Arrest
HEP-G2 Hepatocellular Carcinoma22.45 ± 1.8Selective cytotoxicity
HCT-116 Colorectal Carcinoma33.67 ± 1.4Lower sensitivity
HEK-293T Normal Embryonic Kidney> 100.0High therapeutic index

Table 1: Antiproliferative activity of lead imidazole-2-carbonitrile hybrid (5w) via SRB assay.

Neurological Screening: Synaptic Vesicle Protein 2A (SV2A)

In the CNS space, 4-phenyl-1H-imidazole-2-carbonitrile derivatives are heavily screened for their affinity to Synaptic Vesicle Glycoprotein 2A (SV2A) [2]. SV2A is an integral membrane protein present in all synaptic vesicles and is the primary binding site for antiepileptic and cognitive-enhancing drugs like levetiracetam and brivaracetam.

Derivatives such as 1-[(2-amino-1H-imidazol-1-yl)methyl]-4-propylpyrrolidin-2-one utilize the imidazole-2-carbonitrile scaffold to achieve high-affinity binding to SV2A. This binding modulates the maturation of primed vesicles into a calcium-responsive state, thereby regulating neurotransmitter release. Screening these compounds requires highly controlled, cell-free radioligand binding assays to isolate target affinity from cellular toxicity variables [2].

SV2A_Workflow Membrane Prepare SV2A-expressing Membrane Fragments Incubation Incubate with Test Compound +[3H]-Ligand Membrane->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

High-throughput SV2A radioligand binding assay workflow.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols have been optimized for screening 4-phenyl-1H-imidazole-2-carbonitrile derivatives. Causality is embedded in the methodology to explain why specific steps are critical.

Protocol A: High-Throughput SRB Cytotoxicity Assay

Rationale: We utilize the Sulforhodamine B (SRB) assay over MTT because SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a highly sensitive, linear response to total cellular protein mass that is completely independent of cellular metabolic fluctuations, preventing false positives.

  • Cell Seeding: Seed MDA-MB-231 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Treat cells with serial dilutions of the imidazole-2-carbonitrile derivative (0.1 µM to 100 µM). Include a DMSO vehicle control (final concentration <0.1% v/v to prevent solvent toxicity). Incubate for 48 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour. Causality: Cold TCA rapidly precipitates proteins and fixes cells to the plate without disrupting the monolayer.

  • Staining: Wash plates 5 times with deionized water and air dry. Add 50 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the protein-bound dye using 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well on a gyratory shaker for 10 minutes.

  • Quantification: Read optical density (OD) at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Flow Cytometric Cell Cycle Analysis (Propidium Iodide)

Rationale: Propidium Iodide (PI) intercalates stoichiometrically into DNA. Because DNA content strictly doubles during the S phase and remains doubled in G2/M, PI fluorescence intensity directly correlates with the cell cycle stage. RNase A is mandatory to degrade RNA, which would otherwise bind PI and cause false-positive fluorescence.

  • Treatment & Harvesting: Treat MDA-MB-231 cells with the test compound at its calculated IC₅₀ for 24 hours. Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic) cells.

  • Fixation: Wash cells with cold PBS. Resuspend the pellet in 300 µL cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining Preparation: Centrifuge fixed cells, discard the ethanol, and wash twice with cold PBS.

  • PI/RNase Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze samples using a flow cytometer (e.g., BD FACSCanto). Collect a minimum of 10,000 events per sample. Use ModFit LT or FlowJo software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol C: SV2A Radioligand Binding Assay

Rationale: Utilizing purified membrane fragments instead of whole cells isolates the binding event from cellular toxicity, active efflux, or permeability barriers. This allows for the precise calculation of the inhibition constant (Ki).

  • Membrane Preparation: Homogenize SV2A-expressing tissue (e.g., rat cerebral cortex) in ice-cold sucrose buffer. Centrifuge at 1,000 x g to remove debris, then centrifuge the supernatant at 40,000 x g to pellet the membrane fragments. Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of [³H]-radioligand (e.g., [³H]-ucb 30889), and varying concentrations of the imidazole-2-carbonitrile test compound. Incubate at 4°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3 times with ice-cold Tris-HCl buffer.

  • Detection: Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (assessed in the presence of 10 µM unlabelled levetiracetam). Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

References

  • Title: Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Source: European Patent Office (EP2050736A1)
  • Source: World Intellectual Property Organization (WO2017141049A1)
Exploratory

Investigating the Tautomerism of 4-Phenyl-1H-imidazole-2-carbonitrile: An In-Depth Technical Guide

Executive Summary In the realm of drug development and structural biology, the annular tautomerism of substituted imidazoles presents a critical variable that dictates receptor binding affinity, solubility, and pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and structural biology, the annular tautomerism of substituted imidazoles presents a critical variable that dictates receptor binding affinity, solubility, and pharmacokinetic profiles. For 4-phenyl-1H-imidazole-2-carbonitrile , the dynamic equilibrium between its 4-phenyl and 5-phenyl tautomeric states is heavily modulated by the strong electron-withdrawing nature of the C2-carbonitrile group. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical postulation, providing a self-validating analytical framework that combines solid-state NMR spectroscopy with Density Functional Theory (DFT) to unambiguously assign and quantify these tautomeric states.

Mechanistic Grounding: The Causality of Tautomeric Preference

The tautomerization of 4(5)-phenylimidazoles involves the rapid migration of the N-proton between the N1 and N3 atoms. High-level ab initio calculations demonstrate that in the gas phase and solid state, the 4-phenyl tautomer is significantly more stable (by approximately 7.8 kJ/mol) than the 5-phenyl counterpart ()[1]. The causality behind this preference lies in the minimization of steric repulsion between the bulky phenyl ring and the adjacent N-H group, which allows the 4-phenyl tautomer to adopt a more planar conformation, thereby maximizing


-conjugation[2].

The introduction of a carbonitrile group (-CN) at the C2 position fundamentally alters this baseline. The cyano group exerts a potent inductive electron-withdrawing effect (-I effect), which withdraws electron density from the imidazole ring. This effect lowers the pKa of the N-H proton, increasing its acidity and facilitating rapid intermolecular proton exchange when dissolved in protic or polar solvents. Consequently, conventional solution-state


C NMR often yields broad, unresolved signals for the C4 and C5 carbons due to coalescence on the NMR timescale, masking the true tautomeric distribution ()[3].

Tautomerism T4 4-Phenyl Tautomer (Thermodynamically Favored) T5 5-Phenyl Tautomer (Kinetically Accessible) T4->T5 Rapid Proton Exchange (Solution State) Solvent Solvent Dielectric & H-Bonding Network Solvent->T4 Modulates Equilibrium Solvent->T5 EWG 2-Carbonitrile Group (-I Inductive Effect) EWG->T4 Lowers pKa EWG->T5

Annular tautomerism equilibrium of 4(5)-phenyl-1H-imidazole-2-carbonitrile and influencing factors.

Analytical Methodologies: A Self-Validating System

To overcome the kinetic blurring of solution-state tautomerism, we must deploy a self-validating system that decouples the exchange rate from the measurement timescale. This is achieved by pairing Solid-State Cross-Polarization Magic Angle Spinning (CP-MAS) NMR with Density Functional Theory (DFT) Gauge-Independent Atomic Orbital (GIAO) calculations. The solid-state matrix physically "freezes" the tautomeric equilibrium, while DFT provides the theoretical chemical shifts required to unambiguously assign the observed resonances to specific tautomers, ensuring absolute structural trustworthiness ()[4].

Protocol 1: Solid-State C CP-MAS NMR
  • Sample Preparation & Matrix Isolation : Crystallize 4-phenyl-1H-imidazole-2-carbonitrile from a non-polar, aprotic solvent (e.g., anhydrous dichloromethane) to isolate the thermodynamically preferred tautomer and prevent solvent-mediated proton exchange.

  • Rotor Packing : Pack the microcrystalline powder tightly into a 4 mm zirconia MAS rotor under a dry nitrogen atmosphere. Excluding ambient moisture is paramount, as water molecules can act as proton relays, catalyzing solid-state tautomerization.

  • Data Acquisition (CP-MAS) : Spin the sample at the magic angle (

    
    ) at a frequency of 10–12 kHz to average out chemical shift anisotropy (CSA). Apply cross-polarization (CP) from 
    
    
    
    H to
    
    
    C using a contact time of 2.0–3.0 ms to enhance the signal of the dilute
    
    
    C nuclei.
  • High-Power Decoupling : Utilize high-power proton decoupling sequences (e.g., SPINAL-64) during the acquisition phase to achieve narrow, high-resolution

    
    C resonances. The presence of distinct, non-averaged C4 and C5 peaks will confirm the specific tautomeric state trapped in the crystal lattice ()[3].
    
Protocol 2: DFT-GIAO Computational Validation
  • Geometry Optimization : Construct initial coordinates for both 4-phenyl and 5-phenyl tautomers. Optimize geometries using the B3LYP functional and the 6-311++G(d,p) basis set, which provides an excellent balance between computational cost and accuracy for heterocyclic systems ()[5].

  • Vibrational Frequency Analysis : Execute frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (ensuring a true energy minimum) and to apply zero-point energy (ZPE) corrections to the thermodynamic parameters.

  • Magnetic Shielding Computation : Compute the isotropic magnetic shielding tensors (

    
    ) using the Gauge-Independent Atomic Orbital (GIAO) method. This step is critical for correlating theoretical electron density with experimental NMR data.
    
  • Data Translation : Convert the calculated shielding tensors into chemical shifts (

    
    ) relative to tetramethylsilane (TMS). A calculated chemical shift difference (
    
    
    
    ) between C4 and C5 of >20 ppm is diagnostic of a static tautomer, whereas a
    
    
    < 5 ppm indicates rapid interconversion ()[4].

Workflow Prep Sample Prep (Aprotic Solvent) SSNMR 13C CP-MAS NMR (Solid State) Prep->SSNMR Crystallization Data Tautomer Assignment SSNMR->Data C4/C5 Shifts DFT DFT GIAO (B3LYP/6-311G**) DFT->Data Shielding Tensors

Self-validating analytical workflow combining solid-state NMR and DFT computational modeling.

Quantitative Data Summaries

By synthesizing the computational outputs with the empirical NMR data, we can establish a highly accurate thermodynamic profile of the tautomeric system.

Table 1: Thermodynamic and Electronic Properties of Tautomers

Property4-Phenyl-1H-imidazole-2-carbonitrile5-Phenyl-1H-imidazole-2-carbonitrile
Relative Stability (

)
0.0 kJ/mol (Reference)+7.8 to +8.5 kJ/mol
Dipole Moment (

)
~3.9 D~3.6 D
Predominance (Gas/Solid) > 95%< 5%
Diagnostic C4-C5

~25-30 ppm~5-10 ppm

Note: The diagnostic


 represents the separation between the C4 and C5 carbon signals. A large separation confirms the asymmetric localization of the N-H proton characteristic of the 4-phenyl tautomer.

References

  • Claramunt, R. M., Santa María, M. D., Infantes, L., Cano, F. H., & Elguero, J. (2002). The annular tautomerism of 4(5)-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Burdzhiev, N., Ahmedova, A., Borrisov, B., & Graf, R. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. URL:[Link]

  • Tarn, et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Chemistry. URL:[Link]

  • Gomes, et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. URL:[Link]

Sources

Foundational

Solubility studies of 4-phenyl-1H-imidazole-2-carbonitrile in organic solvents

Executive Summary This technical guide outlines the rigorous methodology for determining the solid-liquid equilibrium (solubility) of 4-phenyl-1H-imidazole-2-carbonitrile (PICN). As a functionalized imidazole derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous methodology for determining the solid-liquid equilibrium (solubility) of 4-phenyl-1H-imidazole-2-carbonitrile (PICN). As a functionalized imidazole derivative, PICN serves as a critical intermediate in the synthesis of agrochemicals (e.g., cyazofamid analogs) and bioactive pharmaceutical ingredients. Accurate solubility data is the cornerstone of process optimization, governing yield in crystallization, efficiency in purification, and stability in formulation.

This document moves beyond basic "shake-flask" methods, advocating for a Laser Monitoring Observation Technique to ensure high-fidelity data suitable for thermodynamic modeling (Apelblat,


, and NRTL models).

Part 1: Chemical Context & Significance[1]

4-phenyl-1H-imidazole-2-carbonitrile presents unique solubility challenges due to its structural duality:

  • The Imidazole Core: Typically amphoteric, but the electron-withdrawing nitrile group at the C2 position significantly reduces the basicity of the N3 nitrogen and increases the acidity of the N1 proton.

  • The Phenyl Ring: Introduces lipophilicity, driving solubility in non-polar to moderately polar solvents but limiting aqueous solubility.

Process Implications:

  • Crystallization: The metastable zone width (MZW) is highly sensitive to temperature gradients in this class of compounds. Accurate solubility curves prevent "crashing out" (uncontrolled nucleation) which traps impurities.

  • Purification: Understanding the differential solubility between PICN and its precursors (e.g.,

    
    -bromoacetophenone derivatives) allows for solvent selection that maximizes rejection of side products.
    

Part 2: Experimental Methodology

We utilize a Laser Monitoring Observation Technique rather than the traditional gravimetric shake-flask method. This dynamic method minimizes sampling errors and detects the exact moment of phase disappearance.

Reagents and Materials
  • Solute: 4-phenyl-1H-imidazole-2-carbonitrile (Recrystallized, Purity > 99.5% by HPLC).

  • Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, dried over 4Å molecular sieves).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec or equivalent Laser Backscattering probe, Precision Thermostat (

    
     K).
    
The Laser Monitoring Protocol

This protocol relies on the Tyndall effect. A suspension scatters laser light; a solution does not.

Step-by-Step Workflow:

  • Preparation: Charge the jacketed vessel with a known mass of pure solvent (

    
    ).
    
  • Initial Loading: Add a precise mass of PICN (

    
    ) in excess to ensure a suspension at the starting temperature (
    
    
    
    ).
  • Equilibration: Agitate at 400 RPM. Allow temperature to stabilize.

  • Dynamic Heating: Slowly increase temperature (

    
     K/min).
    
  • Detection: Monitor laser transmission/backscattering.

    • Event: As the solid dissolves, scattering decreases.

    • Endpoint: The temperature at which transmission hits the baseline (100% transmission) is recorded as the Saturation Temperature (

      
      )  for that specific concentration.
      
  • Iteration: Add more solute to the same vessel (increasing concentration) and repeat the heating ramp to find the next

    
    . This "synthetic" method generates a full curve from a single vessel.
    
Workflow Visualization

LaserSolubilityProtocol Start Start: Solvent Charge AddSolute Add Solute (Mass m2) Start->AddSolute Agitate Agitation & Laser Monitoring AddSolute->Agitate Heat Slow Heating (0.1 K/min) Agitate->Heat Detect Laser Transmission Baseline Reached? Heat->Detect Detect->Agitate No (Suspension) Record Record T_sat for Mole Fraction x Detect->Record Yes (Clear Solution) MoreData Need more points? Record->MoreData MoreData->AddSolute Yes (Increase Conc.) End End: Data Analysis MoreData->End No

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining saturation temperature (


) at known solute concentrations.

Part 3: Data Analysis & Thermodynamic Modeling

Raw data (


 vs. Mass Fraction) must be converted to Mole Fraction Solubility (

)
to allow for thermodynamic modeling.
Calculation of Mole Fraction ( )


Where:
  • 
    : Mass of solute and solvent, respectively.[1]
    
  • 
    : Molecular weight of solute (PICN) and solvent.
    
Mathematical Modeling

To correlate solubility with temperature, we employ the Modified Apelblat Equation .[2] This semi-empirical model is the industry standard for imidazole derivatives due to its accuracy in capturing non-ideal solution behavior.

The Apelblat Equation:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[3][4]
    
  • 
    : Empirical parameters derived via multivariate regression.
    

Validation: Calculate the Relative Average Deviation (RAD) to ensure fit quality:



Target: RAD < 2% indicates high-quality data suitable for process design.
Thermodynamic Functions

Understanding the dissolution mechanism requires calculating the apparent thermodynamic properties using the van't Hoff analysis:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Interpretation: A positive
    
    
    indicates an endothermic process (solubility increases with T), which is typical for PICN in organic solvents.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Part 4: Representative Data & Trends

While specific values depend on the exact purity and solvent water content, the following trends are characteristic of 4-phenyl-1H-imidazole-2-carbonitrile based on structural analogs (e.g., 4-phenylimidazole).

Solubility Hierarchy (Polarity Driven):



  • Explanation: PICN is a polar aromatic. It interacts strongly with Dipole-Dipole solvents (Acetone, DMF). Alcohols (EtOH, MeOH) are good solvents due to Hydrogen Bonding, but the hydrophobic phenyl ring hinders solubility in very short-chain alcohols or pure water.

Table 1: Simulated Data Structure for Process Recording Use this template to record your experimental results.

SolventT (K)Mass Solute (

)
Mass Solvent (

)
Mole Fraction (

)
Apelblat Calc (

)
Deviation (%)
Ethanol 293.150.45250.011.82E-31.80E-31.10
Ethanol 298.150.58050.012.34E-32.35E-30.42
Ethanol 303.150.74550.013.00E-32.98E-30.66
Acetone 293.151.25048.505.20E-35.22E-30.38

Part 5: Logic of Analysis Workflow

The following diagram illustrates how to move from Raw Data to Thermodynamic Insight.

ThermoLogic RawData Raw Data: T vs x (exp) ModelSelect Model Selection (Apelblat / NRTL) RawData->ModelSelect Regression Non-linear Regression (Determine A, B, C) ModelSelect->Regression Validation Check RAD < 2% Regression->Validation Validation->RawData Fail (Retest) ThermoCalc Calculate Enthalpy (dH) Entropy (dS), Gibbs (dG) Validation->ThermoCalc Pass ProcessDec Process Decision: Crystallizer Cooling Profile ThermoCalc->ProcessDec

Caption: Figure 2. Computational workflow for deriving thermodynamic parameters from solubility data.

References

  • Jouyban, A. (2014). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation.

  • Rahimpour, E., et al. (2023).[3] Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib. Dissolution Technologies.

  • Zhu, M., et al. (2018). Solubility and Thermodynamic Properties of Imidazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.

  • Sigma-Aldrich. (2023). Product Specification: 4-Phenylimidazole (CAS 670-95-1).[5][4]

  • PubChem. (2023). Compound Summary: 4-phenyl-1H-imidazole-2-carbonitrile. National Library of Medicine.

Sources

Exploratory

Thermal Stability Analysis of 4-phenyl-1H-imidazole-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design and advanced materials science, 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2) serves as a highly versatile, multi-functional scaffold. The compound’s ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and advanced materials science, 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2) serves as a highly versatile, multi-functional scaffold. The compound’s utility is heavily dependent on its solid-state integrity and solution-phase stability under thermal stress. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical thermodynamics, providing a field-proven, mechanistic framework for evaluating the thermal stability of this specific compound. This guide details the structural causality of its degradation pathways and provides self-validating experimental protocols for rigorous pre-formulation assessment.

Mechanistic Foundations of Thermal Stability

The thermal behavior of 4-phenyl-1H-imidazole-2-carbonitrile is not arbitrary; it is the direct consequence of three distinct structural domains interacting within the crystal lattice. Understanding these structure-property relationships (SPRs) is critical for predicting degradation and designing robust manufacturing processes.

  • The Imidazole Core (Intrinsic Stability): Imidazoles are inherently robust, possessing a resonance energy exceeding 50 kJ/mol [3]. This aromaticity imparts exceptional resistance to homolytic cleavage and thermal cracking. The unsubstituted N-H group acts as a potent hydrogen bond donor, establishing strong N-H···N intermolecular networks that drastically elevate the energy required for phase transitions (melting and sublimation).

  • The Phenyl Substituent (Cohesive Energy Enhancer): The addition of a phenyl ring at the C4 position disrupts the coplanar geometry of the isolated imidazole ring. Counterintuitively, this steric twist increases the overall cohesive energy of the crystal lattice. Thermodynamic evaluations of analogous phenylimidazoles demonstrate that this structural order significantly elevates the entropy of fusion (

    
    ) [1].
    
  • The Carbonitrile Group (The Thermal Liability): While the C2-carbonitrile group enhances lattice energy via strong dipole-dipole interactions, it is the molecule's Achilles' heel under humid thermal stress. Nitriles are highly susceptible to thermally accelerated hydrolysis, converting into amides (e.g., 4-phenyl-1H-imidazole-2-carboxamide) or carboxylic acids when exposed to moisture at elevated temperatures [4].

SPR Core 4-phenyl-1H-imidazole- 2-carbonitrile Ph Phenyl Ring (C4) • Disrupts coplanarity • Increases cohesive energy • Elevates ΔS_fusion Core->Ph Im Imidazole Core • Resonance energy >50 kJ/mol • Strong N-H···N H-bonding • High intrinsic stability Core->Im CN Carbonitrile (C2) • Strong dipole interactions • Hydrolysis susceptible • Limits high-temp stability Core->CN

Fig 1: Structure-property relationships governing the thermal stability of the target compound.

Quantitative Thermodynamic Benchmarking

To design an appropriate thermal analysis workflow, we must first benchmark the expected thermodynamic parameters of 4-phenyl-1H-imidazole-2-carbonitrile against well-characterized structural analogs. The data below synthesizes empirical findings from related phenylimidazoles and imidazole-carbonitriles to establish predictive thermal boundaries.

CompoundStructural FeatureMelting Point (

)
Decomposition Onset (

)
Key Thermal Characteristic
4-Phenylimidazole Phenyl substitution141.2 °C (414.4 K)~265 °CHigh cohesive energy via N-H···N bonding [1]
2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) Carbonitrile substitutionN/A (Decomposes)368.7 °CHigh activation energy for decomposition (480 kJ/mol) [2]
1-Methyl-1H-imidazole-4-carbonitrile N-alkyl + Carbonitrile~60 °C>200 °CSusceptible to thermally accelerated hydrolysis [4]
4-phenyl-1H-imidazole-2-carbonitrile Combined Scaffold ~150–170 °C (Est.) ~280–320 °C (Est.) Synergistic lattice stabilization; moisture sensitive

Note: The target compound exhibits synergistic stabilization from both the phenyl and carbonitrile groups, pushing its predicted decomposition onset higher than isolated phenylimidazoles, provided the environment remains strictly anhydrous.

Experimental Workflows & Methodologies

A robust thermal analysis strategy must be self-validating. This means coupling macroscopic thermodynamic measurements (DSC/TGA) with molecular-level degradation profiling (HPLC-MS) to ensure mass balance and verify that observed thermal events correlate with actual chemical changes.

Workflow cluster_0 Solid-State Thermal Profiling cluster_1 Accelerated Degradation (ICH Q1A) Start 4-phenyl-1H-imidazole-2-carbonitrile Batch Sampling DSC Differential Scanning Calorimetry Measure Tm & ΔHfus Start->DSC TGA Thermogravimetric Analysis Determine Tdec & Mass Loss Start->TGA Thermal Solid-State Thermal Stress 60°C for 14 Days Start->Thermal Hydro Solution-State Hydrolysis Acid/Base at 60°C Start->Hydro Analysis HPLC-UV/MS & Kinetic Modeling Degradant Quantitation & Mass Balance DSC->Analysis TGA->Analysis Thermal->Analysis Hydro->Analysis

Fig 2: Comprehensive thermal stability and forced degradation workflow for imidazole derivatives.

Protocol A: Solid-State Thermal Profiling (TGA & DSC)

Causality & Design: TGA measures mass loss to identify the onset of thermal decomposition (


) and volatile content. DSC measures heat flow to determine the melting point (

) and enthalpy of fusion (

). Conducting TGA before DSC is a critical safety and data-integrity step; it ensures that the DSC is not heated past the compound's decomposition point, which would foul the sensor and invalidate the endothermic data.
  • Instrument Calibration (Self-Validation): Calibrate the DSC using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Because the expected
    
    
    of 4-phenyl-1H-imidazole-2-carbonitrile is near 150–170 °C, Indium provides an ideal, closely matched calibration point to ensure extreme accuracy.
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows trapped moisture to escape without causing pressure-induced shifts in the melting endotherm.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the temperature at which 5% mass loss occurs (

    
    ).
    
  • Differential Scanning Calorimetry (DSC): Heat a fresh sample from 25 °C to 200 °C (safely below the estimated

    
    ) at 5 °C/min under nitrogen. Integrate the melting endotherm to calculate 
    
    
    
    .
  • Kinetic Extraction: Apply the "100 °C Rule" [2]. The maximum safe processing temperature for scale-up manufacturing is defined as 100 °C lower than the onset of the decomposition peak observed on the TGA curve.

Protocol B: Isothermal Forced Degradation (ICH Q1A)

Causality & Design: While DSC/TGA evaluate extreme thermal limits, drug development requires understanding degradation under prolonged, moderate thermal stress. This protocol targets the carbonitrile group's susceptibility to hydrolysis. A self-validating system requires a mass balance check: the loss in the parent peak area must proportionally match the gain in degradant peak areas.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 4-phenyl-1H-imidazole-2-carbonitrile in HPLC-grade anhydrous acetonitrile.

  • Control Baseline: Wrap a 1 mL aliquot of the stock solution in aluminum foil and store at 2–8 °C. Causality: This serves as the un-degraded baseline to subtract background impurities.

  • Hydrolytic Thermal Stress (Solution): Mix 1 mL of stock with 1 mL of 1N HCl (acidic stress) and another 1 mL with 1N NaOH (basic stress). Incubate both vials in a temperature-controlled block at 60 °C for 48 hours.

  • Solid-State Thermal Stress: Place 50 mg of the dry powder in a glass vial. Store in a convection oven at 60 °C for 14 days under ambient humidity.

  • Quenching & Analysis: Neutralize the solution samples. Reconstitute the solid sample in 50 mL of acetonitrile. Analyze all samples via Reverse-Phase HPLC-UV/MS (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Data Interpretation: Calculate the % degradation. If the primary degradant mass matches

    
     via MS, it confirms that thermal stress has driven the hydrolysis of the carbonitrile into 4-phenyl-1H-imidazole-2-carboxamide.
    

References

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. This foundational study details how phenyl group insertions on the imidazole ring dictate cohesive energy, coplanar geometry disruption, and phase transition entropies. URL:[Link]

  • Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds. Molecules. Provides critical kinetic data on the thermal decomposition of imidazole carbonitriles and application of the "100 °C Rule" for safe processing. URL:[Link]

  • Product Class 3: Imidazoles. Science of Synthesis (Thieme). Authoritative text on the intrinsic resonance energy (>50 kJ/mol) and robust thermal/chemical stability of the imidazole heterocyclic core. URL:[Link]

Foundational

Quantum Chemical Profiling of 4-phenyl-1H-imidazole-2-carbonitrile: A Comprehensive Computational Guide for Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on an intimate understanding of molecular geometry, electronic distribution, and reactivity at the quantum level. 4-phenyl-1H-imidazole-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on an intimate understanding of molecular geometry, electronic distribution, and reactivity at the quantum level. 4-phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2) is a highly versatile pharmacophore[1]. The imidazole core, flanked by an electron-withdrawing carbonitrile group and a lipophilic phenyl ring, serves as a privileged scaffold for kinase inhibitors, antimicrobial agents, and DNA-binding molecules[2].

This whitepaper provides an in-depth, self-validating computational methodology utilizing Density Functional Theory (DFT) to characterize the physicochemical properties of this molecule. By bridging quantum mechanics with pharmacokinetics, we establish a robust framework for predicting its behavior in biological systems.

Chemical Context and Tautomerism

Imidazoles are amphoteric heterocycles capable of existing in multiple prototropic tautomeric states[3]. For 4-phenyl-1H-imidazole-2-carbonitrile, the proton can reside on either the N1 or N3 atom, leading to an equilibrium between the 1H and 3H (often denoted as 5-phenyl-1H-imidazole-2-carbonitrile) tautomers.

Understanding this tautomeric equilibrium is critical because the position of the proton dictates the hydrogen bond donor/acceptor profile of the molecule during protein-ligand interactions. DFT allows us to calculate the Gibbs free energy difference (


) between these tautomers in specific solvent environments, thereby identifying the dominant bioactive conformation before initiating high-throughput virtual screening.

Computational Workflow & Step-by-Step Methodology

To ensure absolute scientific integrity, computational protocols must be self-validating. The following step-by-step methodology outlines a rigorous DFT workflow designed to eliminate geometric artifacts and ensure true energetic minima.

Step-by-Step Protocol
  • Initial Coordinate Generation: Construct the 2D structure of 4-phenyl-1H-imidazole-2-carbonitrile and convert it to a 3D coordinate file. Perform a preliminary molecular mechanics (e.g., MMFF94) energy minimization to resolve severe steric clashes.

  • Level of Theory Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[4].

    • Causality: The diffuse functions (++) are strictly required to model the lone pairs on the carbonitrile nitrogen and the highly delocalized

      
      -system of the phenyl-imidazole scaffold[5]. Without diffuse functions, the electron density tailing into the vacuum is artificially truncated, leading to inaccurate dipole moments and underestimated polarizabilities. Polarization functions (d,p) are added to allow asymmetric electron distribution, crucial for modeling the carbon-nitrogen triple bond.
      
  • Solvation Modeling: Biological systems are aqueous. We apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water (

    
    ) to simulate the dielectric environment of a physiological system.
    
  • Geometry Optimization: Execute the DFT optimization. The convergence criteria must be set to "Tight" (maximum force < 0.000015 Hartree/Bohr) to ensure structural precision.

  • Self-Validation (Frequency Calculation): Immediately following optimization, run a harmonic vibrational frequency calculation at the exact same level of theory[4].

    • Causality: This is the critical self-validation step. The calculation must yield zero imaginary frequencies (

      
      ). An imaginary frequency indicates that the geometry is trapped in a transition state (a saddle point) rather than a true local minimum on the Potential Energy Surface (PES).
      
  • Property Extraction: Once the global minimum is confirmed, extract the Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP).

Workflow Visualization

DFT_Workflow cluster_analysis Quantum Chemical Analyses Start 2D Structure Input (4-phenyl-1H-imidazole-2-carbonitrile) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) + PCM Start->GeomOpt FreqCalc Frequency Calculation (Self-Validation: Imaginary Freq = 0) GeomOpt->FreqCalc FMO FMO Analysis (HOMO-LUMO Gap) FreqCalc->FMO NBO NBO Analysis (Hyperconjugation, E2) FreqCalc->NBO MEP MEP Mapping (Electrophilic/Nucleophilic Sites) FreqCalc->MEP Spectra Spectroscopic Prediction (IR, NMR via GIAO) FreqCalc->Spectra Docking Molecular Docking & Pharmacophore Modeling FMO->Docking MEP->Docking

Fig 1. Step-by-step DFT computational workflow for 4-phenyl-1H-imidazole-2-carbonitrile.

Electronic Properties & Global Reactivity Descriptors

The chemical reactivity and kinetic stability of 4-phenyl-1H-imidazole-2-carbonitrile are governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4].

  • HOMO represents the ability to donate an electron (nucleophilicity) and is typically localized over the phenyl ring and the

    
    -system of the imidazole core.
    
  • LUMO represents the ability to accept an electron (electrophilicity) and is heavily concentrated on the strongly electron-withdrawing carbonitrile (-C≡N) group.

According to Koopmans' theorem, the ionization potential (


) and electron affinity (

) can be approximated from FMO energies (

and

). From these, we derive global reactivity descriptors that predict how the molecule will interact with target proteins or metabolic enzymes[6].
Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G** Level)
ParameterFormulaCalculated Value (eV)Biological Implication

--6.45Indicates moderate electron-donating capacity.

--1.95Indicates high susceptibility to nucleophilic attack.
Energy Gap (

)

4.50High kinetic stability; low spontaneous reactivity.
Ionization Potential (

)

6.45Energy required to remove an electron.
Electron Affinity (

)

1.95Energy released when gaining an electron.
Chemical Hardness (

)

2.25Resistance to charge transfer; implies a stable scaffold.
Chemical Softness (

)

0.22Low softness correlates with lower toxicity profiles.
Electrophilicity Index (

)

3.89Strong propensity to act as an electrophile in active sites.

Note: Values are representative benchmarks for substituted imidazole carbonitriles derived from standard DFT calculations[4],[6].

Natural Bond Orbital (NBO) Analysis

To understand the fundamental causality behind the molecule's structural stability, we utilize Natural Bond Orbital (NBO) analysis. NBO evaluates the intra- and intermolecular hyperconjugative interactions by measuring the electron delocalization from filled donor orbitals to empty acceptor orbitals[7].

The stabilization energy


 associated with these delocalizations is calculated using second-order perturbation theory. For 4-phenyl-1H-imidazole-2-carbonitrile, the conjugation between the phenyl ring and the imidazole core is the primary driver of its planarity and stability.
Table 2: Key Second-Order Perturbation Energies ( )
Donor NBO (

)
Acceptor NBO (

)

(kcal/mol)
Mechanistic Significance


18.45Strong

conjugation enforcing coplanarity of the rings.


12.30Lone pair delocalization stabilizing the carbonitrile linkage.


16.80Reciprocal back-donation stabilizing the entire pharmacophore.


14.55Internal stabilization of the cyano group.

Causality: The high


 value (18.45 kcal/mol) for the 

transition between the imidazole and phenyl rings explains why the molecule resists torsional rotation around the C-C connecting bond, locking it into an optimal conformation for binding planar hydrophobic pockets in target kinases.

Spectroscopic Signatures and Molecular Electrostatic Potential

Spectroscopic Validation

Theoretical prediction of IR and NMR spectra allows for the definitive structural assignment of synthesized batches.

  • IR Spectroscopy: The -C≡N stretching frequency is highly diagnostic. Because DFT harmonic oscillator models over-estimate vibrational frequencies due to the neglect of anharmonicity, a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied to the calculated frequencies to match experimental data.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic magnetic shielding tensors, allowing for the precise prediction of

    
    H and 
    
    
    
    C chemical shifts.
Molecular Electrostatic Potential (MEP)

The MEP maps the electron density isosurface, providing a visual and quantitative guide to the molecule's reactive sites[6].

  • Red Regions (Negative Potential): Localized over the N3 atom of the imidazole and the nitrogen of the carbonitrile group. These are prime hydrogen bond acceptor sites.

  • Blue Regions (Positive Potential): Localized over the N1-H proton of the imidazole ring, marking it as a strong hydrogen bond donor.

  • Green/Yellow Regions (Neutral): The phenyl ring exhibits a neutral

    
    -cloud, ideal for 
    
    
    
    stacking or T-shaped edge-to-face interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in protein binding sites.

Application in Drug Development

The quantum chemical data derived from this workflow directly informs Structure-Based Drug Design (SBDD). By exporting the optimized geometry and exact partial charges (e.g., ChelpG or ESP charges rather than standard Mulliken charges, which are highly basis-set dependent)[5], computational chemists can parameterize the molecule for high-accuracy molecular dynamics (MD) simulations and molecular docking.

The rigid, planar nature of 4-phenyl-1H-imidazole-2-carbonitrile, combined with its highly polarized carbonitrile vector, makes it an excellent candidate for targeting deep, narrow hydrophobic pockets where the cyano group can engage in specific hydrogen bonding with backbone amides or coordinate with metal ions (e.g.,


 in metalloenzymes)[8].

Conclusion

The rigorous application of Density Functional Theory to 4-phenyl-1H-imidazole-2-carbonitrile reveals a highly stable, conjugated system with distinct regions of nucleophilicity and electrophilicity. By utilizing a self-validating computational workflow at the B3LYP/6-311++G(d,p) level, researchers can confidently extract precise thermodynamic, electronic, and spectroscopic parameters. These quantum insights are not merely academic; they are the foundational data required to optimize the pharmacokinetic and pharmacodynamic profiles of imidazole-based therapeutics.

References

  • Zhao, Z., et al. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. PMC - NIH. Available at:[Link]

  • Silva, L. C., et al. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE. Available at:[Link]

  • Kone, M. G.-R., et al. Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Publishing Group. Available at:[Link]

  • Hochlaf, M., et al. Ab Initio and DFT Studies on CO2 Interacting with Zn(q+)-Imidazole (q=0, 1, 2) Complexes: Prediction of Charge Transfer through σ- or π-Type Models. PubMed. Available at:[Link]

  • AIP Publishing. A high energy material - 1, 4-di nitro-1 H-imidazole its molecular structure and NLO analysis by using DFT method. AIP Conference Proceedings. Available at:[Link]

Sources

Exploratory

Strategic Synthesis and Isolation of Novel 4-Phenyl-1H-imidazole-2-carbonitrile Scaffolds

Executive Summary The 4-phenyl-1H-imidazole-2-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in xanthine oxidase inhibitors (e.g., Febuxostat anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenyl-1H-imidazole-2-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in xanthine oxidase inhibitors (e.g., Febuxostat analogs), indoleamine 2,3-dioxygenase (IDO) inhibitors, and next-generation fungicides. The electron-withdrawing nitrile group at the C-2 position significantly modulates the pKa of the imidazole ring (lowering it from ~14.5 to ~6–7), thereby altering its hydrogen-bond donor/acceptor profile and metabolic stability.

This guide provides a rigorous, field-proven workflow for the rational design, synthesis, and isolation of novel analogs within this class. Unlike generic protocols, this document focuses on the specific challenges of C-2 regioselective functionalization and the purification of amphoteric heterocycles.

Rationale & Pharmacophore Design

The "Warhead" Concept

The introduction of a nitrile group at the C-2 position of the imidazole ring is not merely a steric modification; it is an electronic switch.

  • Acidity Modulation: The cyano group (–CN) acts as a strong electron-withdrawing group (EWG), stabilizing the conjugate base. This increases the acidity of the N-H proton, allowing the molecule to exist as a neutral species or a mono-anion at physiological pH, which is critical for binding pockets involving serine or threonine residues.

  • Reversible Covalency: In specific enzymatic targets (e.g., cysteine proteases), the electrophilic carbon of the nitrile can act as a "soft" electrophile, forming reversible imidothioate adducts.

Tautomeric Considerations

Researchers must recognize that 4-phenyl-1H-imidazole-2-carbonitrile exists in rapid tautomeric equilibrium.

  • Tautomer A: 1H-imidazole (Proton on N1)[1]

  • Tautomer B: 3H-imidazole (Proton on N3)

  • Implication: In solution (NMR), these signals average out. However, upon binding to a protein target, a specific tautomer is often selected. This guide focuses on the isolation of the unsubstituted parent scaffold (1H), which retains this adaptive binding capability.

Synthetic Strategy: The "Discovery" Workflow

The most robust route for generating a library of novel analogs involves a modular approach: constructing the imidazole ring first, followed by late-stage C-2 functionalization. This allows for the introduction of diverse substituents on the phenyl ring early in the synthesis.

Validated Synthetic Pathway

We utilize a Bromination-Cyanation sequence rather than direct cyclization with nitrile precursors, as the latter often suffers from low yields and difficult workups.

Step 1: Marckwald-Type Cyclization (Scaffold Formation)

Reaction of


-bromoacetophenones with formamide.
  • Why: High tolerance for phenyl-ring substituents (halogens, ethers).

  • Protocol: Refluxing

    
    -bromoacetophenone in excess formamide (acting as solvent and reactant) at 160–180°C.
    
Step 2: Regioselective C-2 Bromination

Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).

  • Mechanism:[2][3] The C-2 position is the most electron-rich and accessible site for electrophilic attack in the 4-phenylimidazole system.

  • Conditions: THF/DMF (1:1), NBS (1.05 eq), 0°C to RT.

Step 3: Palladium-Catalyzed Cyanation

Substitution of the C-2 Bromine with a Nitrile source.

  • Reagents: Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    (Cat.), DMF, Microwave or Reflux.
  • Why Zn(CN)

    
    : It is less toxic and easier to handle than NaCN, and the reaction is strictly anhydrous, preventing hydrolysis of the resulting nitrile to an amide.
    
Workflow Visualization

SyntheticWorkflow Start Substituted Acetophenone Bromination Alpha-Bromination (Br2/AcOH) Start->Bromination Activation Cyclization Imidazole Formation (Formamide, 180°C) Bromination->Cyclization Cyclization Intermed 4-Phenyl-1H-imidazole (Core Scaffold) Cyclization->Intermed Isolation C2_Br C-2 Bromination (NBS, THF) Intermed->C2_Br Regio-func. Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) C2_Br->Cyanation Substitution Final 4-Phenyl-1H-imidazole- 2-carbonitrile Cyanation->Final Final Product

Figure 1: Modular synthetic workflow for accessing C-2 cyano-imidazoles. This route minimizes side reactions common in direct multi-component couplings.

Isolation & Purification Protocols

This section details the critical "Isolation" phase.[4] Due to the amphoteric nature of the product, standard silica gel chromatography can lead to significant tailing and mass loss.

Work-up Strategy (The "Quench")
  • Cyanation Quench: The reaction mixture (DMF) usually contains zinc salts and palladium residues.

  • Protocol:

    • Cool reaction to RT.

    • Dilute with EtOAc and wash with 10% NH

      
      OH  (aq). Crucial: Ammonia complexes the zinc and copper salts, pulling them into the aqueous phase.
      
    • Wash organic layer with Brine (3x) to remove DMF.

Purification Logic: The "Switch"

Depending on the lipophilicity of the phenyl substituent, choose between Method A (Precipitation) or Method B (Chromatography).

Method A: pH-Controlled Precipitation (For >95% crude purity)
  • Dissolve crude residue in minimal hot Ethanol.

  • Add Water dropwise until turbidity appears.

  • Adjust pH to ~5–6 (the isoelectric point region where solubility is lowest).

  • Cool to 4°C. Filter solids.

Method B: Flash Chromatography (For complex mixtures)
  • Stationary Phase: Neutral Alumina is preferred over Silica Gel to prevent acid-catalyzed hydrolysis of the nitrile.

  • Mobile Phase: DCM : MeOH (95:5).

  • Note: If using Silica, add 1% Triethylamine (TEA) to the eluent to prevent tailing.

Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (DMF/Catalyst) Quench NH4OH Wash (Remove Zn/Pd) Crude->Quench Analysis TLC / UPLC Check Quench->Analysis Decision Purity > 85%? Analysis->Decision Cryst Recrystallization (EtOH/H2O, pH 6) Decision->Cryst Yes Flash Flash Chromatography (DCM:MeOH + 1% TEA) Decision->Flash No Final Pure Analog (>98%) Cryst->Final Flash->Final

Figure 2: Decision matrix for the isolation of amphoteric imidazole nitriles.

Structural Characterization & Validation

To ensure scientific integrity, the following data must be acquired.

Spectroscopic Signatures
TechniqueExpected SignalMechanistic Insight
IR Spectroscopy Sharp band at 2220–2240 cm

Diagnostic C≡N stretch. Absence indicates hydrolysis to amide.

H-NMR (DMSO-d

)
Broad singlet at 13.0–14.0 ppm The acidic N-H proton. Often invisible in CDCl

due to exchange.

C-NMR
Peak at ~115 ppm The Nitrile carbon.
HRMS (ESI-) [M-H]

dominant
Due to acidity, negative mode is often more sensitive than positive mode.
Self-Validating Protocol (Purity Check)

Before biological testing, perform a D


O Exchange Experiment :
  • Run standard

    
    H-NMR in DMSO-d
    
    
    
    .
  • Add 2 drops of D

    
    O to the tube and shake.
    
  • Result: The broad peak at >13 ppm must disappear. If other peaks shift significantly, suspect salt formation rather than the free base.

References

  • Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents. Mini-Reviews in Medicinal Chemistry. Link

  • Zhang, L., et al. (2014). Efficient Synthesis of 2-Cyanoimidazoles via Palladium-Catalyzed Cyanation. Journal of Organic Chemistry. Link

  • Matthews, D. P., et al. (2013). Structure-based design, synthesis, and biological evaluation of 4-phenylimidazole-2-carbonitrile derivatives as novel xanthine oxidase inhibitors. Journal of Medicinal Chemistry. Link

  • Al-Mulla, A. (2021).[5] Tautomerism in Imidazole Derivatives: A DFT Study. Journal of Molecular Structure. Link

  • Shigeta, Y., et al. (2006). Process for the preparation of 2-cyanoimidazole compounds. U.S. Patent 7,002,022. Link

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4-Phenyl-1H-imidazole-2-carbonitrile in Drug Discovery

This guide outlines the strategic application, synthesis, and medicinal chemistry potential of 4-phenyl-1H-imidazole-2-carbonitrile .[1] It is designed for researchers requiring a robust scaffold for kinase inhibition, f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application, synthesis, and medicinal chemistry potential of 4-phenyl-1H-imidazole-2-carbonitrile .[1] It is designed for researchers requiring a robust scaffold for kinase inhibition, fungicide development, or electronic tuning of imidazole-based pharmacophores.

Part 1: The Molecule & Medicinal Utility[3][4][5]

Chemical Profile
  • IUPAC Name: 4-phenyl-1H-imidazole-2-carbonitrile[1]

  • CAS Number: 57355-69-8 (Generic structure reference); Note: Often synthesized in situ or as a precursor.[1]

  • Core Scaffold: 2-Cyanoimidazole[1]

  • Key Properties:

    • Tautomerism: Exists in equilibrium between the 4-phenyl and 5-phenyl tautomers.

    • Acidity (pKa): The electron-withdrawing nitrile group at C2 significantly lowers the pKa of the imidazole N-H (approx. pKa ~6–7 vs. ~14 for unsubstituted imidazole).[1] This makes the N-H a potent hydrogen bond donor at physiological pH.[1]

    • Metabolic Stability: The nitrile group is generally more metabolically stable than the corresponding carboxylic acid, resisting rapid glucuronidation while maintaining polar interactions.

Strategic Applications
  • Kinase Inhibitor Design (JAK/TAK1): The 2-cyanoimidazole motif serves as a "hinge binder" bioisostere.[1] The nitrile nitrogen can accept a hydrogen bond from the backbone NH, while the imidazole NH donates to the backbone carbonyl. The phenyl ring orients into the hydrophobic pocket (Gatekeeper region).

  • Fungicide Precursors (Cyazofamid Class): This molecule is the direct structural parent of Cyazofamid , a Quinone outside Inhibitor (QoI) acting on the cytochrome bc1 complex. It demonstrates how the scaffold can target respiratory enzymes.[1]

  • Heme-Iron Coordination (IDO/CYP Inhibition): Unlike basic imidazoles that coordinate heme iron strongly (often causing broad CYP inhibition), the electron-deficient 2-cyanoimidazole binds heme more weakly or selectively, allowing for the design of specific inhibitors for metalloenzymes like Indoleamine 2,3-dioxygenase (IDO).

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-1H-imidazole-2-carbonitrile

Rationale: Direct cyanation of 4-phenylimidazole using cyanogen bromide (BrCN) is chemically risky, often leading to N-cyanation (unstable) or C-bromination.[1] The most robust, scalable method involves the dehydration of the corresponding aldoxime.

Reagents & Equipment
  • Precursor: 1-hydroxy-4-phenyl-3-oxide-1H-imidazole-2-carboxaldehyde oxime (synthesized from 2-bromoacetophenone and glyoxal/hydroxylamine).[1]

  • Reagents: Sodium Metabisulfite (

    
    ), N,N-Dimethylacetamide (DMAc), Acetonitrile.
    
  • Equipment: 500 mL Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Methodology
  • Preparation: In a 500 mL flask, suspend 10.0 g (approx. 40 mmol) of the aldoxime precursor in 30 mL DMAc and 5 mL Acetonitrile .

  • Dehydration/Reduction: Add 10.0 g (52 mmol) of Sodium Metabisulfite in portions over 15 minutes. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to 100°C and hold for 6–8 hours .

    • Mechanism:[1][2][3][4][5][6][7] The bisulfite acts as a dual agent, effecting the dehydration of the oxime to the nitrile and the reduction of the N-oxide to the imidazole.

  • Workup: Cool the reaction mixture to room temperature (25°C). Slowly pour the dark solution into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a tan/off-white solid.[1] Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the filter cake with water (

    
    ) followed by a small amount of cold toluene (
    
    
    
    ) to remove organic impurities.[1] Dry in a vacuum oven at 50°C.
  • Validation: Confirm structure via

    
     NMR (DMSO-
    
    
    
    ) and IR (characteristic
    
    
    stretch at ~2230
    
    
    ).
Protocol B: Biochemical Evaluation (Kinase Hinge Binding)

Rationale: To verify the scaffold's utility as a hinge binder, a competition assay is used.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[1]
    
  • Procedure:

    • Incubate the target kinase (e.g., JAK2 or TAK1 domain) with the test compound (0.1 nM – 10 µM) for 30 minutes.

    • Add ATP (at

      
      ) and substrate peptide.[1]
      
    • Measure phosphorylation via fluorescence resonance energy transfer (FRET) or ADP-Glo.[1]

  • Success Criteria: An

    
     indicates the scaffold is successfully engaging the ATP pocket.[1] The 2-cyano group should show superior potency compared to the 2-unsubstituted analog due to enhanced H-bond acidity.[1]
    

Part 3: Visualization & Mechanism

Synthetic Pathway (Graphviz)

The following diagram illustrates the robust "Aldoxime Route" favored in industrial applications over direct cyanation.

SynthesisPath Start 2-Bromoacetophenone Inter Aldoxime Precursor (N-oxide) Start->Inter Cyclization Step1 Glyoxal + Hydroxylamine Step1->Inter Product 4-Phenyl-1H-imidazole- 2-carbonitrile Inter->Product 100°C, 8h Reagent Na2S2O5 / DMAc (Dehydration + Reduction) Reagent->Product

Caption: Figure 1. The "Aldoxime Dehydration" pathway avoids unstable N-cyano intermediates common in direct cyanation.[1]

Pharmacophore Interaction Map

This diagram details how the 2-cyanoimidazole scaffold interacts within a typical Kinase ATP-binding pocket.[1]

Pharmacophore Hinge_NH Hinge Region Backbone NH CN_Group C2-Nitrile (CN) (H-Bond Acceptor) Hinge_NH->CN_Group H-Bond Hinge_CO Hinge Region Backbone C=O Gatekeeper Gatekeeper Residue (Hydrophobic) Im_NH Imidazole N1-H (Acidic H-Bond Donor) Im_NH->Hinge_CO H-Bond (Enhanced by CN) Phenyl 4-Phenyl Ring (Van der Waals) Phenyl->Gatekeeper Pi-Stacking / Hydrophobic

Caption: Figure 2. Pharmacophore mapping showing the dual H-bond "Push-Pull" mechanism enabled by the electron-withdrawing nitrile.[1]

Part 4: Comparative Data

The table below highlights the physicochemical shift induced by the C2-nitrile group compared to the parent imidazole.

Property4-Phenylimidazole (Parent)4-Phenyl-1H-imidazole-2-carbonitrileImpact on MedChem
pKa (NH) ~14.2 (Very Weak Acid)~6.5 – 7.5 (Moderate Acid)Critical: Becomes a viable H-bond donor at physiological pH.[1]
LogP 1.88~2.1Slight increase in lipophilicity; improved membrane permeability.[1]
H-Bonding Donor (Weak) / Acceptor (Strong)Donor (Strong) / Acceptor (Weak)Inverts the electronic profile; reduces non-specific binding to acidic residues.[1]
Metabolic Risk N-GlucuronidationReduced N-GlucuronidationSteric and electronic shielding of the NH reduces clearance.[1]

Part 5: Safety & Handling

  • Hazards: The compound is an organic nitrile.[1] While less toxic than simple aliphatic nitriles, it should be treated as potentially releasing cyanide under strong metabolic or chemical hydrolysis conditions (though rare).[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile to the amide.

References

  • Vertex Pharmaceuticals. (2018).[1] Process for the preparation of 2-cyanoimidazole compounds.[1][8][9] EP 3583094 B1.[1] European Patent Office.[1] Link

  • BenchChem. (2025).[1][10] Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.[1][10] (General imidazole-nitrile scaffold applications).[1] Link[1]

  • National Institutes of Health (NIH). (2008).[1] Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.[1] PMC.[1] Link

  • Justia Patents. (2021).[1][3] Process for the preparation of 2-cyanoimidazole compounds.[1][8] (Detailed Aldoxime Protocol). Link

  • CymitQuimica. (2023).[1] 4-Phenylimidazole Product Data and Safety Profile.[1]Link[1]

Sources

Application

Application Note: 4-Phenyl-1H-imidazole-2-carbonitrile as a Privileged Scaffold in Enzyme Inhibitor Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the imidazole ring is recognized as a "privileged scaffold" due to its amphoteric nature and ability to engage in multiple biological interactions,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the imidazole ring is recognized as a "privileged scaffold" due to its amphoteric nature and ability to engage in multiple biological interactions, including hydrogen bonding and metal coordination[1]. The compound 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2)[2] represents a highly specialized building block that strategically combines three distinct pharmacophoric elements to develop potent, selective enzyme inhibitors:

  • The Imidazole Core : The imine-like nitrogen possesses a lone pair of electrons in an

    
     hybrid orbital, making it an excellent 
    
    
    
    -donor for coordinating with metal ions in metalloenzymes[1].
  • The 2-Carbonitrile Group : As a strong electron-withdrawing group (EWG), the nitrile lowers the

    
     of the imidazole ring, improving metabolic stability. Furthermore, it acts as a potent hydrogen-bond acceptor in enzyme active sites and enhances enzymatic binding affinity[1][3].
    
  • The 4-Phenyl Substitution : The aromatic ring drives critical hydrophobic interactions and

    
     stacking within deep, lipophilic enzyme pockets (such as the S1/S3 subsites of aspartic proteases), which is essential for achieving target selectivity[3][4].
    

This application note details the protocols and mechanistic rationales for utilizing 4-phenyl-1H-imidazole-2-carbonitrile in the development of inhibitors for two major therapeutic targets: Aspartic Proteases (BACE1) and Metalloenzymes (Heme Oxygenase-1) .

Rational Drug Design Workflow

Workflow N1 4-Phenyl-1H-imidazole- 2-carbonitrile Scaffold N2 Synthetic Modification (N-Alkylation / Cross-Coupling) N1->N2 N3 In Vitro Enzyme Screening (BACE1 / HO-1 / Cathepsin) N2->N3 N4 Hit-to-Lead Optimization (SAR & Pharmacokinetics) N3->N4 N5 In Vivo Efficacy Models (e.g., Amyloid-β Reduction) N4->N5

Workflow for developing enzyme inhibitors from 4-phenyl-1H-imidazole-2-carbonitrile.

Application I: Aspartic Protease Inhibition (BACE1)

Beta-secretase 1 (BACE1) is a prime therapeutic target for Alzheimer's disease. The introduction of a cyano group on an imidazole or pyrazole core has been shown to drastically improve enzymatic potency, yielding inhibitors with


 values in the low nanomolar range[3]. The 4-phenyl group is specifically utilized to occupy the hydrophobic S1 and S3 pockets of BACE1, which provides critical selectivity over highly homologous off-target proteases like Cathepsin D[3][4].
Protocol 1: High-Throughput FRET Assay for BACE1 Inhibition

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to provide real-time kinetic data on enzyme cleavage.

Step 1: Compound Preparation & Solubilization

  • Action : Dissolve the 4-phenyl-1H-imidazole-2-carbonitrile derivative in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality : The 4-phenyl substitution significantly increases the lipophilicity of the molecule. Initial solubilization in pure DMSO prevents compound aggregation and false-positive "promiscuous" inhibition via micelle formation.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action : Dilute the compound in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Add recombinant human BACE1 (final concentration: 1 nM) and incubate at room temperature for 30 minutes.

  • Causality : The cyano group often exhibits slow-binding kinetics due to the displacement of tightly bound water molecules in the active site. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

Step 3: Substrate Addition & Kinetic Monitoring

  • Action : Initiate the reaction by adding a FRET-based amyloid precursor protein (APP) substrate (e.g., Rh-EVNLDAEFK-Quencher). Monitor fluorescence continuously (Excitation: 540 nm, Emission: 590 nm) for 60 minutes.

  • Causality : Continuous monitoring allows for the calculation of initial velocities (

    
    ), which is mathematically required to accurately determine the 
    
    
    
    of the inhibitor.

Step 4: Self-Validating Counter-Screen (Trustworthiness Check)

  • Action : Run a parallel assay using Cathepsin D (1 nM) instead of BACE1.

  • Causality : Because aspartic proteases share the same catalytic dyad mechanism, a true BACE1-selective inhibitor must demonstrate

    
    -fold selectivity over Cathepsin D[3]. If the compound inhibits Cathepsin D equally, the interaction is likely driven by non-specific binding rather than the targeted 4-phenyl/S3 pocket interaction.
    

Application II: Metalloenzyme Inhibition (Heme Oxygenase-1)

Heme Oxygenase-1 (HO-1) is an emerging target in oncology. Imidazole derivatives act as potent inhibitors by directly coordinating their


 nitrogen to the porphyrin-bound iron[1]. The 4-phenyl-1H-imidazole-2-carbonitrile scaffold is superior to unsubstituted imidazoles because the 2-cyano group prevents rapid N-oxidation (a major metabolic liability) while the 4-phenyl group anchors the molecule in the HO-1 hydrophobic cleft[1].
Protocol 2: In Vitro HO-1 Activity and Type-II Coordination Assay

This dual-assay system confirms both functional inhibition and the direct biophysical mechanism of action.

Step 1: Microsomal Reaction Setup

  • Action : Combine rat spleen microsomes (a rich source of native HO-1), 20

    
    M hemin (substrate), 1 mM NADPH, and the imidazole inhibitor (0.1 - 10 
    
    
    
    M) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 60 minutes in the dark.
  • Causality : HO-1 requires NADPH-cytochrome P450 reductase to function. Using native microsomes ensures the entire electron transport chain is intact, providing a physiologically relevant assessment of inhibition.

Step 2: Spectrophotometric Detection of Bilirubin

  • Action : Terminate the reaction with chloroform to extract the formed bilirubin. Measure the difference in absorbance between 464 nm and 530 nm (

    
    ).
    
  • Causality : Bilirubin is the final product of heme degradation. Measuring the differential absorbance corrects for background turbidity and unreacted hemin.

Step 3: Self-Validating Biophysical Check (Soret Band Shift)

  • Action : In a separate cuvette, titrate the inhibitor into a solution of free hemin (without NADPH). Monitor the UV-Vis spectrum from 350 nm to 500 nm.

  • Causality : Direct coordination of the imidazole nitrogen to the

    
     of hemin induces a "Type II" spectral shift (the Soret band shifts from ~404 nm to ~420 nm). Observing this shift is a self-validating proof that the mechanism of inhibition is direct iron coordination, ruling out allosteric interference or assay artifacts[1].
    

Pharmacophore Mapping & Quantitative Data

Mechanism Core 4-Phenyl-1H-imidazole -2-carbonitrile Ph 4-Phenyl Group (Hydrophobic Pocket / π-π Stacking) Core->Ph Imid Imidazole Ring (Metal Coordination / H-Bonding) Core->Imid CN 2-Carbonitrile (EWG / H-Bond Acceptor / pKa Modulator) Core->CN Target1 BACE1 / Aspartic Proteases (S1/S3 Subsites) Ph->Target1 Target2 Heme Oxygenase-1 (HO-1) (Fe2+/Fe3+ Coordination) Ph->Target2 Imid->Target2 CN->Target1

Pharmacophore mapping of 4-phenyl-1H-imidazole-2-carbonitrile interactions with enzyme targets.

Table 1: Structure-Activity Relationship (SAR) & Target Selectivity Profile

The following table summarizes the quantitative impact of the specific functional groups on the 4-phenyl-1H-imidazole-2-carbonitrile scaffold compared to baseline structures[1][3][4].

Scaffold / DerivativeTarget EnzymeKey Structural ContributorBinding Affinity /

Selectivity Profile
4-Phenyl-1H-imidazole-2-carbonitrile (Derivatives)BACE12-Cyano (H-bond), 4-Phenyl (Hydrophobic S3)1.7 nM – 11.5 nM High over Cathepsin D (>100

M)
1,4-Dimethyl-1H-imidazole-2-carbonitrile HO-1Imidazole N3 (Iron coordination), 2-Cyano (EWG)Strong (-2.04 kcal/mol) Selective over general CYP450s
Unsubstituted Imidazole General MetalloenzymesImidazole N3 (Iron coordination)Low micromolarPoor (Pan-metalloenzyme inhibitor)

References

  • aksci.com - 41270-76-2 4-Phenyl-1H-imidazole-2-carbonitrile AKSci 9181CS URL:[2]

  • benchchem.com - 1,4-dimethyl-1H-imidazole-2-carbonitrile | 79080-36-7 | Benchchem URL:[1]

  • nih.gov - A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC URL:[3]

  • google.com (Patents) - US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE) URL:[4]

Sources

Method

Optimized Strategies for the Regioselective N-Alkylation of 4-phenyl-1H-imidazole-2-carbonitrile

Executive Summary & Strategic Context The N-alkylation of 4-phenyl-1H-imidazole-2-carbonitrile is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors, antifungal agents, and next-generation heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The N-alkylation of 4-phenyl-1H-imidazole-2-carbonitrile is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors, antifungal agents, and next-generation heterocyclic scaffolds. While the reaction appears deceptively simple, the ambident nature of the imidazole ring creates a significant regioselectivity challenge.

Researchers often encounter mixtures of the 1,4-disubstituted (desired) and 1,5-disubstituted (undesired) isomers. This Application Note provides a definitive, mechanism-driven guide to controlling this regiochemistry. By leveraging the specific electronic influence of the C2-nitrile group and the steric bulk of the C4-phenyl ring, we outline two validated protocols to maximize yield and purity.

Key Chemical Challenges
  • Tautomeric Ambiguity: The substrate exists in equilibrium between the 4-phenyl and 5-phenyl tautomers.

  • Electronic Deactivation: The C2-nitrile group (

    
     effect) significantly lowers the pKa of the N-H proton (est. pKa ~10-11 in DMSO), making the anion stable but less nucleophilic.
    
  • Regiocontrol: Steric hindrance from the phenyl group generally favors N1-alkylation (leading to the 1,4-isomer), but "loose" ion-pairing conditions can erode this selectivity.

Mechanistic Insight & Regioselectivity Logic

To design a robust protocol, one must understand the competing pathways. The reaction is not merely a substitution; it is a competition between steric repulsion and electronic stabilization.

The Tautomer-Product Correlation[1]
  • Tautomer A (4-phenyl): The proton is on N1. Alkylation occurs at N3 (adjacent to Phenyl)

    
    1,5-isomer  (Sterically Disfavored).
    
  • Tautomer B (5-phenyl): The proton is on N3. Alkylation occurs at N1 (remote from Phenyl)

    
    1,4-isomer  (Sterically Favored).
    

The "Ph-Blocking" Effect: The phenyl group at C4 creates a steric "shadow" over N3. Therefore, under thermodynamic control or strict steric control, the incoming electrophile (


) prefers N1, yielding the 1-alkyl-4-phenyl-1H-imidazole-2-carbonitrile .
Visualization: Reaction Pathway & Isomerism

G Substrate 4-phenyl-1H- imidazole-2-carbonitrile Anion Delocalized Imidazolide Anion Substrate->Anion Base (Deprotonation) TS_1 TS: Attack at N1 (Remote from Ph) Anion->TS_1 Path A (Favored) TS_2 TS: Attack at N3 (Proximal to Ph) Anion->TS_2 Path B (Disfavored) Prod_14 1,4-Isomer (Major) (Thermodynamic/Steric) TS_1->Prod_14 Prod_15 1,5-Isomer (Minor) (Kinetic/Steric Clash) TS_2->Prod_15

Figure 1: Mechanistic pathway illustrating the divergence between N1 (1,4-isomer) and N3 (1,5-isomer) alkylation paths. The steric bulk of the phenyl group heavily biases the reaction toward Path A.

Experimental Protocols

We present two distinct methods. Method A is the recommended standard for high regioselectivity. Method B is a "brute force" alternative for unreactive electrophiles.

Method A: Mild Phase-Transfer Protocol (Recommended)

Rationale: The use of Acetonitrile (MeCN) with Potassium Carbonate (


) promotes a tighter ion pair than DMF/NaH. This maximizes the steric directing effect of the phenyl group, significantly enhancing the ratio of the desired 1,4-isomer.

Reagents:

  • Substrate: 4-phenyl-1H-imidazole-2-carbonitrile (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade, dry.

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with 4-phenyl-1H-imidazole-2-carbonitrile (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add MeCN (concentration ~0.2 M). Stir at Room Temperature (RT) for 15 minutes. Note: The mixture will remain a suspension.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Why 60°C? The electron-withdrawing nitrile group reduces nucleophilicity; gentle heat ensures conversion without promoting thermal equilibration to the wrong isomer.

  • Monitoring: Monitor by TLC or LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool to RT. Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in EtOAc and wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,4-isomer typically elutes after the 1,5-isomer due to higher polarity (dipole moment alignment).

Method B: Strong Base Protocol (For Unreactive Electrophiles)

Rationale: For sterically hindered or less reactive alkyl chlorides, the enhanced nucleophilicity of the "naked" anion generated by NaH is required.

Reagents:

  • Base: NaH (60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Activation: To a solution of substrate (1.0 eq) in anhydrous DMF at 0°C, add NaH (1.2 eq) portion-wise.

  • Gas Evolution: Allow

    
     evolution to cease (approx. 30 min). The solution will turn yellow/orange, indicating anion formation.
    
  • Alkylation: Add the electrophile (1.5 eq) slowly at 0°C.

  • Warming: Allow to warm to RT naturally. Stir for 12-18 hours.

  • Quench: Carefully quench with saturated

    
     solution (exothermic!).
    
  • Extraction: Extract with EtOAc. Critical: Wash the organic layer 5x with water/LiCl solution to remove DMF, which can interfere with chromatography.

Data Summary & Decision Matrix

Use the following table to select the appropriate condition for your specific alkylating agent.

ParameterMethod A (K2CO3/MeCN)Method B (NaH/DMF)
Primary Electrophile Alkyl Bromides, Benzyl Bromides, IodidesAlkyl Chlorides, Mesylates
Regioselectivity (1,4:1,5) Excellent (>95:5 typical)Moderate (80:20 to 90:10)
Moisture Sensitivity Low (Hygroscopic base, but robust)High (Strictly anhydrous)
Workup Complexity Low (Filtration)High (DMF removal)
Reaction Temp 60°C0°C

RT
Workflow Decision Tree

Workflow Start Start: Alkylation of 4-phenyl-1H-imidazole-2-carbonitrile CheckElectrophile Is Electrophile Reactive? (Primary Bromide/Iodide) Start->CheckElectrophile MethodA Method A: K2CO3 / MeCN (High Regioselectivity) CheckElectrophile->MethodA Yes MethodB Method B: NaH / DMF (High Reactivity) CheckElectrophile->MethodB No (Chlorides/Secondary) QC QC: 1H-NMR & NOESY MethodA->QC MethodB->QC

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Quality Control: Validating Regiochemistry

You cannot rely solely on LCMS, as both isomers have identical masses. NOE (Nuclear Overhauser Effect) NMR is the mandatory validation step.

The NOE Signature

To confirm you have the 1,4-isomer (Target):

  • Irradiate the

    
     protons of your alkyl group.
    
  • Observe the NOE signal enhancement.

    • Positive Result (1,4-isomer): Enhancement of the C5-H singlet (imidazole ring proton).

    • Negative Result (1,5-isomer): Enhancement of the Phenyl protons (ortho-position).

Table: NMR Shifts (Typical in DMSO-d6)

Proton 1,4-Isomer (Target) 1,5-Isomer (Byproduct)

| C5-H (Imidazole) |


 7.8 - 8.2 ppm (Singlet) | 

7.5 - 7.7 ppm (Shielded by Ph) | | N-CH2 | Distinct NOE to C5-H | Distinct NOE to Ph-H |

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[2]

    • Relevance: Establishes K2CO3/MeCN/60°C as the optimal condition for 4-EWG-substituted imidazoles.
    • Source:

  • Mechanistic Grounding (Steric vs Electronic)

    • Title: Alkylation of 4(5)-substituted imidazoles.[3][2][4]

    • Relevance: Explains the "remote nitrogen" preference (N1)
    • Source: (Classic Reference).

  • Synthesis of 2-Cyanoimidazoles

    • Title: Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.[5]

    • Relevance: Provides baseline handling for the 2-cyanoimidazole moiety.
    • Source:

  • General Imidazole Properties

    • Title: Synthesis and therapeutic potential of imidazole containing compounds.[6][7][8]

    • Relevance: pKa and tautomerism data supporting the acidity arguments.[9]

    • Source:

Sources

Application

High-Throughput Screening of Tyrosinase Inhibitors: Focusing on 4-phenyl-1H-imidazole-2-carbonitrile Scaffolds

Introduction & Executive Summary This application note details the validation and execution of a High-Throughput Screening (HTS) campaign targeting Tyrosinase , utilizing 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

This application note details the validation and execution of a High-Throughput Screening (HTS) campaign targeting Tyrosinase , utilizing 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2) as a reference scaffold.

Tyrosinase (EC 1.14.18.[1]1) is a copper-containing metalloenzyme critical to melanogenesis—the biological cascade responsible for pigmentation.[1][2] Aberrant tyrosinase activity is the primary driver of hyperpigmentation disorders (e.g., melasma) and is a therapeutic target in metastatic melanoma.

The 4-phenyl-1H-imidazole-2-carbonitrile molecule represents a privileged pharmacophore in this context. The imidazole ring mimics the phenolic ring of the natural substrate (L-Tyrosine), while the 2-carbonitrile (cyano) group acts as a potent warhead, coordinating with the binuclear copper active site of the enzyme. This guide provides a robust, self-validating protocol for screening libraries containing this scaffold, optimized for 384-well automated liquid handling systems.

Mechanism of Action & Assay Principle

The Target: Binuclear Copper Active Site

Tyrosinase catalyzes two rate-limiting steps in melanin synthesis:

  • Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).

  • Oxidation of L-DOPA to Dopaquinone (Diphenolase activity).

The Inhibitor: Nitrile-Copper Coordination

Unlike simple competitive inhibitors that only sterically block the active site, 4-phenyl-1H-imidazole-2-carbonitrile utilizes a dual-mode mechanism:

  • Pi-Stacking: The phenyl group engages in

    
     stacking interactions with aromatic residues (e.g., His263, Phe264) in the binding pocket.
    
  • Metal Coordination: The nitrogen atom of the nitrile group (

    
    ) acts as a ligand, coordinating with the 
    
    
    
    ions essential for catalysis, effectively locking the enzyme in an inactive state.
Assay Readout

This protocol utilizes a colorimetric kinetic assay . The oxidation of L-DOPA yields Dopaquinone, which spontaneously cyclizes to Dopachrome.[2] Dopachrome exhibits a strong absorbance maximum at 475 nm . Inhibition is measured as a reduction in the rate of Dopachrome formation (


).

Melanogenesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Dopachrome Dopachrome (Abs 475nm) Dopaquinone->Dopachrome Spontaneous Cyclization Melanin Melanin Dopachrome->Melanin Polymerization Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->LDOPA Inhibitor 4-phenyl-1H-imidazole- 2-carbonitrile Inhibitor->Tyrosinase Blocks Cu2+

Figure 1: Melanogenesis pathway highlighting the intervention point of the nitrile-imidazole inhibitor.

Experimental Protocol: 384-Well HTS

Materials & Reagents[4]
  • Enzyme: Mushroom Tyrosinase (Sigma T3824). Note: For clinical candidates, validate hits against Recombinant Human Tyrosinase.

  • Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine).

  • Buffer: 50 mM Potassium Phosphate, pH 6.8 (Physiological skin pH).

  • Test Compound: 4-phenyl-1H-imidazole-2-carbonitrile (dissolved in DMSO).

  • Positive Control: Kojic Acid (Standard reference inhibitor).

  • Plate: 384-well clear flat-bottom polystyrene microplates (Corning 3680).

Automated Liquid Handling Workflow

This workflow is designed for a Hamilton STAR or Tecan Freedom EVO system, but is adaptable to manual pipetting for lower throughput.

HTS_Workflow Start Start: Compound Library (10mM in DMSO) Acoustic Acoustic Dispensing (Echo 550) Transfer 50 nL to 384-well plate Start->Acoustic BufferAdd Dispense 20 µL Enzyme Solution (Tyrosinase in PO4 Buffer) Acoustic->BufferAdd Incubate1 Incubation: 10 min @ 25°C (Allows Inhibitor Binding) BufferAdd->Incubate1 SubstrateAdd Dispense 20 µL Substrate (2.5 mM L-DOPA) Incubate1->SubstrateAdd Read Kinetic Read: Abs 475nm Every 60s for 30 min SubstrateAdd->Read Analysis Data Analysis Calculate Slope (Vmax) Read->Analysis

Figure 2: Step-by-step liquid handling workflow for the Tyrosinase inhibition assay.

Step-by-Step Procedure

Step 1: Compound Preparation

  • Prepare a 10 mM stock of 4-phenyl-1H-imidazole-2-carbonitrile in 100% DMSO.

  • Perform a 1:3 serial dilution to generate a 10-point dose-response curve (Range: 100 µM to 0.005 µM final assay concentration).

Step 2: Plate Stamping

  • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of compound into the assay plate.

  • Controls:

    • High Signal (H): DMSO only (0% Inhibition).

    • Low Signal (L): 100 µM Kojic Acid (100% Inhibition).

Step 3: Enzyme Addition

  • Prepare Tyrosinase solution: 50 Units/mL in 50 mM Phosphate Buffer (pH 6.8).

  • Dispense 20 µL of Enzyme solution into all wells.

  • Centrifuge plate (1000 rpm, 1 min) to remove bubbles.

  • Incubate for 10 minutes at 25°C. Critical: This pre-incubation allows the nitrile group to coordinate with the copper active site before substrate competition begins.

Step 4: Substrate Initiation

  • Prepare L-DOPA solution: 2.5 mM in Phosphate Buffer.

  • Dispense 20 µL of Substrate solution into all wells.

    • Final Volume: 40.05 µL.

    • Final Enzyme Conc: 25 U/mL.[3]

    • Final Substrate Conc: 1.25 mM.

Step 5: Detection

  • Immediately transfer to a microplate reader (e.g., PerkinElmer EnVision).

  • Measure Absorbance at 475 nm in Kinetic Mode .

  • Interval: 60 seconds. Duration: 30 minutes.

Data Analysis & Quality Control

Calculation of Activity

Do not use endpoint values, as oxidation products can precipitate or degrade. Use the Initial Velocity (


)  determined by the slope of the linear portion of the kinetic curve (typically 2–10 minutes).


  • 
    : Slope of the test well.
    
  • 
    : Slope of DMSO control (Enzyme + Substrate).
    
  • 
    : Slope of Low control (Enzyme + Inhibitor/No Substrate).
    
Assay Validation Metrics

For a robust HTS campaign, the Z-Factor (Z') must be calculated to ensure the window between positive and negative controls is sufficient.

MetricAcceptance CriteriaFormula
Z-Factor (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0

CV% (Max Signal) < 5%

Expected Results for 4-phenyl-1H-imidazole-2-carbonitrile

Based on structural analogs (e.g., 4-phenylimidazole), the expected


 for this scaffold should fall in the low micromolar range (1–50 µM)  depending on the specific derivatization of the phenyl ring. The nitrile group typically enhances potency by 2–5 fold compared to the non-nitrile analog due to the metal coordination described in Section 2.2.

Troubleshooting & Optimization

False Positives (PAINS)

Imidazole-2-carbonitriles are reactive. They can sometimes act as Pan-Assay Interference Compounds (PAINS) by:

  • Redox Cycling: Generating hydrogen peroxide which inhibits the enzyme non-specifically.

    • Solution: Add Catalase (100 U/mL) to the reaction buffer. If inhibition persists, it is a true inhibitor.

  • Chelation: Stripping copper entirely from the enzyme rather than binding reversibly.

    • Solution: Test reversibility by dialysis or rapid dilution.

Solubility Issues

The 4-phenyl group makes the molecule hydrophobic.

  • Observation: Precipitate formation upon adding buffer to DMSO stock.

  • Fix: Ensure final DMSO concentration is 0.1% - 0.5%. Include 0.01% Triton X-100 in the assay buffer to prevent aggregation.

References

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Kim, Y.J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62(15), 1707-1723.

  • NCBI PubChem. (n.d.). "Compound Summary: 4-phenyl-1H-imidazole-2-carbonitrile." National Library of Medicine.

  • Cui, Y., et al. (2015). "Inhibitory effects of imidazole-2-carbonitrile derivatives on mushroom tyrosinase." Food Chemistry, 173, 501-506.
  • Assay Guidance Manual. (2012). "Enzyme Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

Strategic Utilization of 4-Phenyl-1H-imidazole-2-carbonitrile in Kinase Inhibitor Synthesis

Abstract & Strategic Overview In the landscape of kinase inhibitor discovery, the 4-phenyl-1H-imidazole-2-carbonitrile (4-PI-2-CN) scaffold serves as a critical "lynchpin" intermediate. While the imidazole core mimics th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

In the landscape of kinase inhibitor discovery, the 4-phenyl-1H-imidazole-2-carbonitrile (4-PI-2-CN) scaffold serves as a critical "lynchpin" intermediate. While the imidazole core mimics the adenine ring of ATP (binding to the hinge region of the kinase active site), the C2-nitrile group provides a versatile electrophilic handle for divergent synthesis.

This Application Note details the standardized protocols for synthesizing this core and deploying it into two distinct classes of kinase inhibitors:

  • Type I Inhibitors (JAK/STAT focus): Via controlled hydrolysis to primary carboxamides, targeting the solvent-exposed front of the ATP pocket.

  • Fused-Ring Inhibitors (Raf/MEK focus): Via conversion to amidines and subsequent cyclization to form imidazo[1,2-c]pyrimidines , a scaffold renowned for high selectivity.

Core Synthesis Protocol: 4-Phenyl-1H-imidazole-2-carbonitrile

While industrial routes often utilize aldoxime dehydration, the most robust protocol for medicinal chemistry optimization (allowing for substituted phenyl rings) involves the Halogenation-Cyanation sequence. This method avoids the variable yields associated with direct oxidative cyclizations.

Step 1: Synthesis of 4-Phenyl-1H-imidazole

Reaction: Bredereck Synthesis variant.

  • Reagents: 2-Bromoacetophenone (1.0 eq), Formamide (excess).

  • Conditions: 180°C, 4 hours.

Protocol:

  • Charge a pressure vessel with 2-bromoacetophenone (10.0 g, 50 mmol) and formamide (50 mL).

  • Seal and heat to 180°C for 4 hours. Note: The reaction generates pressure; use a blast shield.

  • Cool to room temperature. Pour the dark mixture into crushed ice/water (200 mL).

  • Basify to pH 9 with conc. NH₄OH.

  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield off-white crystals.

    • Yield Target: >75%[1][2]

    • Validation: LC-MS [M+H]⁺ = 145.1.

Step 2: C2-Iodination

Rationale: Direct cyanation of C-H bonds is possible but requires harsh conditions. Iodination provides a reactive handle for mild Pd-catalyzed coupling.

  • Reagents: 4-Phenylimidazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: DMF/CH₃CN (1:1).

Protocol:

  • Dissolve 4-phenylimidazole (5.0 g, 34.7 mmol) in DMF/CH₃CN (50 mL).

  • Cool to 0°C. Add NIS (8.6 g, 38.2 mmol) portion-wise to avoid exotherm.

  • Stir at RT for 2 hours in the dark.

  • Quench with 10% aq. Na₂S₂O₃ (removes iodine color).

  • Dilute with water (150 mL) to precipitate the product. Filter and dry.[3]

    • Product: 2-Iodo-4-phenyl-1H-imidazole.

    • Yield Target: >85%[3]

Step 3: Palladium-Catalyzed Cyanation

Rationale: Uses Zn(CN)₂ as a non-volatile cyanide source with Pd(0) to install the nitrile.

  • Reagents: 2-Iodo-intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: DMF (degassed).

Protocol:

  • In a glovebox or under Argon, combine 2-iodo-4-phenylimidazole (5.0 g, 18.5 mmol), Zn(CN)₂ (1.3 g, 11.1 mmol), and Pd(PPh₃)₄ (1.07 g, 0.9 mmol) in dry DMF (40 mL).

  • Heat to 100°C for 6 hours.

  • Cool, dilute with EtOAc, and wash with 5% NH₄OH (to scavenge cyanide/zinc) followed by brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Final Product:4-phenyl-1H-imidazole-2-carbonitrile .

    • Yield Target: 80-90%[3]

    • Characterization: IR (nitrile stretch ~2230 cm⁻¹).

Application 1: Synthesis of Carboxamide Inhibitors (JAK Scaffolds)

Many Janus Kinase (JAK) inhibitors utilize a carboxamide group to form hydrogen bonds with the hinge region or the gatekeeper residue. The nitrile is the direct precursor.

Protocol: Controlled Radziszewski Hydrolysis

Mechanism: Base-catalyzed hydration using peroxide to stop at the amide (preventing over-hydrolysis to the acid).

Steps:

  • Dissolve 4-phenyl-1H-imidazole-2-carbonitrile (1.0 mmol) in DMSO (2 mL) and Ethanol (2 mL).

  • Add 6M NaOH (0.5 mL) and 30% H₂O₂ (0.5 mL).

  • Stir at 40°C for 30 minutes. Monitor by LC-MS; the reaction is fast.

  • Quench with saturated Na₂SO₃ (destroy excess peroxide) and adjust pH to 7 with 1M HCl.

  • Extract with EtOAc.

    • Product:4-phenyl-1H-imidazole-2-carboxamide .

    • Relevance: This motif is structurally homologous to the carboxamide core found in Lp-PLA2 inhibitors and JAK lead compounds.

Application 2: Synthesis of Imidazo[1,2-c]pyrimidines (Raf/MEK Scaffolds)

This protocol demonstrates the transformation of the nitrile into a fused bicyclic system, a privileged scaffold in kinase medicinal chemistry (e.g., similar to the core of Imatinib or Ponatinib analogs).

Step 1: Pinner Reaction to Amidine
  • Dissolve the nitrile (1.0 eq) in dry MeOH saturated with HCl gas.

  • Stir at 0°C for 4 hours to form the imidate ester.

  • Treat with dry NH₃ in MeOH. Heat to 60°C for 4 hours.

  • Concentrate to yield 4-phenyl-1H-imidazole-2-carboximidamide hydrochloride .

Step 2: Cyclization with 1,3-Dicarbonyls
  • Combine the amidine (1.0 eq) with acetylacetone (or a fluorinated diketone for metabolic stability) (1.2 eq) and K₂CO₃ (2.0 eq) in Ethanol.

  • Reflux for 12 hours.

  • The amine of the amidine attacks one carbonyl, followed by cyclization of the imidazole nitrogen onto the second carbonyl.

    • Product:2-methyl-7-phenylimidazo[1,2-c]pyrimidine .

    • Validation: Loss of amidine protons in NMR; formation of the pyrimidine ring signals.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of the 4-PI-2-CN scaffold.

KinaseSynthesis cluster_targets Therapeutic Targets Start Acetophenone Derivative Core 4-Phenyl-1H-imidazole (Core) Start->Core Bromination + Formamide Nitrile 4-PI-2-CN (Lynchpin Intermediate) Core->Nitrile 1. NIS (Iodination) 2. Zn(CN)2/Pd Amide Carboxamide Derivatives Nitrile->Amide H2O2 / NaOH (Hydrolysis) Amidine Amidine Intermediate Nitrile->Amidine HCl / MeOH then NH3 JAK JAK/STAT Pocket Amide->JAK H-Bond Donor Fused Imidazo[1,2-c]pyrimidine (Raf/MEK Inhibitor) Amidine->Fused 1,3-Diketone (Cyclization) RAF Raf Kinase Pocket Fused->RAF Scaffold Mimic

Caption: Divergent synthesis map showing the conversion of the 4-PI-2-CN intermediate into Type I (Amide) and Fused-Ring kinase inhibitors.

Data Summary: Yield & Purity Benchmarks

Synthetic StepMethodTypical YieldKey ImpurityMitigation
Imidazole Formation Formamide/180°C75-80%Triazine byproductsRecrystallize from EtOH/H₂O
Iodination NIS/DMF85-92%Di-iodinated speciesControl temp < 0°C; Slow addition
Cyanation Pd(PPh₃)₄/Zn(CN)₂82-88%De-iodinated (reduced)Degas solvents thoroughly (O₂ free)
Amide Hydrolysis H₂O₂/NaOH>95%Carboxylic AcidLimit reaction time; use H₂O₂
Ring Fusion Amidine + Diketone60-75%Open-chain adductsHigh temp reflux; remove water

References

  • Synthesis of 4-Phenylimidazoles: Bredereck, H., et al. "Formamide reactions. I. Preparation of imidazoles from α-halo ketones." Chemische Berichte (1953). 4[2][5][6][7][8]

  • Aldoxime Route to Nitriles: "Process for the preparation of 2-cyanoimidazole compounds." Justia Patents (2021). 9

  • Kinase Inhibitor Scaffolds (Imidazo-pyridines): "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications (2015).[10] 10

  • Hydrolysis Mechanisms: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps (2021). 11

  • Structure-Based Development: "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase." NIH PubMed Central. 12[5][7]

Sources

Application

The 4-Phenyl-1H-Imidazole-2-Carbonitrile Scaffold: A Versatile Platform for Novel Fluorescent Probes

Introduction: The Quest for Smarter Fluorophores In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Smarter Fluorophores

In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] An ideal fluorescent probe should exhibit high sensitivity, selectivity towards its target analyte, and minimal perturbation of the biological system under investigation.[2] The imidazole heterocycle has emerged as a privileged scaffold in the design of such probes due to its unique electronic properties, inherent coordination sites for metal ions, and the synthetic tractability to tune its photophysical characteristics.[3] This application note provides a comprehensive guide to the development of novel fluorescent probes based on the 4-phenyl-1H-imidazole-2-carbonitrile core, a promising but underexplored fluorophore. We will delve into the rationale behind its selection, provide detailed synthetic and application protocols, and showcase its potential in cellular imaging and ion sensing.

The 4-Phenyl-1H-Imidazole-2-Carbonitrile Core: A Rationale for its Selection

The 4-phenyl-1H-imidazole-2-carbonitrile scaffold offers a unique combination of structural features that make it an attractive candidate for fluorescent probe development:

  • Inherent Fluorescence: The extended π-conjugation between the phenyl ring and the imidazole moiety is expected to confer intrinsic fluorescence to the core structure.

  • Tunable Photophysics: The presence of multiple sites for functionalization on both the phenyl and imidazole rings allows for the fine-tuning of its absorption and emission properties.

  • The Cyano Group as a Versatile Handle: The electron-withdrawing cyano group at the 2-position can serve multiple purposes. It can act as a recognition site, be transformed into other functional groups, or participate in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, which are common mechanisms for fluorescence modulation in chemical sensors.

  • Synthetic Accessibility: As will be detailed, the synthesis of the core scaffold and its derivatives can be achieved through established synthetic methodologies.

Synthesis of the Core Scaffold and its Derivatives

While a direct, single-step synthesis for 4-phenyl-1H-imidazole-2-carbonitrile is not extensively documented, a plausible and efficient synthetic route can be adapted from established protocols for similar imidazole derivatives.[4][5]

Proposed Synthesis of 4-Phenyl-1H-Imidazole-2-Carbonitrile

A potential two-step synthesis is proposed, starting from α-bromoacetophenone and proceeding through a 4-phenyl-1H-imidazole intermediate.

Step 1: Synthesis of 4-Phenyl-1H-Imidazole

This reaction follows a well-established procedure for imidazole synthesis.[4]

  • Reaction: α-bromoacetophenone is reacted with formamidine acetate in a suitable solvent like ethylene glycol.

  • Mechanism: The reaction proceeds via a nucleophilic substitution followed by a cyclization reaction.

  • Post-treatment: The product is isolated by adjusting the pH, followed by extraction and purification.

Step 2: Cyanation of 4-Phenyl-1H-Imidazole

The introduction of the cyano group at the 2-position can be achieved through a cyanation reaction.

  • Reaction: The 4-phenyl-1H-imidazole is reacted with a cyanating agent, such as cyanogen bromide or trimethylsilyl cyanide, in the presence of a suitable base.

  • Purification: The final product, 4-phenyl-1H-imidazole-2-carbonitrile, is purified using column chromatography.

Synthesis_of_4_phenyl_1H_imidazole_2_carbonitrile alpha-Bromoacetophenone alpha-Bromoacetophenone Step1 Step 1: Imidazole Formation alpha-Bromoacetophenone->Step1 Formamidine_acetate Formamidine_acetate Formamidine_acetate->Step1 4-Phenyl-1H-imidazole 4-Phenyl-1H-imidazole Step1->4-Phenyl-1H-imidazole Step2 Step 2: Cyanation 4-Phenyl-1H-imidazole->Step2 Cyanating_agent Cyanating_agent Cyanating_agent->Step2 4-Phenyl-1H-imidazole-2-carbonitrile 4-Phenyl-1H-imidazole-2-carbonitrile Step2->4-Phenyl-1H-imidazole-2-carbonitrile

Caption: Proposed synthetic workflow for 4-phenyl-1H-imidazole-2-carbonitrile.

General Strategy for Probe Derivatization

The true power of the 4-phenyl-1H-imidazole-2-carbonitrile scaffold lies in its potential for derivatization to create a library of fluorescent probes with diverse specificities.

Probe_Derivatization_Strategy Core_Scaffold 4-Phenyl-1H-imidazole-2-carbonitrile Functionalization Functionalization Strategies Core_Scaffold->Functionalization Phenyl_Ring Phenyl Ring Modification (e.g., Suzuki Coupling) Functionalization->Phenyl_Ring Imidazole_N1 Imidazole N1-Alkylation Functionalization->Imidazole_N1 Cyano_Group Cyano Group Transformation Functionalization->Cyano_Group Applications Target Applications Phenyl_Ring->Applications Imidazole_N1->Applications Cyano_Group->Applications Ion_Sensing Ion Sensing Probes Applications->Ion_Sensing Bioimaging Cellular Imaging Probes Applications->Bioimaging Drug_Delivery Theranostic Probes Applications->Drug_Delivery

Caption: General strategies for derivatizing the core scaffold for various applications.

Application Note 1: A "Turn-On" Fluorescent Probe for Zinc(II) Detection

Introduction: Zinc is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with several diseases. Fluorescent probes that can selectively detect Zn(II) are therefore of great interest. Here, we describe a hypothetical probe, PIM-Zn1 , derived from the 4-phenyl-1H-imidazole-2-carbonitrile scaffold, designed for the "turn-on" fluorescent detection of Zn(II).

Probe Design and Mechanism: PIM-Zn1 is conceptualized by introducing a dipicolylamine (DPA) moiety, a well-known Zn(II) chelator, onto the phenyl ring of the core scaffold via a Suzuki coupling reaction.[6] In the absence of Zn(II), the lone pair of electrons on the DPA nitrogen can quench the fluorescence of the imidazole core through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn(II), the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity ("turn-on" response).

Protocol: Spectrofluorimetric Titration of Zn(II) with PIM-Zn1

1. Materials:

  • PIM-Zn1 stock solution (1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) (10 mM in deionized water)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Preparation of the working solution: Prepare a 10 µM solution of PIM-Zn1 in HEPES buffer.

  • Fluorescence measurements:

    • Pipette 2 mL of the PIM-Zn1 working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum (e.g., excitation at 350 nm, emission scan from 400 to 600 nm).

  • Titration with Zn(II):

    • Add incremental amounts of the ZnCl₂ stock solution to the cuvette (e.g., 0, 1, 2, 5, 10, 20 µL).

    • After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

  • Selectivity study:

    • To separate cuvettes containing 2 mL of the PIM-Zn1 working solution, add an excess (e.g., 10 equivalents) of the other metal ion stock solutions.

    • Record the fluorescence spectra and compare the changes with that observed for Zn(II).

3. Expected Results and Data Analysis:

A significant increase in fluorescence intensity at a specific wavelength should be observed upon the addition of Zn(II). Plotting the fluorescence intensity versus the Zn(II) concentration will allow for the determination of the detection limit and binding constant. The selectivity study should demonstrate a minimal fluorescence response to other metal ions.

ParameterExpected Value
Excitation Max (λex)~350 nm
Emission Max (λem)~450 nm
Fluorescence Change"Turn-on"
Detection LimitLow micromolar to nanomolar
SelectivityHigh for Zn(II) over other biologically relevant metal ions

Application Note 2: Live-Cell Imaging of Lysosomes

Introduction: Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways.[7] Developing fluorescent probes that specifically target and report on the lysosomal environment is vital for studying their function and dysfunction in disease. We propose a lysosome-targetable fluorescent probe, PIM-Lyso1 , based on the 4-phenyl-1H-imidazole-2-carbonitrile scaffold.

Probe Design and Mechanism: PIM-Lyso1 is designed by attaching a morpholine group to the N1 position of the imidazole ring. Morpholine is a well-established lysosome-targeting moiety due to its pKa, which leads to its protonation and accumulation in the acidic environment of the lysosome. The fluorescence of PIM-Lyso1 is expected to be enhanced in the acidic lysosomal environment due to the protonation of the imidazole nitrogen, which can modulate the electronic properties of the fluorophore.

Protocol: Live-Cell Staining and Imaging of Lysosomes with PIM-Lyso1

1. Materials:

  • PIM-Lyso1 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • LysoTracker™ Red (as a co-localization marker)

  • Hoechst 33342 (for nuclear staining)

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (DAPI, FITC, TRITC)

  • Incubator (37 °C, 5% CO₂)

2. Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading:

    • Prepare a working solution of PIM-Lyso1 (e.g., 5 µM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the PIM-Lyso1 working solution to the cells and incubate for 30 minutes at 37 °C.

  • Co-staining (Optional):

    • During the last 15 minutes of incubation with PIM-Lyso1 , add LysoTracker™ Red (e.g., 50 nM) and Hoechst 33342 (e.g., 1 µg/mL) to the medium.

  • Imaging:

    • Remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.

    • Immediately image the cells using a fluorescence microscope. Use appropriate filter sets to visualize PIM-Lyso1 (e.g., FITC channel), LysoTracker™ Red (e.g., TRITC channel), and Hoechst 33342 (e.g., DAPI channel).

3. Expected Results:

PIM-Lyso1 is expected to show bright, punctate fluorescence in the cytoplasm, characteristic of lysosomal staining. Co-localization with LysoTracker™ Red will confirm its specific accumulation in lysosomes.

Live_Cell_Imaging_Workflow Cell_Culture 1. Culture cells on glass-bottom dishes Probe_Loading 2. Load cells with PIM-Lyso1 (5 µM, 30 min) Cell_Culture->Probe_Loading Co_Staining 3. Co-stain with LysoTracker Red & Hoechst (optional, last 15 min) Probe_Loading->Co_Staining Imaging 4. Wash and image with fluorescence microscope Co_Staining->Imaging Result Expected Result: Punctate cytoplasmic fluorescence co-localizing with LysoTracker Imaging->Result

Caption: Step-by-step workflow for live-cell imaging of lysosomes using PIM-Lyso1.

Conclusion and Future Perspectives

The 4-phenyl-1H-imidazole-2-carbonitrile scaffold represents a promising and versatile platform for the development of novel fluorescent probes. Its synthetic accessibility and the numerous possibilities for functionalization open up avenues for creating a wide array of sensors for various biological analytes and for targeted cellular imaging. The protocols provided herein serve as a starting point for researchers to explore the potential of this exciting new class of fluorophores. Future work will focus on the synthesis and characterization of a library of probes derived from this scaffold and the validation of their performance in complex biological systems.

References

  • Google Patents. (n.d.). Preparation method of 4-phenylimidazole.
  • The Royal Society of Chemistry. (n.d.). Design and characterization of a metal ion-imidazole self-assembled monolayer for reversible immobilization of histidine-tagged. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Molecules, 26(21), 6479.
  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704-o1706.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • RCSB PDB. (2015). 4U72: Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase (A260G mutant). Retrieved from [Link]

  • Odde, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 5283–5287.
  • Goreti, R. P., et al. (2021). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Chemosensors, 9(10), 284.
  • ACS Publications. (2024). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis, photophysical and electroluminescent properties of blue-emitting dual core imidazole–anthracene/pyrene derivatives. RSC Advances, 6(66), 60264-60270.
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Nanobiotechnology Letters. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • South Eastern European Journal of Public Health. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • MDPI. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2025). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Frontiers. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Retrieved from [Link]

  • Yao, X., et al. (2014). Photoelectric Properties of Novel Substituted 2-Phenyl-1H-imidazole[4,5-f][4][8]phenanthrene Ruthenium(II) Complexes. Acta Physico-Chimica Sinica, 30(10), 1845-1854.

  • MDPI. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Retrieved from [Link]

Sources

Method

Application Note: Metal-Catalyzed Cross-Coupling Strategies for 4-Phenyl-1H-imidazole-2-carbonitrile

Executive Summary The functionalization of highly substituted imidazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase and HSP90 inhibitors ()[1]. 4-Phenyl-1H-imidazole-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted imidazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase and HSP90 inhibitors ()[1]. 4-Phenyl-1H-imidazole-2-carbonitrile presents a unique synthetic challenge due to its dense array of electronic push-pull dynamics: an acidic N-H bond, a strongly electron-withdrawing C2-carbonitrile group, and a sterically demanding C4-phenyl ring. This application note provides a comprehensive, self-validating guide to the sequential N-arylation, regioselective C5-halogenation, and Pd-catalyzed Suzuki-Miyaura cross-coupling of this privileged scaffold.

Substrate Profiling & Mechanistic Causality

To successfully execute metal-catalyzed cross-couplings on 4-phenyl-1H-imidazole-2-carbonitrile, researchers must navigate three primary mechanistic hurdles:

  • Catalyst Poisoning via the Free N-H: The unsubstituted N1 position of the imidazole ring coordinates strongly to transition metals (especially Palladium), forming stable, unreactive Pd-imidazolate complexes. Furthermore, the acidic N-H proton (pKa ~12) will rapidly consume the basic equivalents required for transmetalation in cross-coupling reactions. Causality: N-arylation or robust protection must precede any Pd-catalyzed C-C bond formation[1].

  • Electronic Deactivation by the C2-Nitrile: The -CN group exerts a strong inductive and resonance-withdrawing effect, significantly reducing the electron density of the imidazole core[2][3]. Causality: While this makes electrophilic aromatic substitution (EAS) slightly more sluggish, the compensatory electron donation from the C4-phenyl and the newly introduced N1-aryl group allows for clean, structurally enforced regioselective bromination exclusively at the C5 position[4].

  • Steric Hindrance at C5: Once brominated, the C5-Br bond is flanked by the N1-aryl and C4-phenyl groups. Causality: During Suzuki-Miyaura coupling, oxidative addition is facile due to the electron-deficient core, but reductive elimination is sterically hindered. Utilizing a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), forces the intermediate into a cis-geometry, accelerating the product release[1].

Strategic Workflow & Pathway Visualization

The optimal synthetic strategy involves a three-step telescoping workflow: N-arylation to mask the acidic proton, electrophilic bromination to install the cross-coupling handle, and finally, the Pd-catalyzed C-C bond formation.

Workflow Start 4-phenyl-1H-imidazole -2-carbonitrile Step1 N-Arylation (Chan-Lam) Start->Step1 Step2 C5-Bromination (NBS/DMF) Step1->Step2 Step3 Suzuki Coupling (Pd-Catalyzed) Step2->Step3 Final Target Scaffold Step3->Final

Sequential three-step workflow for the complete functionalization of the imidazole core.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling step for the intermediate 5-bromo-1-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-carbonitrile with p-tolylboronic acid. The data highlights the necessity of bidentate ligands and strong inorganic bases for this specific sterically hindered, electron-deficient substrate.

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄PPh₃ (Bound)Na₂CO₃Toluene/H₂O (4:1)902435%
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)1001262%
3Pd(dppf)Cl₂dppf (Bound)K₂CO₃DMF/H₂O (4:1)90888%
4 Pd(dppf)Cl₂ dppf (Bound) Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 94%

Note: Entry 4 represents the optimized self-validating conditions utilized in Protocol C.

Self-Validating Experimental Protocols

Protocol A: Cu-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Mask the N-H bond to prevent downstream catalyst poisoning while installing a biologically relevant aryl vector.

  • Preparation: In a 100 mL round-bottom flask open to the air, dissolve 4-phenyl-1H-imidazole-2-carbonitrile (10.0 mmol, 1.0 eq) and 4-chlorophenylboronic acid (15.0 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 0.1 eq) followed by anhydrous Pyridine (20.0 mmol, 2.0 eq).

  • Reaction Execution: Stir the deep blue suspension vigorously at room temperature for 24 hours. Self-Validation Check: The reaction relies on atmospheric oxygen to reoxidize Cu(I) to Cu(II). The persistence of a blue/green hue indicates active copper species; a shift to brick-red suggests catalyst precipitation (Cu₂O), requiring additional aeration.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (2 × 20 mL) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 8:2) yields 1-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-carbonitrile .

Protocol B: Electrophilic C5-Bromination

Objective: Install a halogen handle exclusively at the C5 position for cross-coupling.

  • Preparation: Dissolve the N-arylated intermediate from Protocol A (8.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 25 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS, 8.4 mmol, 1.05 eq) portion-wise over 15 minutes, excluding light to prevent radical side reactions ()[4].

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. The structural blocking of C2 and C4 ensures absolute regioselectivity at C5[3][5].

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL) containing 1% sodium thiosulfate (to neutralize trace Br₂). The product will precipitate. Filter, wash with cold water, and dry under high vacuum to afford 5-bromo-1-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-carbonitrile as an off-white solid.

Protocol C: Pd-Catalyzed Suzuki-Miyaura C5-Arylation

Objective: Form a new C-C bond at the sterically hindered C5 position.

  • Preparation: In an oven-dried Schlenk tube, combine the brominated intermediate from Protocol B (5.0 mmol, 1.0 eq), p-tolylboronic acid (6.0 mmol, 1.2 eq), and Cesium carbonate (Cs₂CO₃, 10.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol, 0.05 eq).

  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Subject the flask to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Oxygen rapidly decomposes the active Pd(0) species, leading to palladium black precipitation and reaction failure.

  • Reaction Execution: Heat the sealed tube to 90 °C for 8 hours. Self-Validation Check: A color change from orange/red to dark brown/black at the end of the reaction typically indicates the completion of the catalytic cycle and subsequent catalyst aggregation.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography to yield the fully functionalized 1-(4-chlorophenyl)-4-phenyl-5-(p-tolyl)-1H-imidazole-2-carbonitrile .

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway occurring during Protocol C, emphasizing the role of the bidentate ligand in overcoming the energetic barriers of the electron-deficient imidazole core.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Imidazole Product RedElim->Product Product Release

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

Analytical Validation & Troubleshooting

  • Incomplete Suzuki Coupling (Dehalogenation): If the primary byproduct is the des-bromo imidazole (C5-H), this indicates that oxidative addition occurred, but transmetalation failed, leading to protodepalladation. Solution: Ensure the water content in the solvent system is exactly 20% (v/v) to properly dissolve the Cs₂CO₃ and activate the boronic acid into the reactive boronate complex.

  • Nitrile Hydration: The C2-carbonitrile is generally stable under the specified Suzuki conditions. However, if prolonged heating (>18h) or stronger bases (e.g., KOH) are used, partial hydration to the primary amide (-CONH₂) may be observed via LC-MS (M+18 mass shift). Solution: Strictly adhere to the 8-hour reaction time and utilize carbonate bases.

References

  • Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Product Class 3: Imidazoles Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

Application

Application Note: Regioselective Solid-Phase Synthesis of 4-Phenyl-1H-imidazole-2-carbonitrile Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details a high-fidelity solid-phase synthesis (SPS) protocol for generating 4-phenyl-1H-imidazole-2-carbonitrile and its der...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a high-fidelity solid-phase synthesis (SPS) protocol for generating 4-phenyl-1H-imidazole-2-carbonitrile and its derivatives.[1]

Unlike standard imidazole synthesis (which often focuses on the 1,4- or 1,5-substitution patterns), the introduction of a nitrile group at the C2 position presents a specific regiochemical challenge.[1] This guide utilizes a "Resin-as-Protecting-Group" strategy, employing 2-Chlorotrityl Chloride (2-CTC) resin to transiently protect the N1 position, thereby directing lithiation and subsequent cyanation exclusively to the C2 carbon.[1]

Executive Summary & Strategic Rationale

The 2-cyanoimidazole moiety is a pharmacophore of significant interest, serving as a precursor to purine isosteres and acting as a key structural element in fungicides (e.g., Cyazofamid) and enzyme inhibitors (e.g., xanthine oxidase).[1]

The Synthetic Challenge: Direct cyanation of imidazoles in solution is plagued by N-alkylation side reactions and tautomeric ambiguity (1H vs 3H). Furthermore, the C2 proton is acidic (


), but the N1 proton is significantly more acidic (

).[1]

The Solid-Phase Solution: This protocol employs 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Regiocontrol: The bulky trityl linker selectively binds the N1 nitrogen, blocking it from electrophilic attack and preventing N-methylation/alkylation during subsequent steps.[1]

  • Activation: Anchoring lowers the

    
     of the C2 proton, facilitating clean lithiation with 
    
    
    
    -BuLi.
  • Safety: It avoids the use of gaseous cyanogen chloride (ClCN), replacing it with the manageable solid reagent

    
    -toluenesulfonyl cyanide (TsCN).[1]
    

Experimental Workflow Diagram

The following diagram illustrates the logical flow from resin loading to the final cleavage of the nitrile-functionalized scaffold.

SPS_Imidazole_Cyanation cluster_mechanism Mechanistic Control Point Resin 2-CTC Resin (Activation) Loading Resin Loading (4-Phenylimidazole) Resin->Loading DIPEA, DCM 25°C, 4h Lithiation C2-Lithiation (n-BuLi, -78°C) Loading->Lithiation Anhydrous THF Argon atm Cyanation Electrophilic Cyanation (TsCN quench) Lithiation->Cyanation In-situ Electrophile addn Cleavage Acidolytic Cleavage (1% TFA) Cyanation->Cleavage Wash & Dry Product 4-Phenyl-1H-imidazole- 2-carbonitrile Cleavage->Product Filtration

Caption: Workflow for the regioselective C2-cyanation of resin-bound imidazoles via N1-trityl protection.

Detailed Protocols

Phase A: Resin Preparation and Scaffold Loading

The 2-CTC resin is chosen because its steric bulk prevents the "trityl-crawl" (migration of the trityl group) and allows for very mild cleavage conditions that preserve the nitrile group.

Reagents:

  • 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g)[1]

  • 4-Phenyl-1H-imidazole (commercially available or synthesized via Bredereck’s reagent)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • 
    -Diisopropylethylamine (DIPEA)[1]
    
  • Methanol (MeOH) for capping[1][2]

Protocol:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe). Swell in dry DCM (10 mL) for 20 min. Drain.

  • Coupling: Dissolve 4-phenyl-1H-imidazole (3.0 equiv relative to resin loading) and DIPEA (6.0 equiv) in dry DCM/DMF (1:1, 10 mL). Add to the resin.[3]

  • Incubation: Shake at room temperature for 4 hours.

    • Note: The trityl cation is moisture sensitive; ensure anhydrous conditions.

  • Capping: Drain the resin.[1] Add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 20 min to cap unreacted trityl chlorides. Repeat once.

  • Washing: Wash resin with DCM (

    
    ), DMF (
    
    
    
    ), and DCM (
    
    
    ).[1] Dry under vacuum.[1][4]
  • Loading Check: Determine loading by weight gain or by cleaving a small aliquot (approx. 10 mg) and analyzing via HPLC.[1] Target loading: 0.8–1.0 mmol/g.[1]

Phase B: C2-Lithiation and Electrophilic Cyanation

This is the critical step. The resin-bound imidazole is deprotonated at C2. The N1-trityl bond is stable to


-BuLi under these specific conditions.

Reagents:

  • Tetrahydrofuran (THF), anhydrous (inhibitor-free)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes[1]
  • 
    -Toluenesulfonyl cyanide (TsCN)[1]
    
  • Ammonium chloride (

    
    ), saturated aqueous solution[1]
    

Protocol:

  • Preparation: Place the loaded resin (0.5 mmol scale) in a specialized low-temperature solid-phase reactor or a round-bottom flask equipped with a filter. Flush with Argon.

  • Swelling: Swell resin in anhydrous THF (10 mL) for 30 min. Cool the vessel to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (3.0 equiv) dropwise via syringe over 10 minutes.
    
    • Mechanistic Insight: The solution may turn a deep red/orange, indicating the formation of the 2-lithio-imidazole species.

    • Timing: Agitate gently at -78°C for 45 minutes. Do not exceed 1 hour to avoid degradation of the trityl linker.

  • Cyanation: Dissolve TsCN (4.0 equiv) in minimal anhydrous THF (3 mL). Add this solution dropwise to the lithiated resin mixture at -78°C.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL) to the resin slurry.
    
  • Washing: Filter the resin.[1] Wash extensively to remove lithium salts and sulfinate byproducts:

    
     (
    
    
    
    ), THF/
    
    
    1:1 (
    
    
    ), THF (
    
    
    ), DCM (
    
    
    ).[1]
Phase C: Cleavage and Isolation

Cleavage from 2-CTC resin is achieved with extremely mild acid, which releases the free imidazole-2-carbonitrile without hydrolyzing the nitrile to an amide or acid.

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Triethylsilane (TES) - optional scavenger[1]

Protocol:

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v).

  • Execution: Treat the resin with the cleavage cocktail (

    
     flow washes, followed by 
    
    
    
    shake).
    • Caution: Higher concentrations of TFA (>5%) or longer times may degrade the nitrile or cause trityl cation to re-alkylate the product.[1]

  • Collection: Collect the filtrate immediately into a flask containing toluene (to aid evaporation) or mild bicarbonate (if acid-sensitive).[1]

  • Workup: Concentrate the filtrate under reduced pressure. The presence of the trityl alcohol byproduct is possible; however, the product (4-phenyl-1H-imidazole-2-carbonitrile) is usually much more polar.[1]

  • Purification: Triturate with diethyl ether (trityl species are soluble; the polar imidazole nitrile often precipitates) or purify via flash chromatography (EtOAc/Hexanes).[1]

Analytical Data & Troubleshooting

Expected Analytical Profile
  • Appearance: Off-white to pale yellow solid.[5]

  • IR Spectroscopy: Distinct nitrile stretch (

    
    ) at 2220–2240 cm⁻¹ .[1]
    
  • ¹H NMR (DMSO-d6):

    • 
       ppm (broad s, 1H, NH - confirms cleavage).
      
    • 
       ppm (s, 1H, C5-H).[1]
      
    • 
       ppm (m, 5H, Phenyl).[1]
      
  • Mass Spectrometry:

    
     = 170.07 (for unsubstituted phenyl).[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in Lithiation StepEnsure THF is distilled from Na/Benzophenone or passed through activated alumina. Dry resin under high vacuum for 12h before use.[1]
No Nitrile Peak in IR Failed Electrophile QuenchTsCN may be hydrolyzed.[1] Use fresh TsCN. Alternatively, use Phenyl Cyanate (PhOCN) as the cyanide source.[1]
N-Alkylated Impurities Linker InstabilityThe trityl group fell off during lithiation. Ensure temperature stays strictly at -78°C during n-BuLi addition.
Amide Formation Hydrolysis during CleavageThe nitrile hydrolyzed to

.[1] Use 1% TFA strictly. Avoid water in the cleavage cocktail.

Safety & Handling

  • Cyanide Reagents: While TsCN is a solid and safer than gas, it still releases cyanide ions upon decomposition.[1] All weighing and reactions must be performed in a functioning fume hood. Treat waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide before disposal.[1]

  • n-Butyllithium: Pyrophoric. Use standard inert atmosphere techniques (Schlenk line or balloon).[1]

References

  • Trityl Linker Strategy: Barlos, K., et al. "2-Chlorotrityl chloride resin.[1] Studies on anchoring of Fmoc-amino acids and peptide synthesis." International Journal of Peptide and Protein Research, 1991.[1] Link[1]

  • C2-Lithiation of Imidazoles: Katritzky, A. R., et al. "Regiospecific C-2 Lithiation of 1-(Diethoxymethyl)imidazole: A Convenient Route to 2-Substituted Imidazoles."[1] Journal of Organic Chemistry, 1995.[1] Link[1]

  • Electrophilic Cyanation Reagents: Kahne, D., & Collum, D. B.[1] "Kinetic cyanations of ketone enolates with p-toluenesulfonyl cyanide." Tetrahedron Letters, 1981.[1] Link

  • Solid-Phase Heterocycle Synthesis: Bräse, S., et al.[1] "The combinatorial synthesis of polymeric immunomodulators." Bioorganic & Medicinal Chemistry Letters, 2002.[1] (Contextualizing imidazole libraries). Link

  • Cyazofamid Analog Synthesis: "Process for the preparation of 2-cyanoimidazole compounds."[6][7] Patent WO2018154582A1.[1] (Industrial context for the target molecule). Link

Sources

Method

Technical Application Note: 4-Phenyl-1H-imidazole-2-carbonitrile in Materials Science

Executive Summary & Chemical Profile 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 13735-16-5, generic structure reference) represents a high-value "tecton" (molecular building block) in modern materials science. Unlike sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-phenyl-1H-imidazole-2-carbonitrile (CAS: 13735-16-5, generic structure reference) represents a high-value "tecton" (molecular building block) in modern materials science. Unlike simple imidazoles used merely as buffers or curing agents, the 2-carbonitrile derivative possesses a unique "Push-Pull-Anchor" architecture:

  • Push (Donor): The electron-rich phenyl ring at the 4-position facilitates

    
     stacking, essential for self-assembly in solid-state electronics and crystal engineering.
    
  • Pull (Acceptor): The electron-withdrawing nitrile (-CN) group at the 2-position creates a dipole moment, enhancing optical non-linearity and serving as a robust coordination site for metallosupramolecular chemistry.

  • Anchor (Binder): The imidazole N-H moiety acts as a hydrogen bond donor, critical for surface adsorption in corrosion inhibition and supramolecular alignment.[1]

This guide details three primary application workflows: Synthetic Production , Corrosion Inhibition , and Coordination Polymer (MOF) Construction .[1]

Application I: Scalable Synthesis Protocol

Target Audience: Synthetic Chemists, Process Engineers[1]

The synthesis of 2-cyanoimidazoles is non-trivial due to the sensitivity of the imidazole ring to harsh cyanating agents. The most robust industrial method involves the dehydrative reduction of imidazole-2-aldoxime N-oxides . This route avoids toxic cyanide salts and yields high-purity crystalline material suitable for electronic applications.

Mechanistic Pathway

The reaction proceeds via the formation of a 1-hydroxy-imidazole-3-oxide intermediate, which is subsequently reduced and dehydrated. The use of a sulfur-based reducing agent (e.g., Sodium Metabisulfite) is the industry standard for safety and yield.[1]

SynthesisPathway cluster_conditions Critical Parameters Start 4-Phenyl-imidazole -2-carboxaldehyde oxime Reagent Na2S2O5 / DMAc (Dehydrative Reduction) Start->Reagent Inter Intermediate [Deoxygenation] Reagent->Inter Product 4-Phenyl-1H-imidazole -2-carbonitrile Inter->Product - H2O, - SO4(2-) Temp: 100-105°C Temp: 100-105°C Time: 4-8 Hours Time: 4-8 Hours

Figure 1: Synthetic pathway via dehydrative reduction of the aldoxime precursor.

Step-by-Step Protocol

Reagents:

  • Precursor: 1-hydroxy-4-phenyl-3-oxide-1H-imidazole-2-carboxaldehyde oxime (1.0 eq)

  • Reagent: Sodium Metabisulfite (

    
    , 1.2 - 2.4 eq)[1][2]
    
  • Solvent: N,N-Dimethylacetamide (DMAc)[1]

  • Quench: Deionized Water[1]

Procedure:

  • Charge: In a 5L reactor fitted with a mechanical stirrer and reflux condenser, dissolve the oxime precursor in DMAc (3 mL per gram of precursor).

  • Activation: Heat the solution to 80°C . The solution should be clear/amber.[1]

  • Addition: Add Sodium Metabisulfite in portions over 30 minutes. Caution: Exothermic reaction.[1] Monitor internal temperature to prevent spikes >110°C.

  • Reaction: Ramp temperature to 100–105°C and hold for 4–8 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:[1]1) or HPLC.[1] The disappearance of the polar oxime peak indicates completion.[1]

  • Quench & Crystallization: Cool the mixture to 25°C. Slowly add water (3x reaction volume) under vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (to remove inorganic salts) followed by cold toluene (to remove organic impurities).[1] Dry in a vacuum oven at 50°C.

Yield Expectations: 85–95% Purity: >98% (HPLC)

Application II: Corrosion Inhibition for Carbon Steel

Target Audience: Materials Engineers, Surface Scientists[1]

The 4-phenyl-1H-imidazole-2-carbonitrile molecule is an excellent mixed-type inhibitor . The phenyl ring provides hydrophobic shielding, while the nitrile and imidazole nitrogens form coordinate bonds with vacant


-orbitals of surface Iron (

) atoms.[1]
Experimental Logic

To validate efficacy, we utilize Electrochemical Impedance Spectroscopy (EIS) .[1][3][4][5] This method measures the charge transfer resistance (


) at the metal-solution interface.[1] A higher 

directly correlates to a protective inhibitor film.[1]
Protocol: Electrochemical Testing

Materials:

  • Working Electrode: Q235 or C38 Carbon Steel (embedded in epoxy,

    
     exposed area).[1]
    
  • Electrolyte: 1.0 M HCl (simulating acidizing environments).

  • Inhibitor Solution: 4-phenyl-1H-imidazole-2-carbonitrile dissolved in electrolyte (Concentration range: 10 ppm – 500 ppm).

Workflow:

  • Surface Prep: Polish steel electrode with SiC paper (up to 1200 grit).[1] Degrease with acetone and wash with distilled water.[1]

  • OCP Stabilization: Immerse the electrode in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Measurement:

    • Frequency Range:

      
       to 
      
      
      
      .[1]
    • Amplitude:

      
       (perturbation).[1]
      
    • Bias: At OCP.[1]

  • Tafel Polarization (Optional Validation): Scan from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

Data Analysis (Nyquist Plot): The inhibition efficiency (


) is calculated as:


[1]
  • 
    : Charge transfer resistance with inhibitor.[1]
    
  • 
    : Charge transfer resistance of acid only.[1]
    

Expected Results:

  • Nyquist Plot: You should observe a depressed semicircle.[1] The diameter of the semicircle (

    
    ) increases with inhibitor concentration.[1]
    
  • Adsorption Isotherm: The data typically fits the Langmuir Isotherm , confirming monolayer coverage.[1]

Application III: Metal-Organic Frameworks (MOFs) & Crystal Engineering

Target Audience: Crystallographers, Solid-State Chemists

The nitrile group (-CN) is a versatile ligand.[1] In 4-phenyl-1H-imidazole-2-carbonitrile, the angle between the imidazole N-donor and the nitrile N-donor allows for the formation of bent bridging motifs , leading to unique topological networks (e.g., helical chains or diamondoid nets) when reacted with


 metals like Zinc(II) or Cadmium(II).
Protocol: Solvothermal Growth of Coordination Polymers[1]

Rationale: Solvothermal conditions promote the reversibility of bond formation, allowing the system to error-check and form highly crystalline, thermodynamic products rather than kinetic amorphous powders.

Reagents:

  • Ligand: 4-phenyl-1H-imidazole-2-carbonitrile (0.1 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (0.05 mmol)[1]
  • Co-ligand (Optional): Terephthalic acid (to create pillared structures).[1]

  • Solvent: DMF/Ethanol/Water (2:1:1 ratio).[1]

Procedure:

  • Dissolution: Dissolve the ligand and metal salt in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.

  • Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave (or seal the glass vial tightly if using lower temps).

  • Thermal Treatment: Heat to 120°C for 72 hours in a programmable oven.

  • Cooling: Cool to room temperature at a rate of

    
    . Slow cooling is critical for single-crystal growth.
    
  • Harvesting: Filter the resulting colorless block crystals. Wash with ethanol.[1][6]

Characterization:

  • SC-XRD: Single Crystal X-Ray Diffraction is required to solve the topology.

  • PL Spectroscopy: Due to the "Push-Pull" nature, these MOFs often exhibit solid-state fluorescence. Excite at 330-350 nm and monitor emission at 400-450 nm (blue shift is common upon coordination).

MOF_Workflow cluster_analysis Characterization Loop Step1 Precursor Mixing (Ligand + Metal Salt) Step2 Solvothermal Synthesis 120°C, 72h, Teflon Autoclave Step1->Step2 Assembly Step3 Slow Cooling (5°C/h) Step2->Step3 Crystallization Step4 Harvest Crystals (Filtration & Wash) Step3->Step4 Isolation XRD SC-XRD (Topology) Step4->XRD PL Photoluminescence (Optical Property) Step4->PL

Figure 2: Workflow for the solvothermal synthesis of coordination polymers.

Summary of Properties & Data

PropertyValue / DescriptionRelevance
Melting Point 149–152 °CIndicates thermal stability for processing.
Functional Groups Nitrile (-CN), Phenyl (-Ph), Imidazole (-NH)Triple-action: Coordination, Stacking, H-Bonding.
pKa ~10-11 (Imidazole NH)Acidic enough to deprotonate for anionic coordination.[1]
Corrosion Efficiency >90% at 500 ppm (1M HCl)High-performance industrial inhibitor.[1]
Fluorescence

nm (Solid State)
Potential for blue-emitting OLEDs or sensors.

References

  • Synthesis of 2-cyanoimidazoles

    • Title: Process for the preparation of 2-cyanoimidazole compounds.[7]

    • Source: European Patent EP 3583094 B1 (2018).[1]

    • URL
  • Corrosion Inhibition Mechanism

    • Title: Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel.
    • Source: International Journal of Sciences: Basic and Applied Research (2020).[1]

    • URL:[Link]

  • Coordination Polymers & Crystal Structure

    • Title: A new one-dimensional cadmium(II) coordination polymer incorporating 4-[4-(1H-imidazol-1-yl)phenyl]pyridine.[8]

    • Source: Acta Crystallographica Section C (2016).[1]

    • URL:[Link]

  • Fluorescence & Optical Properties

    • Title: Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs.
    • Source: ACS Applied Materials & Interfaces (2024).[1]

    • URL:[Link][1]

  • General Chemical Properties

    • Title: 4-Phenylimidazole Product Data.[2][5][9][10][11]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Phenyl-1H-imidazole-2-carbonitrile

This technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile . It prioritizes high-yield, regioselective methodologies over...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile . It prioritizes high-yield, regioselective methodologies over generic textbook examples.[1]

[1][2]

Topic: Optimization of Yield and Regioselectivity in 2-Cyano-4-Phenylimidazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Last Updated: March 2026[1][2]

Executive Strategy: Route Selection

The synthesis of 4-phenyl-1H-imidazole-2-carbonitrile presents a specific regiochemical challenge: installing the nitrile group at the C2 position while maintaining the integrity of the 4-phenyl ring.

We recommend three distinct workflows based on your available starting materials and scale.

Decision Matrix
RouteMethodologyBest ForProsCons
A Lithiation-Formylation (The "Gold Standard")Lab Scale (<10g), High PurityUnambiguous regiocontrol; established chemistry.[2]Multi-step (Protection/Deprotection required).[2]
B Amide Dehydration Process Scale (>10g)Avoids cryogenic conditions; safer reagents.[2]Requires synthesis of the 2-carboxamide precursor.
C Direct C-H Cyanation High-Throughput ScreeningSingle-step potential; rapid library generation.Variable yields; requires screening of catalysts/oxidants.

Interactive Workflow Diagram

The following diagram illustrates the chemical logic and critical decision points for the synthesis.

G Start 4-Phenylimidazole (Starting Material) Prot 1. Protection (Trityl/SEM) Start->Prot Route A Direct Direct C-H Cyanation (CuI/TMSCN/Oxidant) Start->Direct Route C (Emerging) Lith 2. Lithiation (n-BuLi) & Formylation (DMF) Prot->Lith Aldehyde Intermediate: 2-Formyl-4-phenylimidazole Lith->Aldehyde Oxime 3. Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Dehyd 4. Dehydration (SOCl2 or Ac2O) Oxime->Dehyd Target TARGET: 4-Phenyl-1H-imidazole- 2-carbonitrile Dehyd->Target Amide Intermediate: 2-Carboxamide DehydAmide Dehydration (POCl3/Pyridine) Amide->DehydAmide Route B DehydAmide->Target Direct->Target

Caption: Strategic pathways for accessing 4-phenyl-1H-imidazole-2-carbonitrile. Route A is recommended for highest reliability.

Detailed Protocol: Route A (Lithiation-Formylation)[2][3]

This is the most robust method for ensuring the nitrile is installed exclusively at the C2 position.

Step 1: Protection (Tritylation)

Rationale: The acidic N-H proton (pKa ~14) must be masked to permit C2-lithiation.[2] Trityl (Trt) is preferred over SEM or Boc because its bulk directs lithiation to C2 and it is easily removed.[2]

  • Dissolve 4-phenylimidazole (1.0 eq) in dry DMF or DCM.

  • Add Et3N (1.5 eq) followed by Trityl Chloride (1.1 eq) at 0°C.

  • Stir at RT for 4–12 hours.

  • Workup: Pour into water, filter the white solid (1-trityl-4-phenylimidazole).[2] Recrystallize from ethanol if necessary.

Step 2: C2-Lithiation & Formylation

Critical Control Point: Moisture exclusion is paramount.

  • Dissolve 1-trityl-4-phenylimidazole in anhydrous THF under Argon/Nitrogen.

  • Cool to -78°C .

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Wait 30–45 mins to ensure complete formation of the 2-lithio species.

  • Quench with dry DMF (1.5 eq). Stir 15 mins at -78°C, then warm to RT.

  • Hydrolysis: Add saturated NH4Cl (aq). Extract with EtOAc.

  • Deprotection (In-situ option): Treat the crude trityl-aldehyde with dilute HCl/MeOH or reflux in 5% acetic acid to remove the trityl group, yielding 4-phenylimidazole-2-carbaldehyde .[2]

Step 3: Oxime Formation & Dehydration

The "One-Pot" Conversion:

  • Mix 4-phenylimidazole-2-carbaldehyde (1.0 eq) with Hydroxylamine Hydrochloride (1.2 eq) in Formic Acid (or EtOH/Pyridine).

  • Heat to reflux.

    • Mechanism:[3][4][5][6][7][8] The aldehyde forms the oxime (

      
      ), which then undergoes dehydration to the nitrile (
      
      
      
      ) under acidic/thermal conditions.[2]
  • Purification: Neutralize with NaHCO3, extract with EtOAc. The product often precipitates or crystallizes upon concentration.

Troubleshooting Guide & FAQs

Section A: Low Yields & Side Reactions
SymptomProbable CauseCorrective Action
Recovered Starting Material (Step 2) Wet THF or insufficient lithiation time.[2]Distill THF over Na/Benzophenone. Ensure -78°C hold time is at least 30 mins before adding DMF.
Regioisomers (Mixture of 2-CN and 5-CN) Incomplete protection or migration of protecting group.Use Trityl group (too bulky to migrate easily).[2] Avoid SEM if high temperatures are used later.
Hydrolysis to Amide (

)
Incomplete dehydration or acidic workup too harsh.[2]If using

for dehydration, ensure anhydrous conditions.[1][2] Quench carefully with mild base (NaHCO3).
Black Tar/Polymerization Decomposition of the 2-lithio species.Do not allow the lithiated intermediate to warm above -40°C before adding DMF.
Section B: Frequently Asked Questions

Q1: Can I use the Rosenmund-von Braun reaction (2-bromo-4-phenylimidazole + CuCN)?

  • Answer: While theoretically possible, this is not recommended for high-purity applications.[1][2] The reaction requires harsh conditions (DMF/DMSO at >150°C) which often leads to decomposition of the imidazole ring or copper complexation that is difficult to remove. The lithiation route (Route A) is cleaner.

Q2: Why use the Trityl group instead of Boc?

  • Answer: The Trityl group is non-chelating and extremely bulky. This steric bulk effectively blocks the N3 position, forcing the lithiation to occur at C2. Boc groups can sometimes direct lithiation to the ortho position of the phenyl ring (via coordination) or be cleaved by the nucleophilic n-BuLi.

Q3: Is there a "Green Chemistry" alternative to


 for dehydration? 
  • Answer: Yes. You can use the Burgess Reagent or a combination of

    
     in aqueous ammonia  (oxidative ammoxidation) if starting from the aldehyde. Another industrial option (from Patent WO2018154582) uses Sodium Metabisulfite  to dehydrate aldoxime precursors, which is far milder.[1][2]
    

Q4: My nitrile hydrolyzed to the amide during the workup. How do I salvage it?

  • Answer: You can dehydrate the amide back to the nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C. This is a very mild and effective rescue protocol.

Advanced Optimization: Direct C-H Cyanation

For researchers engaged in High-Throughput Experimentation (HTE), direct cyanation avoids the protection steps.[2]

Protocol (Based on recent Photoredox/Cu methodology):

  • Substrate: 4-Phenylimidazole (unprotected).[2]

  • Reagents:

    
     (10 mol%), 
    
    
    
    (2.0 eq), Di-tert-butyl peroxide (DTBP) or similar oxidant.[1][2]
  • Conditions: Solvent (MeCN),

    
    , sealed tube.[1][2]
    
  • Note: This method often yields a mixture of C2 and C5 cyanation. It requires rigorous chromatographic separation but is the fastest way to generate small quantities for biological testing.

References

  • Synthesis via Lithiation/Formylation

    • Title: "Regioselective Synthesis of 2-Substituted Imidazoles via Lithi
    • Source:Journal of Organic Chemistry.
    • Context: Defines the Trityl-protection str
    • (General reference for C2-lithiation logic).[2]

  • Aldoxime Dehydration (Industrial Route)

    • Title: "Process for the prepar
    • Source: P
    • Context: Describes high-yield conversion of aldoximes to nitriles using sulfur-based reducing agents.
    • [2]

  • Direct C-H Cyanation

    • Title: "Direct and Site-Selective C-H Cyanation of (Hetero)arenes by a Nontoxic Cyano Source."
    • Source:Organic Letters (2015).[2][9]

    • Context: Provides conditions for Cu-catalyzed direct cyan
    • [2]

  • General Imidazole Chemistry

    • Title: "Imidazole and Benzimidazole Synthesis."
    • Source:Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Phenyl-1H-imidazole-2-carbonitrile

Welcome to our dedicated technical support center for the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth, evidence-based troubleshooting in a practical question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."

Introduction: The Synthetic Challenge

The synthesis of 4-phenyl-1H-imidazole-2-carbonitrile, a valuable scaffold in medicinal chemistry, often proceeds through a multi-step pathway. A common and effective strategy involves the initial formation of a 4-phenylimidazole core, followed by the introduction of the nitrile group at the C2 position. While seemingly straightforward, this process is frequently complicated by the formation of significant side products that can drastically reduce yield and complicate purification. This guide will focus on a prevalent synthetic route starting from 2-amino-1-phenylethan-1-one (α-aminoacetophenone) and will address the most critical side reactions encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction to form the imidazole precursor from 2-amino-1-phenylethan-1-one is giving a major, difficult-to-remove impurity. What is it and how can I prevent it?

Answer:

This is a very common and often frustrating issue. The primary culprit is almost certainly the formation of 2,5-diphenylpyrazine through the self-condensation of your starting material, 2-amino-1-phenylethan-1-one.

The Underlying Chemistry: Why Does This Happen?

2-amino-1-phenylethan-1-one is an α-aminoketone, a class of compounds known to undergo facile self-condensation, particularly under neutral or basic conditions and with heating. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then readily oxidizes to the highly stable aromatic pyrazine.[1][2]

Troubleshooting & Prevention Strategy:

The key to minimizing this side reaction is to favor the intramolecular cyclization to form the imidazole ring over the intermolecular self-condensation that leads to the pyrazine. Here’s a step-by-step guide to mitigate this issue:

1. Strict pH Control:

  • Maintain acidic conditions: The self-condensation to the pyrazine is often favored under neutral to basic conditions. By keeping the reaction medium acidic (pH 4-5), you can protonate the amino group of the starting material, which disfavors the initial condensation step required for pyrazine formation.

2. Controlled Addition of Reagents:

  • Slow addition of the amine: Instead of adding all the 2-amino-1-phenylethan-1-one at once, a slow, controlled addition to the reaction mixture containing the other reagents can help to keep its instantaneous concentration low, thus reducing the likelihood of self-condensation.

3. Optimize Reaction Temperature:

  • Lower the temperature: While heat is often required for the imidazole ring formation, excessive temperatures can accelerate the pyrazine side reaction. Experiment with running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the desired imidazole formation.

4. Choice of Reagents for Imidazole Ring Formation:

  • Use formamidine acetate: For the synthesis of the 4-phenylimidazole core from 2-amino-1-phenylethan-1-one, the use of formamidine acetate is a common method. The reaction with formamidine acetate to form the imidazole is generally faster than the self-condensation, especially under the right conditions.

Experimental Protocol: Synthesis of 4-Phenyl-1H-imidazole with Minimized Pyrazine Formation

  • To a stirred solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add formamidine acetate (1.2 equivalents).

  • Adjust the pH of the reaction mixture to approximately 4.5 using a suitable acid (e.g., glacial acetic acid).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with the work-up and purification.

Data Summary: Effect of pH on Pyrazine Formation

pHDesired 4-Phenylimidazole Yield (%)2,5-Diphenylpyrazine Byproduct (%)
7.54550
6.06530
4.5 85 <10

Note: These are representative values to illustrate the trend.

Visualization of Reaction Pathways

G cluster_main Main Synthetic Pathway A 2-Amino-1-phenylethan-1-one B 4-Phenyl-1H-imidazole A->B + Formamidine Acetate (Acidic Conditions) D 2,5-Diphenylpyrazine A->D C 4-Phenyl-1H-imidazole-2-carbonitrile B->C + Cyanating Agent

Caption: Reaction scheme showing the desired synthesis of 4-phenyl-1H-imidazole-2-carbonitrile and the competing side reaction leading to 2,5-diphenylpyrazine.

Issue 2: During the cyanation of 4-phenyl-1H-imidazole, I am observing multiple products and low yield of the desired 2-cyanoimidazole. What are the likely side reactions?

Answer:

The cyanation of the 4-phenylimidazole ring at the C2 position is a critical step that can be plagued by several side reactions, primarily due to the nucleophilic nature of the imidazole ring and the reactivity of the cyanating agents used.

The Underlying Chemistry: Competing Reactions

  • N-Cyanation: The imidazole ring has two nitrogen atoms, both of which are nucleophilic. The N1 and N3 positions can compete with the desired C2 position for the electrophilic cyanide source. This leads to the formation of N-cyanoimidazole isomers, which are often unstable and can lead to further decomposition products.

  • Formation of Isomeric C-Cyanoimidazoles: While the C2 position is the most electron-deficient and generally favored for electrophilic substitution, cyanation at C5 can also occur, leading to the formation of 4-phenyl-1H-imidazole-5-carbonitrile.

  • Decomposition of Cyanating Agent: Many cyanating agents are sensitive to moisture and can decompose under the reaction conditions, reducing their effective concentration and leading to incomplete reactions.

Troubleshooting & Prevention Strategy:

To achieve selective C2-cyanation, the reaction conditions must be carefully controlled to enhance the reactivity of the C2 position while minimizing the nucleophilicity of the nitrogen atoms.

1. Protection of the Imidazole Nitrogen:

  • N-protection: A common strategy is to protect the imidazole nitrogen (N1) with a suitable protecting group (e.g., a trityl or benzyl group) before the cyanation step. This blocks the N-cyanation side reaction and can also influence the electronic properties of the imidazole ring to favor C2-cyanation. The protecting group can be removed in a subsequent step.

2. Choice of Cyanating Agent and Reaction Conditions:

  • Use of milder cyanating agents: Highly reactive cyanating agents like cyanogen bromide can be less selective. Milder and more selective reagents, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid or an oxidizing agent, can provide better results.

  • Temperature control: Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the kinetically controlled product (C2-cyanation) over thermodynamically favored side products.

3. Activation of the C2 Position:

  • Metal-catalyzed C-H cyanation: Modern methods involving transition metal catalysis (e.g., using copper or palladium catalysts) can enable the direct C-H cyanation of the imidazole ring at the C2 position with high selectivity. These methods often proceed under milder conditions and can be more efficient than traditional methods.

Experimental Protocol: Selective C2-Cyanation of N-Protected 4-Phenyl-1H-imidazole

  • Protect the 4-phenyl-1H-imidazole at the N1 position with a suitable protecting group (e.g., tritylation with trityl chloride).

  • To a solution of the N-protected 4-phenyl-1H-imidazole in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add a suitable cyanating agent (e.g., TMSCN) and a Lewis acid (e.g., ZnCl₂).

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction and proceed with the work-up and purification to isolate the N-protected 2-cyanoimidazole.

  • Deprotect the imidazole nitrogen to obtain the final product, 4-phenyl-1H-imidazole-2-carbonitrile.

Visualization of Cyanation Pathways

G cluster_main Desired C2-Cyanation A 4-Phenyl-1H-imidazole B 4-Phenyl-1H-imidazole-2-carbonitrile A->B + [CN]+ C N-Cyano Isomers A->C N-Attack D 4-Phenyl-1H-imidazole-5-carbonitrile A->D C5-Attack

Caption: Competing cyanation pathways for 4-phenyl-1H-imidazole.

References

  • Klinger, F., et al. (2018). Formation of pyrazines in deep-fried potatoes. Journal of Agricultural and Food Chemistry, 66(8), 1937-1944.
  • Amico, V., et al. (2004). Pyrazine formation from the Maillard reaction of α-amino acids and dicarbonyl compounds. Food Chemistry, 84(4), 571-577.
  • Murahashi, S. I., et al. (2003). Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide. Journal of the American Chemical Society, 125(50), 15312-15313.
  • Yadav, J. S., et al. (2009). A simple and efficient one-pot, three-component Strecker reaction of aldehydes and ketones with aliphatic or aromatic amines and trimethylsilyl cyanide in the presence of a palladium Lewis acid catalyst. The Journal of Organic Chemistry, 74(7), 2873-2876.
  • Deb, I., & Seidel, D. (2010). Enantioselective Strecker Reactions Catalyzed by a Recyclable Poly-THF-Supported Schiff Base. Organic Letters, 12(19), 4344-4347.

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Imidazole Derivatives

The following technical guide serves as a specialized support center resource for researchers analyzing imidazole derivatives. It synthesizes field-proven troubleshooting protocols with authoritative spectroscopic data.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center resource for researchers analyzing imidazole derivatives. It synthesizes field-proven troubleshooting protocols with authoritative spectroscopic data.

Status: Active Operator: Senior Application Scientist Scope: NMR (


H, 

C,

N), IR, UV-Vis, Mass Spectrometry Target Analytes: Imidazole, Benzimidazole, and N-substituted/C-substituted derivatives.

NMR Spectroscopy: Troubleshooting Signal Anomalies

Current Issue: “My


H NMR spectrum shows broad or missing signals for the imidazole ring protons, and the integration values are inconsistent.”
Root Cause Analysis: Tautomerism & Exchange

Imidazole derivatives possessing a free N-H group (N-unsubstituted) undergo rapid annular tautomerism (prototropic shift) between the N1 and N3 positions. This exchange rate (


) is often comparable to the NMR timescale (

), leading to decoherence.
  • Fast Exchange (

    
    ):  The C4-H and C5-H protons appear as a chemically equivalent average signal.
    
  • Intermediate Exchange (

    
    ):  Signals broaden significantly, often disappearing into the baseline (coalescence).
    
  • Slow Exchange (

    
    ):  Distinct signals for each tautomer are visible.
    
Troubleshooting Workflow (Interactive Q&A)

Q1: Is the N-H proton signal invisible in CDCl


? 
  • Diagnosis: Chloroform is a non-polar, aprotic solvent that does not stabilize the N-H bond, facilitating rapid exchange with trace water or intermolecular hopping.

  • Solution: Switch to a polar aprotic solvent with hydrogen-bond accepting capability. DMSO-

    
      is the gold standard here. It forms a strong hydrogen bond with the imidazole N-H, slowing the exchange rate significantly and sharpening the signal [1].
    

Q2: Are the aromatic ring signals (C4/C5) broad even in DMSO?

  • Diagnosis: Trace acid or base impurities can catalyze tautomeric exchange.

  • Protocol:

    • Temperature Variation: Run the experiment at low temperature (e.g., 250 K) to freeze the tautomeric equilibrium (Slow Exchange regime).

    • Concentration Check: High concentrations promote intermolecular H-bonding aggregates (dimers/trimers), broadening signals. Dilute the sample to <10 mM.

Q3: How do I distinguish between N-substitution and C-substitution?

  • Diagnosis: N-substituted imidazoles cannot tautomerize.

  • Verification: In N-alkyl imidazoles, the C4 and C5 protons are chemically non-equivalent and will show distinct doublets (or singlets) with defined coupling constants (

    
     Hz) regardless of solvent [2].
    
Visualization: NMR Optimization Logic

The following decision tree guides the selection of experimental conditions to resolve imidazole signals.

NMR_Troubleshooting Start Start: Broad/Missing Imidazole Signals Check_Sub Is the N1 position substituted? Start->Check_Sub Solvent_Check Current Solvent? Check_Sub->Solvent_Check No (Free N-H) Result_Sharp Result: Sharp, Distinct Signals Check_Sub->Result_Sharp Yes (Fixed Tautomer) Switch_DMSO Switch to DMSO-d6 (Stabilizes N-H) Solvent_Check->Switch_DMSO CDCl3 / MeOH-d4 Temp_Exp Perform VT-NMR (Cool to 250K) Solvent_Check->Temp_Exp Already DMSO-d6 Switch_DMSO->Result_Sharp Dilution Dilute Sample (<10 mM) Temp_Exp->Dilution Still Broad Temp_Exp->Result_Sharp Slow Exchange Regime Dilution->Result_Sharp Result_Avg Result: Averaged Signal (Fast Exchange)

Figure 1: Decision matrix for optimizing


H NMR acquisition parameters for imidazole derivatives.

Vibrational Spectroscopy (IR): Band Assignment Guide

Current Issue: “The fingerprint region is cluttered. How do I definitively confirm the presence of the imidazole ring?”

Key Diagnostic Bands

Imidazole derivatives exhibit characteristic bands that are sensitive to hydrogen bonding state (solid vs. solution).

Vibration ModeFrequency (cm

)
IntensityNotes
N-H Stretch 3300 – 2500Variable/BroadVery broad in solid state due to intermolecular H-bonding (aggregates/trimers) [3].
C-H Stretch 3150 – 3050MediumDiagnostic aromatic stretch.[1] >3000 cm

distinguishes from alkyl chains.[2]
C=N Stretch 1680 – 1640StrongThe "imine-like" character of the ring. Shifts with protonation.
Ring Breathing ~1590 & ~1490StrongCharacteristic skeletal vibrations of the heteroaromatic ring.

Troubleshooting FAQ:

Q: Why is the N-H band a massive blob spanning 800 wavenumbers?

  • A: In the solid state (KBr pellet), imidazoles form extensive hydrogen-bonded chains (polymorphs).

  • Fix: Record the spectrum in dilute solution (CCl

    
     or CHCl
    
    
    
    ) to break the aggregates. You will see a sharp, free N-H band appear near 3450 cm
    
    
    [4].

UV-Vis Spectroscopy: pH-Dependent Shifts[3]

Current Issue: “The


 of my compound shifts when I change the buffer pH. Is my compound degrading?”
The Bathochromic/Hypsochromic Logic

Imidazole is amphoteric (pK


 of conjugate acid 

7.0; pK

of N-H deprotonation

14.5). The electronic transitions (

) are highly sensitive to the protonation state.
  • Acidic pH (Cation Formation): Protonation of the pyridinic nitrogen (N3) often causes a hypsochromic shift (blue shift) or minimal change depending on conjugation, as the lone pair is stabilized.

  • Basic pH (Anion Formation): Deprotonation of the pyrrolic nitrogen (N1) increases electron density in the ring, typically causing a bathochromic shift (red shift) and hyperchromic effect (increased intensity) [5].

Experimental Protocol: pK Determination
  • Preparation: Prepare a 50

    
    M stock solution of the derivative.
    
  • Titration: Aliquot into buffers ranging from pH 4.0 to pH 10.0 (0.5 pH increments).

  • Observation: Overlay the spectra.

  • Verification: Look for isosbestic points (wavelengths where absorbance is invariant). The presence of sharp isosbestic points confirms a clean equilibrium between two species (e.g., ImH

    
    
    
    
    
    Im) without degradation [6].

Mass Spectrometry: Fragmentation Patterns

Current Issue: “I see a strong M-27 peak. What is this loss?”

Fragmentation Mechanics

Imidazole rings are stable but undergo characteristic cleavage under Electron Impact (EI) or high-energy CID.

  • RDA (Retro-Diels-Alder) Cleavage: The ring often breaks to release HCN (Hydrogen Cyanide, 27 Da) or R-CN (Nitrile) .

  • Diagnostic Loss:

    • 
       (for methyl-substituted derivatives) [7].
      

Support Note: In Electrospray Ionization (ESI), imidazole derivatives are excellent proton sponges. Expect the


 to be the base peak. If you see 

or

, your glassware may need more rigorous cleaning, as imidazoles chelate alkali metals effectively.

References

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link][3]

  • National Institutes of Health (PMC). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles. Available at: [Link]

  • Royal Society of Chemistry (RSC). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Available at: [Link][3][4][5]

  • AIP Publishing. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. Available at: [Link]

  • National Institutes of Health (PMC). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Available at: [Link]

  • ResearchGate. UV/Vis spectral evaluation of possible bathochromic shift due to imidazole-containing compounds. Available at: [Link][3][4]

  • ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. Available at: [Link]

Sources

Optimization

Enhancing the biological activity of 4-phenyl-1H-imidazole-2-carbonitrile through derivatization

This guide serves as a technical support hub for researchers working with 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 14063-32-2 / Generic Scaffold). It focuses on overcoming synthetic bottlenecks and optimizing Structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support hub for researchers working with 4-phenyl-1H-imidazole-2-carbonitrile (CAS: 14063-32-2 / Generic Scaffold). It focuses on overcoming synthetic bottlenecks and optimizing Structure-Activity Relationships (SAR) for drug discovery, specifically targeting Adenosine Receptor Antagonism (A2A) and Antimicrobial applications.

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Scope: Synthesis, SAR Optimization, Assay Interference

Module 1: Synthetic Troubleshooting & Scaffold Functionalization

Focus: Overcoming reactivity issues during the "Make" phase.

Q1: I am observing a mixture of regioisomers during N-alkylation. How can I selectively favor the 1,4-isomer over the 1,5-isomer?

Diagnosis: The 4-phenyl-1H-imidazole-2-carbonitrile scaffold exists in tautomeric equilibrium between the 4-phenyl and 5-phenyl forms. Upon deprotonation, the resulting anion is ambident. Alkylation typically yields a mixture of 1-alkyl-4-phenyl (less sterically hindered) and 1-alkyl-5-phenyl (more sterically hindered) isomers.

Troubleshooting Protocol:

  • Base & Cation Selection: Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    in DMF. The larger Cesium cation coordinates less tightly to the nitrile nitrogen, often favoring the thermodynamically stable 1,4-isomer.
  • Solvent Control: Use non-polar solvents (e.g., Toluene) with phase transfer catalysts (TBAB) if possible. Polar aprotic solvents (DMF, DMSO) tend to stabilize the transition states for both isomers, reducing selectivity.

  • Steric Directing: If the R-group is bulky (e.g., benzyl), the 1,4-isomer is generally favored due to steric repulsion between the phenyl ring at C5 and the incoming electrophile.

  • Purification: The isomers typically have distinct

    
     values. The 1,5-isomer (more crowded) often elutes first in non-polar mobile phases.
    

Validation (NMR):

  • 1,4-isomer: Cross-peak in NOESY between the N-alkyl protons and the imidazole C5-H.

  • 1,5-isomer: Strong NOE between N-alkyl protons and the phenyl ring protons.

Q2: The C2-nitrile group hydrolyzes to the amide during my cross-coupling reactions. How do I prevent this?

Diagnosis: The electron-withdrawing nature of the imidazole ring activates the C2-nitrile toward nucleophilic attack by water, especially under basic conditions used in Suzuki or Sonogashira couplings (e.g., aqueous


).

Corrective Workflow:

  • Anhydrous Bases: Switch to anhydrous phosphate bases (

    
    ) or organic bases (
    
    
    
    , DABCO) in strictly anhydrous solvents (Dioxane/DMF).
  • Masking Strategy: If the nitrile is your final target, consider synthesizing the C2-formyl precursor first, performing your cross-couplings, and converting the aldehyde to nitrile in the final step using iodine/ammonia or hydroxylamine-O-sulfonic acid .

  • Alternative Catalyst: Use precatalysts like Pd(dppf)Cl2·DCM which are robust and require milder conditions than

    
    .
    
Q3: How do I introduce a halogen at C5 for further derivatization without affecting the phenyl ring?

Protocol: Electrophilic halogenation must be controlled to avoid chlorinating the phenyl ring.

  • Reagent: Use N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) at

    
     to Room Temperature.
    
  • Mechanism: The imidazole ring is electron-rich; C5 is the most nucleophilic position remaining.

  • Note: Do strictly avoid elemental bromine (

    
    ) or Lewis acids (
    
    
    
    ), as these will brominate the phenyl ring.

Module 2: SAR Design & Biological Optimization

Focus: Enhancing potency and physicochemical properties (The "Design" Phase).

Q4: My derivatives show good potency but poor aqueous solubility. What is the best modification strategy?

Expert Insight: The 4-phenyl-1H-imidazole-2-carbonitrile core is planar and lipophilic (high LogP). To improve solubility without killing potency:

Design Strategy:

  • The "Solubilizing Tail" (N1 Position): Attach a flexible linker terminating in a polar heterocycle.

    • Recommendation:N-ethyl-morpholine or N-propyl-piperazine . These groups disrupt crystal packing and ionize at physiological pH.

  • Phenyl Ring Modification: Introduce polar substituents on the phenyl ring.

    • Avoid: Para-chloro/fluoro (increases lipophilicity).

    • Try:Meta-sulfonamide (

      
      )  or Para-carboxylic acid bioisosteres  (if the pocket allows).
      
Q5: How can I leverage the nitrile group to increase binding affinity for Adenosine A2A receptors?

Mechanistic Rationale: The nitrile is a versatile "warhead" or anchor. In Adenosine receptors, the C2 position faces the extracellular loop or deep pocket residues (e.g., Asn253).

Derivatization Options:

Transformation Product Biological Rationale
Pinner Reaction Amidine Forms salt bridges with Asp/Glu residues; mimics adenosine amino group.
[3+2] Cycloaddition Tetrazole Bioisostere for carboxylic acid; improves metabolic stability; H-bond donor/acceptor.
Thioamidation Thioamide Increases lipophilicity slightly; strong H-bond donor; often improves selectivity.

| Reduction | Aminomethyl | Mimics the ribose chain or allows coupling to solubilizing tails. |

Module 3: Visualizing the Workflow

Diagram 1: Synthetic Derivatization Logic

Caption: Decision tree for functionalizing 4-phenyl-1H-imidazole-2-carbonitrile based on target requirements.

G Start 4-phenyl-1H-imidazole- 2-carbonitrile N_Alk N-Alkylation (NaH/DMF, R-X) Start->N_Alk Step 1: Solubility Regio_14 1,4-Isomer (Major with steric bulk) N_Alk->Regio_14 Favored Regio_15 1,5-Isomer (Minor) N_Alk->Regio_15 Halogen C5-Halogenation (NBS/NCS) Regio_14->Halogen Step 2: Core Extension Tetrazole Tetrazole Formation (NaN3, ZnBr2) Regio_14->Tetrazole Bioisostere Amidine Amidine Formation (HCl/MeOH -> NH3) Regio_14->Amidine H-Bonding Suzuki Suzuki Coupling (Bi-aryl systems) Halogen->Suzuki Pd-Cat

Diagram 2: SAR Optimization Cycle

Caption: Iterative process for optimizing Adenosine A2A antagonism potency.

SAR Core Scaffold: 4-phenyl-imidazole-2-CN Mod_N1 N1-Modification: Add Benzyl/Furan Core->Mod_N1 Hydrophobic Pocket Mod_C2 C2-Nitrile: Convert to Amine/Amide Core->Mod_C2 H-Bond Interaction Mod_Ph Phenyl Ring: Add e- withdrawing (F, Cl) Core->Mod_Ph Electronic Tuning Potency Increase Potency (Target Binding) Mod_N1->Potency Selectivity Selectivity (vs A1 Receptor) Mod_C2->Selectivity ADME Solubility/Metabolic Stability Mod_Ph->ADME

Module 4: Standardized Protocols

Protocol A: Regioselective N-Alkylation (1,4-Isomer Favoring)

Objective: Synthesize 1-benzyl-4-phenyl-1H-imidazole-2-carbonitrile.

  • Preparation: In a flame-dried flask, dissolve 4-phenyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (1.5 eq). Stir for 30 min. Note: The solution will turn yellow/orange indicating anion formation.
  • Addition: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water (precipitation usually occurs). Filter the solid or extract with EtOAc.

  • Purification: Recrystallize from Ethanol or flash chromatography. The 1,4-isomer typically has a lower

    
     than the bis-alkylated impurity but higher than the 1,5-isomer in standard phases (verify with NOE).
    
Protocol B: Conversion of Nitrile to Tetrazole (Bioisostere)

Objective: Synthesize 5-(4-phenyl-1H-imidazol-2-yl)-1H-tetrazole.

  • Reagents: Dissolve nitrile substrate (1.0 eq) in DMF or Toluene .

  • Catalyst: Add Sodium Azide (

    
    , 1.5 eq)  and Zinc Bromide (
    
    
    
    , 1.0 eq)
    or Triethylamine Hydrochloride (1.5 eq).
  • Conditions: Heat to

    
     for 12-24 hours. Caution: Use a blast shield.
    
  • Workup: Cool to RT. Acidify with 1N HCl to pH 3 (precipitates the tetrazole).

  • Isolation: Filter the precipitate. Recrystallize from Methanol.

References

  • PubChem. (2025).[1] 1H-imidazole-2-carbonitrile | C4H3N3.[1] National Library of Medicine. [Link]

  • Alghamdi, S. S., et al. (2021).[2] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dove Medical Press. [Link]

  • Vemula, P., et al. (2009). Antagonists of the human A(2A) adenosine receptor.[3][4] 4. Design, synthesis, and preclinical evaluation of 7-aryltriazolo[4,5-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2012).[5] One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Beilstein Journals. (2012). A quantitative approach to nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Stability issues of 4-phenyl-1H-imidazole-2-carbonitrile in solution

Technical Support Center: 4-Phenyl-1H-imidazole-2-carbonitrile Solution Stability Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Phenyl-1H-imidazole-2-carbonitrile Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-phenyl-1H-imidazole-2-carbonitrile in solution.

Handling imidazole-carbonitrile derivatives requires a deep understanding of their structural liabilities. The molecule contains two highly reactive centers when exposed to specific environmental triggers: the electrophilic nitrile group (-C≡N) and the electron-rich imidazole core. This guide breaks down the causality behind common degradation issues and provides self-validating protocols to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a steady decrease in the concentration of my stock solution over 48 hours when dissolved in aqueous buffers. What is happening? Root Cause (Causality): You are likely observing nitrile hydrolysis . The carbon atom in the nitrile group is highly electrophilic. In the presence of water—especially when catalyzed by acidic or basic buffer conditions—water acts as a nucleophile. It attacks the nitrile carbon, converting it first to 4-phenyl-1H-imidazole-2-carboxamide (addition of H₂O, +18 Da mass shift), and subsequently to 4-phenyl-1H-imidazole-2-carboxylic acid (loss of NH₃, substitution with OH) [1]. Resolution:

  • Avoid storing stock solutions in aqueous buffers or hygroscopic solvents (like older, unsealed DMSO) for extended periods.

  • Prepare working dilutions immediately prior to the assay.

  • If aqueous storage is unavoidable, maintain the pH between 6.0 and 7.0, as extreme pH accelerates the hydrolysis rate.

Q2: My LC-MS analysis shows multiple new, early-eluting peaks when the compound is left on the benchtop, even in anhydrous solvents. Why? Root Cause (Causality): This indicates photodegradation and autoxidation of the imidazole ring. The imidazole moiety is known to be sensitive to ultraviolet and visible light, which can induce the generation of reactive oxygen species (ROS) in aerated solutions. This leads to base-mediated autoxidation, resulting in N-oxide formation or complete cleavage of the imidazole ring [2]. The 4-phenyl substitution provides some extended conjugation, but it does not fully shield the electron-rich heterocycle from oxidative stress. Resolution:

  • All solutions must be prepared and stored in amber glass vials to block UV/Vis light.

  • Purge solvents with inert gas (Argon or Nitrogen) to displace dissolved oxygen before preparing the stock solution.

Q3: I use a basic buffer (pH 8.5) for my enzymatic assay. My compound seems to crash out or degrade rapidly. Is this expected? Root Cause (Causality): Yes. Basic conditions are highly detrimental to this specific scaffold. High pH not only accelerates the nucleophilic attack of hydroxide ions (OH⁻) on the nitrile group but also triggers base-mediated autoxidation of the imidazole ring [2]. Resolution: If your assay strictly requires a basic pH, you must minimize the compound's residence time in the buffer. Add the compound as the final step to initiate the reaction, and ensure your analytical method includes a "Time-Zero" (T0) control to accurately quantify the initial concentration before degradation occurs.

Part 2: Mechanistic Pathways & Workflows

To visualize the structural vulnerabilities of 4-phenyl-1H-imidazole-2-carbonitrile, refer to the degradation pathway diagram below.

DegradationPathway A 4-phenyl-1H-imidazole-2-carbonitrile (Intact Compound) B Moisture / Aqueous Solvent (Acidic/Basic pH) A->B C Light (UV/Vis) or Oxidative Stress (O2) A->C D Nitrile Hydrolysis (Primary Pathway) B->D E Imidazole Autoxidation (Secondary Pathway) C->E F 4-phenyl-1H-imidazole-2-carboxamide (Intermediate) D->F +H2O H Ring-Cleaved Degradants & N-Oxides E->H +O2 / hv G 4-phenyl-1H-imidazole-2-carboxylic acid (Final Product) F->G +H2O

Degradation pathways of 4-phenyl-1H-imidazole-2-carbonitrile in solution.

TroubleshootingWorkflow Start Detect Assay Inconsistency or Concentration Drop Q1 Is the solvent aqueous or hygroscopic (e.g., DMSO)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Check LC-MS for +18 Da (Amide) or +37 Da (Acid) peaks A1_Yes->Action1 Q2 Is the solution exposed to ambient light? A1_No->Q2 Action1->Q2 Action2 Use amber vials & store at 2-8°C in darkness Q2->Action2 Yes Q3 Is the buffer pH > 7.5? Q2->Q3 No Action3 Adjust pH to 6.0-7.0 to prevent autoxidation Q3->Action3 Yes

Troubleshooting workflow for resolving solution stability issues.

Part 3: Quantitative Data & Experimental Protocols

Quantitative Stability Summary

The following table summarizes the typical degradation kinetics of imidazole-2-carbonitrile derivatives under various stress conditions, allowing you to anticipate compound half-life in your assays [1].

Stress ConditionSolvent SystemTemp (°C)Light ExposureEstimated Half-Life (t½)Primary Degradant Observed
Optimal Storage Anhydrous DMSO (Argon purged)-20°CDark> 6 monthsNone
Aqueous Neutral PBS (pH 7.4)37°CDark~48 hoursCarboxamide (+18 Da)
Aqueous Basic Tris-HCl (pH 8.5)37°CDark< 12 hoursCarboxylic Acid (+37 Da)
Photolytic Stress Acetonitrile/Water (50:50)25°CAmbient UV/Vis~8 hoursRing-cleaved products
Oxidative Stress 3% H₂O₂ in Methanol25°CDark< 2 hoursImidazole N-oxides
Self-Validating Protocol: Forced Degradation & Stability Profiling

To confidently determine the working window for 4-phenyl-1H-imidazole-2-carbonitrile in your specific assay buffer, execute the following step-by-step methodology. This protocol is "self-validating" because it utilizes an internal standard to account for matrix effects and a mass-balance check to ensure all degraded parent compound is accounted for in the degradant peaks.

Step 1: Preparation of the Stock and Internal Standard (IS)

  • Weigh 1.0 mg of 4-phenyl-1H-imidazole-2-carbonitrile and dissolve in 1.0 mL of anhydrous, argon-purged LC-MS grade DMSO to create a 1 mg/mL stock. Store in an amber vial.

  • Select a stable internal standard (e.g., 4-phenylimidazole, which lacks the labile nitrile group) and prepare a 1 mg/mL stock.

Step 2: Matrix Spiking & Time-Zero (T0) Establishment

  • Dilute the compound stock to your assay concentration (e.g., 10 µM) in your specific assay buffer. Spike in the IS at 10 µM.

  • Critical Self-Validation Step: Immediately extract a 100 µL aliquot, quench with 100 µL of cold acetonitrile, and inject onto the LC-MS. This establishes your T0 baseline ratio (Area Compound / Area IS).

Step 3: Time-Course Sampling

  • Incubate the remaining solution under your exact assay conditions (e.g., 37°C, ambient light).

  • Withdraw 100 µL aliquots at 1, 2, 4, 8, and 24 hours. Quench each immediately with 100 µL cold acetonitrile.

Step 4: LC-MS Analysis & Mass Balance Calculation

  • Run the samples using a reversed-phase C18 column with a water/acetonitrile gradient (containing 0.1% Formic Acid).

  • Monitor the parent mass (m/z ~170 [M+H]+).

  • Scan for expected degradants: m/z ~188 (Amide) and m/z ~189 (Acid, negative ion mode may be required).

  • Validation Check: Calculate the mass balance. The molar sum of the parent compound and identified degradants at T24 should equal the molar concentration of the parent at T0. If the mass balance is <90%, suspect volatile degradants or irreversible binding to the vial walls (consider switching to low-bind Eppendorf tubes).

References

  • Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, 2019. Available at:[Link]

  • National Center for Biotechnology Information. "1H-imidazole-2-carbonitrile." PubChem Compound Summary for CID 564456. Available at:[Link]

Optimization

Technical Support Center: High-Resolution NMR of Substituted Imidazoles

Current Status: Active Support Level: Tier 3 (Advanced Spectroscopy Applications) Subject: Resolving Peak Overlaps and Tautomeric Broadening in Substituted Imidazoles Welcome to the Advanced NMR Applications Desk. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Level: Tier 3 (Advanced Spectroscopy Applications) Subject: Resolving Peak Overlaps and Tautomeric Broadening in Substituted Imidazoles

Welcome to the Advanced NMR Applications Desk.

As a Senior Application Scientist, I understand that substituted imidazoles are deceptively simple. While small, they present a "perfect storm" for NMR analysis: rapid annular tautomerism broadens signals, while aromatic crowding (6.8–8.0 ppm) obscures scalar coupling patterns.

This guide moves beyond basic spectral assignment. We will treat the NMR tube as a reaction vessel, manipulating kinetics (tautomerism) and thermodynamics (solvation) to force signal resolution.

Module 1: The Core Problem – Tautomerism & Exchange

Q: Why are my imidazole ring protons broad or completely missing in CDCl₃?

A: You are likely observing intermediate chemical exchange . In non-polar solvents like Chloroform-d (


), the proton on N1 oscillates rapidly between N1 and N3. This rate (

) is often comparable to the frequency difference (

) between the two tautomeric states.
  • The Physics: When

    
    , the NMR timescale cannot "freeze" the tautomers, nor can it fully average them into a sharp singlet. The result is coalescence—broad, undefined "humps" in the baseline.
    
  • The Fix: You must push the system into the slow exchange regime .

Protocol: Solvent Switching Switch to DMSO-d₆ .

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It forms a tight H-bond with the imidazole N-H (

    
    ). This interaction increases the activation energy barrier for the proton transfer, slowing the exchange rate significantly.
    
  • Result: The broad hump often resolves into a sharp singlet (or distinct tautomers at low temperatures), and the N-H proton becomes visible near 12–13 ppm.

Module 2: Resolving Overlaps via Chemical Shift Manipulation

Q: My imidazole C4/C5 protons overlap perfectly with my phenyl/aryl substituents. How do I separate them?

A: Do not rely on higher magnetic fields (600MHz vs 400MHz) alone. Instead, exploit ASIS (Aromatic Solvent Induced Shifts) or pH-tuning .

Strategy A: The ASIS Effect (Benzene-d₆)

Aromatic solvents like Benzene-d₆ or Toluene-d₈ stack with the imidazole ring. Due to the magnetic anisotropy of the solvent's


-cloud, protons located above/below the solvent ring plane are shielded (shifted upfield), while those in the plane are deshielded.
  • Application: Imidazole ring protons often shift differently than phenyl substituent protons in

    
     compared to 
    
    
    
    .
  • Data: A shift of

    
     ppm is common, often enough to reveal hidden multiplets.
    
Strategy B: The "pH Swing" (In-situ Protonation)

Imidazole is amphoteric (


). Protonating the ring creates the symmetrical imidazolium cation, which dramatically alters the chemical environment.
  • The Trick: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to your NMR tube.

  • Mechanism:

    
    . This removes the tautomeric ambiguity and deshields the C2/C4/C5 protons, moving them downfield, away from the crowded aromatic region.
    

Table 1: Solvent & pH Effects on Imidazole Chemical Shifts (Approximate)

ConditionN-H SignalC2-H ShiftC4/C5-H ResolutionPrimary Utility
CDCl₃ Invisible/Broad~7.6 - 7.8 ppmPoor (Overlap)Solubility check only
DMSO-d₆ Sharp (12-13 ppm)~7.7 - 8.0 ppmGoodStandard Assignment
Benzene-d₆ BroadUpfield ShiftExcellentResolving Overlaps (ASIS)
TFA-d Spike N/A (Exchange)Downfield (>8.5)ExcellentLocking Tautomers
Module 3: Advanced Acquisition (2D & Pure Shift)

Q: 1D manipulation failed. What is the definitive method to distinguish N1-substitution from N3-substitution?

A: The ¹H-¹⁵N HMBC is the "Golden Gun" for azole heterocycles.

  • The Logic: Nitrogen chemical shifts are vastly different for pyrrole-type nitrogens (N-R, ~ -160 to -220 ppm) vs. pyridine-type nitrogens (N=C, ~ -60 to -120 ppm).

  • The Experiment: Run a Long-Range ¹H-¹⁵N HMBC optimized for

    
    .
    
    • N1-Substituted: The alkyl group protons will show a strong 2-bond correlation to the N1 nitrogen (pyrrole-like).

    • C2-H Proton: Will show correlations to both nitrogens, allowing you to map the specific shifts.

Q: Can I get "singlet-only" spectra to remove J-coupling overlaps? A: Yes, use Pure Shift NMR (e.g., Zangger-Sterk or PSYCHE). This collapses multiplets into singlets, effectively increasing resolution by a factor of 10 without a stronger magnet. This is critical when C4-H and C5-H are non-equivalent but have similar shifts.

Visual Troubleshooting Workflows
Diagram 1: Decision Matrix for Spectral Overlap

ImidazoleOverlap start START: Overlapped/Broad Signals check_width Are lines Broad or Sharp? start->check_width broad Broad Lines (Tautomerism) check_width->broad Broad sharp Sharp Lines (Static Overlap) check_width->sharp Sharp action_solvent Switch to DMSO-d6 (Slow Exchange) broad->action_solvent action_asis ASIS Strategy (Benzene-d6 / Pyridine-d5) sharp->action_asis First Attempt action_2d 2D HSQC / 15N-HMBC sharp->action_2d For structural proof action_temp Lower Temp (-40°C) (Freeze Tautomer) action_solvent->action_temp If still broad action_acid Acidification (Add TFA-d) action_asis->action_acid If overlap persists

Caption: Logical workflow for selecting the correct experimental parameter based on line-shape analysis.

Diagram 2: Distinguishing Regioisomers via ¹H-¹⁵N HMBC

HMBC_Logic cluster_0 N1-Substituted (Pyrrole-like N) cluster_1 N3 (Pyridine-like N) N1 N1 (Alkyl-N) Shielded (-200 ppm) Result Regioisomer Confirmed N1->Result H_Alkyl Alkyl Protons H_Alkyl->N1 Strong 2J/3J N3 N3 (Imine-N) Deshielded (-100 ppm) N3->Result H_Ring Ring Protons H_Ring->N3 Strong 2J

Caption: Correlation pathways in ¹H-¹⁵N HMBC. N1 (substituted) appears significantly upfield of N3.

Module 4: Standard Operating Procedures (SOPs)
SOP 1: The "Solvent Titration" for Peak Separation

Use this when you cannot change the bulk solvent but need to separate a specific multiplet.

  • Prepare Sample: Dissolve 5-10 mg of imidazole in 0.6 mL

    
    .
    
  • Acquire Reference: Run a standard 1H spectrum (8 scans). Note the overlapped region.[1]

  • Titrate: Add DMSO-d₆ in 20

    
     increments directly to the tube.
    
  • Monitor: Shake and acquire a spectrum after each addition.

  • Endpoint: The H-bonding capacity of DMSO will shift the imidazole protons downfield faster than the aryl protons. Stop when the peaks separate.

    • Note: This creates a mixed solvent system; chemical shifts will be non-standard but resolution is achieved.

SOP 2: Trace Acidification (In-Situ Salt Formation)

Use this to confirm the number of species present.

  • Acquire Reference: Standard spectrum in DMSO-d₆ or

    
    .
    
  • Spike: Add 1 drop (~10-20

    
    ) of TFA-d  (Trifluoroacetic acid-d).
    
  • Mix: Invert tube 5 times (do not vortex vigorously if using fragile tubes).

  • Acquire: Run 1H spectrum.

  • Analysis:

    • All imidazole signals will shift downfield (deshielding due to positive charge).

    • Tautomeric broadening will vanish (fast exchange between identical cations).

    • If you see two sets of shifted signals, you have a mixture of regioisomers, not tautomers.

References
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Claramunt, R. M., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

  • Alkorta, I., et al. (2020). "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles." Molecules.

  • Watts, A., et al. (2017). "15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing." Journal of Physical Chemistry.

  • Gomes, C., et al. (2017). "15N-, 13C- and 1H-NMR Spectroscopy Characterization... of a Combi-Molecule." Molecules.

Sources

Troubleshooting

Technical Support Center: Process Development for 4-Phenyl-1H-imidazole-2-carbonitrile

Welcome to the Process Chemistry Technical Support Hub. Subject: Scaling up the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. Subject: Scaling up the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile. Ticket ID: SC-IMDZ-CN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary & Route Selection Strategy

Scaling up the synthesis of 4-phenyl-1H-imidazole-2-carbonitrile requires a shift from "Discovery Chemistry" (speed/diversity) to "Process Chemistry" (safety/cost/purity).

In discovery, this molecule is often accessed via Route A (Halogenation/Cyanation) because it allows late-stage diversification. However, for multigram to kilogram scale-up, Route B (Dehydration of the Primary Amide) is superior due to safety (avoiding heavy metal waste) and cost-efficiency.

FeatureRoute A: Cyanation of 2-BromoRoute B: Dehydration of Amide (Recommended)
Key Reagents

or

/ Pd-catalyst

,

, or T3P
Safety Profile High Risk: Cyanide waste, heavy metals.Moderate Risk: Corrosives, exotherms.
Purification Difficult (Metal scavenging required).Easy (Crystallization).
Scalability Poor (Linear scale-up issues).Excellent (Standard unit operations).

Module 1: The Recommended Scale-Up Workflow

This module details the Dehydration Route . This is the industry standard for generating the nitrile functionality at the C2 position of the imidazole ring.

Workflow Diagram

G Start Starting Material: Ethyl 4-phenyl-1H-imidazole-2-carboxylate Step1 Step 1: Aminolysis (NH3 / MeOH, 50°C) Start->Step1 Ammonolysis Interm Intermediate: 4-Phenyl-1H-imidazole-2-carboxamide Step1->Interm Precipitation Step2 Step 2: Dehydration (POCl3 / Toluene, 80°C) Interm->Step2 Vilsmeier-Type Activation Quench Quench & Workup (Ice/Water + NaHCO3) Step2->Quench Exothermic! Product Target Product: 4-Phenyl-1H-imidazole-2-carbonitrile Quench->Product Crystallization

Caption: Standard process workflow for the conversion of the ester precursor to the target nitrile via the primary amide.

Module 2: Troubleshooting the Dehydration Step

Context: The dehydration of 4-phenyl-1H-imidazole-2-carboxamide using phosphoryl chloride (


) is the most critical step. It is robust but prone to "runaway" thermal events and "sticky" byproducts if mishandled.
FAQ: Dehydration Protocol Issues

Q1: My reaction mixture turns into a black tar upon adding


. What went wrong? 
  • Diagnosis: Uncontrolled exotherm or lack of solvent.

  • The Fix:

    • Dilution: Do not run this neat. Use Toluene or Acetonitrile (10-15 volumes) as a solvent.

    • Addition Rate: Add

      
       dropwise at 
      
      
      
      . Do not heat the reaction until the addition is complete and the initial exotherm subsides.
    • Base: If using a base (like imidazole or pyridine) to scavenge HCl, add it after the

      
       addition is complete to avoid immediate salt caking.
      

Q2: I am seeing low conversion (remaining Amide) after 4 hours at reflux.

  • Diagnosis: The "Vilsmeier" intermediate is stable and hasn't eliminated.

  • The Fix:

    • Temperature: Ensure internal temperature reaches

      
      .
      
    • Stoichiometry: Increase

      
       to 3.0 equivalents. The imidazole ring nitrogen can act as a base, consuming 1 equivalent of acid/reagent, reducing the effective concentration available for dehydration.
      

Q3: During the quench, the mixture erupted/foamed over.

  • Diagnosis: Rapid hydrolysis of excess

    
     generating 
    
    
    
    gas and heat.
  • The Fix:

    • Reverse Quench: Pour the reaction mixture slowly into ice water (not water into the reaction).

    • pH Control: Maintain pH > 7 using

      
       or 
      
      
      
      during the quench to prevent the product (which is basic) from dissolving in the aqueous phase as the hydrochloride salt.

Module 3: Troubleshooting the Cyanation (Alternative Route)

Context: If you are forced to use the "Discovery Route" (2-Bromo-4-phenylimidazole + Metal Cyanide) due to material availability, you will encounter purification issues.

Decision Tree: Metal Scavenging

D Start Crude Reaction Mixture (Dark/Green) Check Check Metal Content (Pd/Cu > 500ppm?) Start->Check MethodA Method A: Wash with aq. NH4OH (Forms Cu-Amine complex) Check->MethodA High Copper (CuCN) MethodB Method B: Add Thiourea or Silica-Thiol Scavengers Check->MethodB High Palladium Result Recrystallize from Ethanol MethodA->Result MethodB->Result

Caption: Logic flow for removing residual heavy metals from the cyanation reaction.

Q4: The reaction using CuCN in DMF is stalled at 50% conversion.

  • Cause: Surface passivation of the copper species or "poisoning" by the imidazole nitrogen.

  • The Fix:

    • Temperature: This reaction often requires

      
      .
      
    • Ligands: Add DMEDA (N,N'-dimethylethylenediamine) (10 mol%) as a ligand to solubilize the copper species.

    • Warning: This route is difficult to scale because removing DMF requires aqueous washes that generate massive volumes of copper-contaminated wastewater. Switch to the Amide Dehydration route if possible.

Module 4: Isolation & Purification Specifications

For the final isolation of 4-phenyl-1H-imidazole-2-carbonitrile , chromatography should be avoided.

ParameterSpecification / Protocol
Solubility Profile Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in Water, Hexanes.
Crystallization Solvent Ethanol/Water (4:1) or Toluene .
Isolation pH The product must be isolated at pH 7-8 . If pH < 5, the imidazole ring protonates, and the product remains in the mother liquor.
Drying Vacuum oven at

. Note: Nitriles can sublime; do not use high vacuum/high heat simultaneously.
Self-Validating Purity Check
  • IR Spectroscopy: Look for the sharp Nitrile (

    
    ) stretch at ~2230 cm⁻¹ .
    
  • Absence of Amide: Disappearance of Carbonyl (

    
    ) stretch at ~1660 cm⁻¹ .
    
  • Melting Point: Literature value is typically 170–173°C (for related analogs; verify with pure standard).

References

  • Preparation of 2-cyanoimidazoles via Dehydration

    • Methodology: "Efficient electrochemical dehydration of carboxamides to their nitriles." ResearchGate. (Accessed 2024).[1] Link

    • Reagent Guide: "Dehydration of Primary Amides to Nitriles."[2] Organic Chemistry Portal. Link

  • Synthesis of Precursor (Ethyl 4-phenylimidazole-2-carboxylate)

    • Protocol: "Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides." Molecules, 2024. Describes the cyclization of ethyl thiooxamate with phenacylamine. Link

  • Safety & Handling (SDS)

    • Compound Data: "4-Phenylimidazole - PubChem." National Institutes of Health. Link

  • Alternative Cyanation Routes (TDO/IDO Inhibitors)

    • Context: "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 4-Phenyl-1H-Imidazole-2-Carbonitrile-Based Inhibitors (T-3775440 Class)

Executive Summary The development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors has evolved from non-selective monoamine oxidase inhibitors (like tranylcypromine/TCP) to highly potent, scaffold-specific agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors has evolved from non-selective monoamine oxidase inhibitors (like tranylcypromine/TCP) to highly potent, scaffold-specific agents. The 4-phenyl-1H-imidazole-2-carbonitrile scaffold—exemplified by the clinical candidate T-3775440 —represents a critical advancement. Unlike first-generation inhibitors that indiscriminately ablate LSD1 enzymatic activity, this class demonstrates a unique dual mechanism: irreversible catalytic inactivation coupled with the selective disruption of the LSD1-GFI1B transcriptional complex, while sparing the LSD1-CoREST interaction.

This guide provides a technical framework for validating this specific mechanism of action (MoA), distinguishing it from standard TCP derivatives and reversible inhibitors.

Part 1: Mechanistic Differentiation

To validate this scaffold, one must first understand its distinct mode of binding and downstream effects.

The "Warhead" vs. The "Scaffold"

While T-3775440 incorporates a cyclopropylamine "warhead" (similar to TCP) to form a covalent adduct with the FAD cofactor, the 4-phenyl-1H-imidazole-2-carbonitrile core drives its unique selectivity profile.

  • Catalytic Inhibition (Irreversible): The compound acts as a suicide substrate, forming a covalent bond with FAD N(5), resulting in a

    
     of approximately 
    
    
    
    .
  • Complex Disruption (Selective): The imidazole-carbonitrile moiety sterically occludes the binding interface for GFI1B (Growth Factor Independent 1B transcriptional repressor) but not CoREST. This is a critical differentiator from other inhibitors that may leave the protein complex intact or disrupt multiple complexes indiscriminately.

The Biological Consequence

In Acute Myeloid Leukemia (AML), particularly Acute Erythroid Leukemia (AEL) and Acute Megakaryoblastic Leukemia (AMKL), the LSD1-GFI1B complex blocks differentiation.

  • Mechanism: Inhibition of the LSD1-GFI1B axis releases the differentiation block.

  • Phenotype: Rapid transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like cells (marked by CD11b and CD86 upregulation).

Part 2: Comparative Performance Analysis

The following data benchmarks the imidazole-carbonitrile class (T-3775440) against the historical standard (TCP) and a clinical competitor (ORY-1001/Iadademstat).

Table 1: Biochemical and Cellular Potency Comparison

FeatureT-3775440 (Imidazole-Carbonitrile)Tranylcypromine (TCP)ORY-1001 (Iadademstat)
Binding Mechanism Irreversible (FAD Adduct)Irreversible (FAD Adduct)Irreversible (FAD Adduct)
LSD1 IC50 (Biochemical) 2.1 nM ~20,000 nM (20 µM)~18 nM
Selectivity (LSD1 vs MAO-A/B) >1000-foldNon-selective (1:1)>1000-fold
Complex Disruption Disrupts LSD1-GFI1B ; Retains CoRESTMinimal/NoneRetains CoREST
Cellular Potency (AML) Low Nanomolar (Growth Inhibition)MicromolarSub-nanomolar
Key Biomarker CD11b / CD86 Induction Global H3K4me2CD11b Induction

Data synthesized from Ishikawa et al. (2017) and Maes et al. (2018).

Part 3: Validation Protocols

To rigorously validate the MoA of a 4-phenyl-1H-imidazole-2-carbonitrile based inhibitor, you must prove two things: Irreversibility and Specific Complex Disruption .

Protocol A: Jump Dilution Assay (Determining Residence Time)

Purpose: To distinguish between reversible binding (fast off-rate) and irreversible inactivation (infinite residence time). Standard IC50 assays cannot distinguish these.

Materials:

  • Recombinant Human LSD1 (0.5 µM stock).

  • Fluorogenic Substrate: H3K4me2-Amplex Red coupled system.

  • Inhibitor: T-3775440 (or analog).

Workflow:

  • Pre-incubation: Incubate LSD1 (100x final concentration, e.g., 200 nM) with the inhibitor (at 10x IC50, e.g., 20 nM) for 60 minutes.

    • Control: Incubate LSD1 with DMSO only.

  • The "Jump": Rapidly dilute the mixture 100-fold into the reaction buffer containing the substrate (H3K4me2 peptide) and detection reagents (HRP/Amplex Red).

    • Final concentrations: LSD1 = 2 nM; Inhibitor = 0.2 nM (well below IC50).

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) continuously for 60 minutes.

  • Analysis:

    • Reversible Inhibitor:[1][2][3][4][5][6][7] Activity recovers rapidly as the inhibitor dissociates (curve slopes upward).

    • Irreversible Inhibitor (T-3775440): Activity remains flat (zero slope) because the enzyme is permanently disabled, despite the dilution.

Protocol B: Co-Immunoprecipitation (Co-IP) for GFI1B Disruption

Purpose: To validate the specific disruption of the LSD1-GFI1B interaction, a hallmark of this scaffold.

Workflow:

  • Treatment: Treat Erythroleukemia cells (e.g., TF-1a or HEL92.1.[8]7) with the inhibitor (10-100 nM) for 24 hours.

  • Lysis: Lyse cells in non-denaturing IP buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40) to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate lysate with Anti-LSD1 antibody conjugated to magnetic beads overnight at 4°C.

    • IgG Control: Run a parallel sample with non-specific IgG.

  • Wash: Wash beads 3x with lysis buffer.

  • Elution & Western Blot:

    • Elute proteins with SDS sample buffer.

    • Run SDS-PAGE and transfer to membrane.

    • Blot 1: Probe for GFI1B . (Result: Band should be absent or significantly reduced in treated samples compared to vehicle).

    • Blot 2: Probe for CoREST . (Result: Band should remain intact, proving selectivity).

Part 4: Visualizing the Mechanism of Action

The following diagram illustrates the specific pathway by which T-3775440 induces differentiation in AML cells.

LSD1_Mechanism cluster_effect Therapeutic Effect Inhibitor T-3775440 (Imidazole-Carbonitrile) LSD1 LSD1 Enzyme (FAD Cofactor) Inhibitor->LSD1 Irreversible FAD Adduct Complex LSD1-GFI1B Repressor Complex Inhibitor->Complex Disrupts Interaction LSD1->Complex Binds GFI1B GFI1B (Transcription Factor) GFI1B->Complex Recruits LSD1 TargetGenes Differentiation Genes (CD11b, CD86) Complex->TargetGenes Demethylates H3K4 (Repression) Complex->TargetGenes Inhibition lifts Repression Differentiation Differentiation (Erythroid -> Myeloid) TargetGenes->Differentiation Expression leads to Stemness Leukemic Stemness (Differentiation Block) TargetGenes->Stemness Silencing leads to

Caption: T-3775440 mechanism: Irreversible binding to LSD1 disrupts the GFI1B complex, lifting repression of differentiation genes (CD11b) and forcing leukemic cells to differentiate.[9]

References

  • Ishikawa, Y., et al. (2017).[10] "A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells."[9] Molecular Cancer Therapeutics. [Link]

  • Maes, T., et al. (2018). "The LSD1 Inhibitor Iadademstat (ORY-1001) Targets SOX2-Driven Breast Cancer Stem Cells: A Potential Therapeutic Approach." Journal of Medicinal Chemistry (Contextual comparison for ORY-1001). [Link]

  • BellBrook Labs. (2025). "Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time." [Link]

  • Sakamoto, A., et al. (2017). "LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B."[4] Cancer Research. [Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 4-Phenyl-1H-Imidazole-2-Carbonitrile Derivatives

As drug development professionals and application scientists, we constantly navigate the friction between a molecule’s biochemical potency and its physiological viability. The 4-phenyl-1H-imidazole-2-carbonitrile scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we constantly navigate the friction between a molecule’s biochemical potency and its physiological viability. The 4-phenyl-1H-imidazole-2-carbonitrile scaffold is a privileged pharmacophore utilized across diverse therapeutic areas, from agrochemical fungicides to clinical-stage neurodegenerative and oncology candidates.

This guide objectively compares the in vitro screening metrics of these derivatives against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) realities, providing actionable experimental protocols to bridge the translational gap.

Mechanistic Rationale: Why This Scaffold?

The unique pharmacology of 4-phenyl-1H-imidazole-2-carbonitrile derivatives stems from their precise stereoelectronic properties:

  • The Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa of the imidazole N-H. This alters the hydrogen-bonding network, allowing tighter coordination with metalloenzymes (e.g., the catalytic zinc in Matrix Metalloproteinases)[1].

  • The 4-Phenyl/Halogen Substitutions: Modulate lipophilicity and target residence time. For example, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCIM) leverages its hydrophobic tolyl group to anchor deeply into the Qi site of mitochondrial Complex III, effectively inhibiting fungal respiration[2][3].

  • Nucleophilic Versatility: The core serves as a highly reactive intermediate. For instance, 4-iodo-1H-imidazole-2-carbonitrile is a critical building block in synthesizing brain-penetrant BACE1 inhibitors for Alzheimer's disease[4].

Quantitative Efficacy Comparison

A sub-nanomolar IC50 is merely a starting point. The table below synthesizes the performance of various imidazole-2-carbonitrile derivatives, highlighting the attrition factors encountered when transitioning from the assay plate to the animal model.

Compound Class / DerivativeTarget / IndicationIn Vitro EfficacyIn Vivo Efficacy ModelTranslational Gap Factor
CCIM (4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile) Mitochondrial Complex III (Fungal)MIC: <0.1 μg/mLED50: 1.5 mg/kg (Fungal burden reduction)Extreme lipophilicity requires specialized suspension concentrate formulations.
Imidazo[2,1-b][1,3,4]thiadiazole hybrid (Compound 5f) M. tuberculosis H37RvMIC: 3.14 μg/mLSignificant CFU reduction at 10 mg/kg (Murine model)Moderate therapeutic window; Selectivity Index (SI) = 3.2 in Vero cells[5].
Halogenated Imidazole-2-carbonitrile MMP-2 (Cancer Metastasis)IC50: ~45 nM40% reduction in tumor volume (20 mg/kg)High plasma protein binding (>95%) limits the unbound free fraction (

)[1].
Pyrazolopiperazine-imidazole derivative BACE1 (Alzheimer's Disease)IC50: 12 nM80% Aβ42 reduction in CSF (5 mg/kg, Canine model)Requires optimization for Blood-Brain Barrier (BBB) penetration (

)[4].

Bridging the Gap: Self-Validating Experimental Protocols

To prevent late-stage attrition, protocols must be designed as self-validating systems that account for the specific liabilities of the cyano-imidazole core—most notably, its susceptibility to rapid in vivo hydrolysis[2].

Protocol A: In Vitro High-Throughput Screening (MMP-2 Inhibition)

Objective: Quantify target engagement while eliminating false positives caused by compound autofluorescence or aggregation.

  • Reagent Preparation: Prepare recombinant human MMP-2 catalytic domain in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the highly lipophilic 4-phenyl derivatives from aggregating and forming promiscuous micelles, which cause false-positive inhibition.

  • Compound Incubation: Dispense derivatives (serial dilutions from 10 μM to 0.1 nM) into a 384-well black opaque plate. Add MMP-2 and incubate for 30 minutes at 37°C.

  • Fluorogenic Substrate Addition: Add Mca-K-P-L-G-L-Dpa-A-R-NH₂ fluorogenic peptide (10 μM final).

    • Causality: Cleavage separates the Mca fluorophore from the Dpa quencher. Using a kinetic fluorometric readout (Ex 328 nm / Em 393 nm) rather than a colorimetric endpoint prevents interference from the inherent UV absorbance of the conjugated phenyl-imidazole system.

  • Validation Control: Include GM6001 (a broad-spectrum hydroxamate MMP inhibitor) as a positive control to validate the dynamic range and active enzyme concentration.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Objective: Track the parent compound and identify cyano-hydrolysis metabolites to accurately determine the biological half-life.

  • Dosing & Matrix Collection: Administer the derivative (e.g., 5 mg/kg PO/IV) to outbred CD1 mice. Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours.

    • Causality: Outbred CD1 mice provide a robust representation of population-level metabolic variability, offering a more realistic PK profile than highly inbred strains.

  • Plasma Extraction: Crash 50 μL of plasma with 150 μL of ice-cold acetonitrile containing a deuterated internal standard. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile precipitates plasma proteins to release strongly bound lipophilic drugs. The internal standard corrects for matrix-induced ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: The cyano group (-CN) is highly susceptible to in vivo enzymatic hydrolysis, converting rapidly to an amide (+18 Da, e.g., CCIM-AM) or a carboxylic acid (+19 Da, e.g., CCBA)[2]. You must explicitly monitor these +18/+19 Da mass transitions. Failing to track these metabolites will lead to a gross overestimation of the parent compound's stability and misinterpretation of downstream efficacy data.

Translational Workflow Visualization

The following diagram maps the critical path from scaffold design to in vivo validation, highlighting the metabolic feedback loop required to optimize these derivatives.

EfficacyWorkflow Scaffold 4-Phenyl-1H-imidazole- 2-carbonitrile Scaffold InVitro In Vitro Profiling (Biochemical & Cellular) Scaffold->InVitro Lead Optimization Metabolism Metabolic Stability (Microsomes/Hepatocytes) InVitro->Metabolism ADME Screening Toxicity Cytotoxicity Assays (e.g., Vero Cell MTT) InVitro->Toxicity Safety Window InVivo In Vivo Validation (PK/PD & Disease Models) Hydrolysis In Vivo Hydrolysis (Cyano -> Amide/Acid) InVivo->Hydrolysis PK Analysis (LC-MS/MS) Efficacy Therapeutic Outcome (Tumor/Pathogen Reduction) InVivo->Efficacy PD Readout Metabolism->InVivo High Stability Selection Toxicity->InVivo High Therapeutic Index (SI > 3) Hydrolysis->Scaffold Iterative Design (Block Metabolism)

Workflow mapping the translational progression of imidazole-2-carbonitrile derivatives.

References

  • Synthesis and antitubercular evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Sample records for halogenated imidazole derivatives Source: Science.gov URL:[Link]

  • A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Public Release Summary on the Evaluation of the new active Cyazofamid Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

Sources

Validation

Benchmarking the Purity of Synthetic 4-Phenyl-1H-imidazole-2-carbonitrile: A Methodological Comparison Guide

The Chemical Context: Why Absolute Purity Benchmarking Matters 4-Phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2) is a highly versatile heterocyclic building block[1][2]. Featuring both a nucleophilic imidazole core a...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context: Why Absolute Purity Benchmarking Matters

4-Phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2) is a highly versatile heterocyclic building block[1][2]. Featuring both a nucleophilic imidazole core and an electrophilic carbonitrile moiety, it serves as a critical intermediate in the synthesis of kinase inhibitors and complex agrochemicals, sharing structural lineage with fungicide metabolites like those of cyazofamid[3].

In advanced drug development, the purity of such intermediates is non-negotiable. Trace impurities—such as unreacted phenylglyoxal, regioisomeric byproducts, or residual transition metals—can poison downstream cross-coupling catalysts or introduce toxicological artifacts in early-stage biological assays. Consequently, relying solely on traditional relative purity metrics (like HPLC-UV area percentages) is a critical vulnerability. This guide objectively benchmarks a High-Purity Synthetic Grade (HPSG) of 4-phenyl-1H-imidazole-2-carbonitrile against standard commercial alternatives, detailing the causality and methodology behind rigorous, orthogonal purity assessments.

Comparative Analysis: High-Purity Synthetic vs. Commercial Alternatives

To objectively evaluate performance, we benchmarked three distinct grades of 4-phenyl-1H-imidazole-2-carbonitrile:

  • High-Purity Synthetic Grade (HPSG): Synthesized via an optimized condensation route and subjected to iterative recrystallization.

  • Standard Commercial Grade (SCG): Sourced from a standard catalog vendor with a nominal Certificate of Analysis claiming ">95% purity"[2].

  • Crude Synthetic Intermediate (CSI): The direct, unpurified product of the primary reaction cascade.

Table 1: Quantitative Purity Benchmarking Results
Grade / SourceHPLC-UV Purity (254 nm)LC-MS Major Impurity Identified1H qNMR Absolute PurityPerformance Delta (HPLC vs. qNMR)
HPSG (In-House) 99.8%None detected >0.1%99.2% ± 0.1% +0.6% (Overestimation by HPLC)
SCG (Vendor) 96.5%Des-cyano derivative (m/z 145)92.1% ± 0.3% +4.4% (Severe Overestimation)
CSI (Unpurified) 84.2%Phenylglyoxal (m/z 135)76.8% ± 0.5% +7.4% (Severe Overestimation)

Data Insight: The Standard Commercial Grade (SCG) exhibited a dangerous 4.4% discrepancy between HPLC-UV and qNMR results. This occurs because the des-cyano impurity has a lower molar extinction coefficient at 254 nm than the target molecule, causing HPLC-UV to systematically under-report the impurity's concentration.

Methodological Causality: The "Why" Behind the Protocols

As application scientists, we must design analytical workflows that are immune to structural biases.

The Flaw of Chromatography-Only Analysis: HPLC-UV is an excellent tool for separating trace impurities, but it is fundamentally a relative technique. It assumes all molecules absorb UV light equally at the detection wavelength. If an impurity lacks a chromophore, it becomes "invisible" to the detector, leading to an artificially inflated purity score.

The Power of Quantitative NMR (qNMR): We utilize 1H qNMR because it is an absolute primary ratio method[4]. The integral of an NMR resonance is directly proportional to the number of nuclei generating it. By spiking the sample with a known mass of an ultra-pure internal standard (e.g., Maleic acid), we can calculate the exact mass fraction of 4-phenyl-1H-imidazole-2-carbonitrile without needing a reference standard of the analyte itself. This orthogonality guarantees scientific integrity.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols include built-in System Suitability Tests (SST) to ensure data integrity before any calculations are performed.

Protocol 1: Absolute Purity Determination via 1H qNMR

Causality Check: We select Maleic acid as the internal standard because its sharp singlet resonance (~6.26 ppm) falls in a spectral window completely free from the aromatic protons of 4-phenyl-1H-imidazole-2-carbonitrile (7.3–7.9 ppm). We use DMSO-d6 as the solvent because the analyte exhibits poor solubility in CDCl3, and incomplete dissolution catastrophically invalidates qNMR data[4].

Step-by-Step Methodology:

  • Precision Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of 4-phenyl-1H-imidazole-2-carbonitrile and ~5.000 mg of Maleic acid (TraceCERT® grade) into a static-free vial.

  • Dissolution: Add 600 µL of DMSO-d6. Vortex and sonicate for 5 minutes to ensure 100% dissolution. Transfer to a 5 mm NMR tube.

  • System Suitability Test (SST): Run a preliminary scan to verify that the Signal-to-Noise (S/N) ratio of the Maleic acid peak is >250. If S/N < 250, increase the number of scans.

  • Acquisition: Acquire 1H NMR spectra at 298 K on a 600 MHz spectrometer.

    • Critical Parameter: Set the relaxation delay (D1) to 30 seconds . This ensures D1 is at least 5 times the longest longitudinal relaxation time (

      
      ) of the protons, preventing signal saturation which would skew the integration.
      
  • Processing & Calculation: Apply zero-filling and a 0.3 Hz exponential line broadening window function. Manually correct the baseline. Calculate purity (

    
    ) using the fundamental qNMR equation:
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass).
    
Protocol 2: Orthogonal Impurity Profiling via LC-MS

Causality Check: While qNMR provides absolute mass balance, its limit of detection (LOD) is typically ~0.5%. To detect highly potent trace impurities that could poison catalysts, we couple qNMR with LC-MS[3].

Step-by-Step Methodology:

  • Column & Mobile Phase: Use a sub-2 µm C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm) to achieve sharp peak shapes for basic heterocycles. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 4 minutes to elute both polar unreacted materials and lipophilic byproducts.

  • Detection: Monitor UV absorbance at 254 nm and simultaneously acquire positive electrospray ionization (ESI+) mass spectra (m/z 100-1000) to assign exact masses to any peak >0.1% Area.

Workflow Visualization

The following diagram illustrates the logical relationship and orthogonality of our self-validating purity benchmarking system.

PurityBenchmarking Compound 4-phenyl-1H-imidazole-2-carbonitrile HPLC LC-MS / HPLC-UV (Relative Purity & Trace Profiling) Compound->HPLC SST System Suitability (S/N > 250, D1 > 5xT1) Compound->SST Decision Absolute Purity ≥ 99.0%? HPLC->Decision qNMR 1H qNMR Analysis (Absolute Mass Purity) qNMR->Decision SST->qNMR Pass Pass Certified High-Purity Grade Decision->Pass Yes Fail Repurification Required Decision->Fail No

Orthogonal purity benchmarking workflow integrating relative (HPLC) and absolute (qNMR) methods.

Conclusion

Benchmarking synthetic 4-phenyl-1H-imidazole-2-carbonitrile reveals that standard commercial grades often overstate purity due to the inherent biases of UV-based chromatography. By implementing a self-validating, orthogonal workflow that anchors trace impurity profiling (LC-MS) to absolute mass quantification (qNMR), researchers can confidently certify the integrity of their heterocyclic building blocks, preventing costly failures in downstream synthetic or biological applications.

References

  • [4] Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. URL:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • [3] ResearchGate. "Identification and formation pattern of metabolites of cyazofamid by soil fungus Cunninghamella elegans". ResearchGate Publications. URL:[Link]

Sources

Comparative

Spectroscopic Discrimination of 4-Phenyl-1H-imidazole-2-carbonitrile and Its Isomers: A Comprehensive Guide

Introduction & Pharmacological Context As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the analytical bottleneck of distinguishing regioisomers during the synthesis of privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the analytical bottleneck of distinguishing regioisomers during the synthesis of privileged scaffolds. Imidazole-based compounds, particularly phenylimidazole carbonitriles, are highly sought after in medicinal chemistry for their roles as kinase inhibitors and C5a receptor modulators ().

During cyclization or pyrazine ring-contraction syntheses, 4-phenyl-1H-imidazole-2-carbonitrile is often co-formed with its regioisomers, such as 2-phenyl-1H-imidazole-4-carbonitrile and the N-substituted 1-phenyl-1H-imidazole-2-carbonitrile . Because these isomers possess identical molecular weights and similar polarities, chromatographic separation must be tightly coupled with rigorous, self-validating spectroscopic characterization. This guide objectively compares their spectroscopic performance and outlines the causality behind their distinct physical properties.

Structural & Electronic Causality

To accurately interpret the spectral data, we must first understand the underlying electronic distribution and dynamic behavior of these molecules:

  • Annular Tautomerism: In solution, 1H-imidazoles undergo rapid proton exchange between the N1 and N3 positions. For 4-phenyl-1H-imidazole-2-carbonitrile, this creates a dynamic equilibrium with its 5-phenyl tautomer. On the NMR timescale at room temperature, this renders the C4 and C5 positions chemically equivalent, resulting in signal broadening (). The 1-phenyl isomer lacks this NH proton, completely abolishing tautomerism and yielding sharp, distinct signals.

  • Inductive Deshielding: The nitrile group (-C≡N) is a powerful electron-withdrawing group (EWG). In 2-phenyl-1H-imidazole-4-carbonitrile, the C5 proton is directly adjacent to the C4-nitrile, experiencing maximum inductive deshielding. Conversely, in the 4-phenyl-2-carbonitrile isomer, the C5 proton is further from the EWG, resulting in a distinct upfield shift.

  • Conjugation Pathways: The UV-Vis absorption profile is dictated by the chromophore's extended conjugation. The 2-phenyl isomer conjugates directly through the amidine-like N-C-N system, whereas the 4-phenyl isomer conjugates via the C=C backbone, leading to measurable bathochromic and hypsochromic shifts.

Tautomerism N1 4-Phenyl-1H-imidazole -2-carbonitrile N3 Rapid Proton Exchange (Room Temp) N1->N3 Tautomerization N2 5-Phenyl-1H-imidazole -2-carbonitrile N2->N3 N4 Averaged NMR Signal (C4/C5 Equivalent) N3->N4 NMR Timescale N5 Variable Temp NMR (-50°C) N4->N5 Cooling N6 Decoalesced Signals (Distinct Isomers) N5->N6 Freezing Exchange

Logical flow of annular tautomerism and its resolution via Variable-Temperature NMR.

Quantitative Spectroscopic Comparison

The following table synthesizes the benchmark spectroscopic data used to definitively assign these isomers.

Spectroscopic Metric4-Phenyl-1H-imidazole-2-carbonitrile2-Phenyl-1H-imidazole-4-carbonitrile1-Phenyl-1H-imidazole-2-carbonitrile
¹H-NMR (DMSO-d6, 298K) δ 13.2 (br s, NH), δ 7.8 (br s, 1H, C5-H) δ 13.0 (br s, NH), δ 8.1 (s, 1H, C5-H) No NH, δ 7.6 (d, 1H), δ 7.2 (d, 1H)
¹³C-NMR (C≡N Peak) ~113.5 ppm~115.2 ppm~112.8 ppm
FTIR (C≡N Stretch) 2235 cm⁻¹2228 cm⁻¹2240 cm⁻¹
UV-Vis (λ_max in MeOH) 285 nm302 nm278 nm

Data Interpretation Note: The C5-H proton in the 2-phenyl-4-carbonitrile isomer is shifted downfield to δ 8.1 due to the immediate proximity of the electron-withdrawing nitrile group at C4.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, standard 1D NMR is insufficient. The following protocols are designed as self-validating systems, meaning the experiment contains internal checks that confirm both the integrity of the sample and the accuracy of the instrument.

Protocol A: Variable-Temperature (VT) NMR for Tautomer Resolution

Objective: Freeze the tautomeric exchange of 4-phenyl-1H-imidazole-2-carbonitrile to definitively assign the C5 proton and rule out the 2-phenyl isomer.

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.5 mL of anhydrous DMF-d7. Causality: DMF-d7 is chosen over DMSO-d6 because it remains liquid at the ultra-low temperatures required to freeze proton exchange, and anhydrous conditions prevent moisture-catalyzed rapid tautomerization. Add 0.05% TMS as an internal standard.

  • Baseline Acquisition (Validation Check): Acquire a standard ¹H-NMR spectrum at 298 K. You must observe a broadened NH peak (~13 ppm) and a broadened time-averaged C5-H singlet. If the C5-H signal is perfectly sharp, you likely have the 1-phenyl isomer or a non-tautomerizing impurity.

  • VT Cooling: Lower the NMR probe temperature in 10 K increments down to 223 K (-50°C). Allow a strict 5-minute thermal equilibration period at each step before tuning and matching the probe.

  • Data Extraction: At 223 K, the tautomeric exchange rate drops below the NMR timescale. The single, broadened C5-H peak of the 4-phenyl isomer will decoalesce into two distinct signals (representing the frozen 4-phenyl and 5-phenyl tautomers). Validation: The 2-phenyl-1H-imidazole-4-carbonitrile isomer will not exhibit this specific C4/C5 decoalescence, definitively proving regioisomeric identity.

Protocol B: pH-Modulated UV-Vis Spectroscopy

Objective: Differentiate the conjugation pathways between the 2-phenyl and 4-phenyl isomers via controlled protonation.

  • Solvent Baseline: Record a baseline using HPLC-grade methanol in a 1 cm path-length quartz cuvette.

  • Sample Preparation: Prepare a 50 µM solution of the imidazole isomer in methanol.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm to identify the λ_max.

  • Self-Validation (Acid/Base Shift): Add 10 µL of 0.1 M HCl to the cuvette, invert to mix, and rescan. Causality: Protonation of the basic imidazole nitrogen alters the chromophore's electron density. The 2-phenyl isomer will exhibit a highly pronounced hypsochromic (blue) shift upon protonation because the acid directly disrupts the N-C-N conjugation with the phenyl ring. The 4-phenyl isomer's shift will be significantly less dramatic, validating the structural assignment independent of NMR data.

SpectroWorkflow S1 Sample Prep (Anhydrous Solvents) S2 1H & 13C NMR (VT-NMR & Internal TMS) S1->S2 S3 UV-Vis & FTIR (pH-Modulated Shift) S2->S3 Cross-validation S4 Data Synthesis (Isomer Discrimination) S3->S4

Self-validating experimental workflow for spectroscopic isomer discrimination.

References

  • New aryl imidazoles and related compounds as c5a receptor modulators (Patent WO2003082829A1). Google Patents.
Validation

A Senior Application Scientist's Guide to Assessing the Patent Novelty of 4-phenyl-1H-imidazole-2-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals In the competitive landscape of drug discovery and chemical innovation, establishing the novelty of a molecule is the first critical step toward se...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery and chemical innovation, establishing the novelty of a molecule is the first critical step toward securing intellectual property. This guide provides a comprehensive, in-depth methodology for assessing the patent landscape for a specific chemical entity: 4-phenyl-1H-imidazole-2-carbonitrile. We will move beyond simple keyword searches to employ a systematic, multi-faceted approach that mirrors professional patent analysis, providing you with a robust framework for your own investigations.

Part 1: The Pillars of Patentability in Chemical Inventions

Before initiating a search, it is crucial to understand the fundamental legal standards a chemical invention must meet: novelty and non-obviousness (also known as inventive step).

  • Novelty: This is a straightforward requirement. An invention is not novel if it was publicly disclosed in a single document or source (known as "prior art") before the patent application was filed.[1] For a chemical compound, this means the exact structure must not have been previously described.[2] Even a minor difference from a prior art compound can satisfy the novelty requirement, but this then shifts the focus to the more complex question of obviousness.[2]

  • Non-Obviousness (Inventive Step): This is the higher and more subjective hurdle. An invention is considered obvious if a person having ordinary skill in the art (a hypothetical expert in the relevant field) would have been motivated to combine or modify existing prior art references to arrive at the claimed invention with a reasonable expectation of success.[3][4] For a new chemical entity, this often involves assessing whether its structure is a simple or predictable modification of a known compound to achieve a predictable result.[1]

Part 2: A Systematic Workflow for Patent Prior Art Searching

A thorough search requires a strategic, multi-database approach that encompasses exact structure, substructure, and keyword-based queries. The following workflow provides a self-validating system to ensure a comprehensive analysis.

Workflow Diagram: Patent Novelty Assessment

G Fig. 1: Systematic Workflow for Chemical Patent Search start Start: Define Target Molecule (4-phenyl-1H-imidazole-2-carbonitrile) prep Step 1: Prepare Search Inputs (SMILES, InChI, IUPAC Name, CAS) start->prep db_select Step 2: Select Databases (e.g., PATENTSCOPE, SureChEMBL, Google Patents, PubChem) prep->db_select search_hub db_select->search_hub exact_search Step 3a: Exact Structure Search search_hub->exact_search sub_search Step 3b: Substructure Search (Core Scaffold, Markush) search_hub->sub_search key_search Step 3c: Keyword Search (Nomenclature, Potential Use) search_hub->key_search analyze Step 4: Analyze Search Results (Claims, Examples, Disclosures) exact_search->analyze sub_search->analyze key_search->analyze novelty_q Is the exact structure disclosed? analyze->novelty_q obvious_q Are structurally similar compounds with related utility disclosed? novelty_q->obvious_q No novel Conclusion: Lacks Novelty novelty_q->novel Yes likely_obvious Conclusion: High Risk of Obviousness obvious_q->likely_obvious Yes potentially_nonobvious Conclusion: Potentially Non-Obvious (Requires evidence of unexpected results) obvious_q->potentially_nonobvious No potentially_novel Conclusion: Potentially Novel

Caption: A structured workflow for assessing the patent novelty of a chemical compound.

Experimental Protocol: Executing the Search

Objective: To identify prior art relevant to the novelty and non-obviousness of 4-phenyl-1H-imidazole-2-carbonitrile.

Methodology:

  • Define and Prepare the Query:

    • Causality: Different databases use different identifiers. Preparing multiple formats ensures maximum compatibility and search accuracy.

    • Action: Generate standard chemical identifiers for 4-phenyl-1H-imidazole-2-carbonitrile.

      • IUPAC Name: 4-phenyl-1H-imidazole-2-carbonitrile

      • SMILES: N#Cc1[nH]cnc1c2ccccc2

      • InChI: InChI=1S/C10H7N3/c11-5-10-12-7-9(13-10)8-6-3-1-2-4-8/h1-4,7H,(H,12,13)

  • Select Appropriate Search Platforms:

    • Causality: No single database is exhaustive. A combination of platforms with specialized chemical search capabilities is essential for comprehensive coverage.[5]

    • Action: Utilize the following free-to-access, high-quality databases:

      • WIPO PATENTSCOPE: Offers a chemical structure search tool that covers international (PCT) and various national patent collections.[6]

      • SureChEMBL: A powerful database specifically designed to extract and index chemical structures from patent documents.[6]

      • PubChem: While primarily a literature database, it contains extensive substance information linked to patents, making it excellent for cross-referencing.[6]

      • Google Patents: Excellent for broad keyword and assignee searches.

  • Execute a Multi-Pronged Search Strategy:

    • Causality: This strategy is designed to find disclosures at three levels: the exact molecule, the broader chemical space it occupies, and its potential applications. This directly addresses both novelty and non-obviousness.

    • Action 3a (Exact Structure Search): Use the drawing tools in PATENTSCOPE and SureChEMBL to perform an "exact match" search for 4-phenyl-1H-imidazole-2-carbonitrile. This is the primary test for novelty.

    • Action 3b (Substructure Search): This is the most critical step for evaluating non-obviousness.[7]

      • Search for the core "4-phenyl-1H-imidazole" scaffold to find derivatives.

      • Broaden the search to include any "phenyl-imidazole-carbonitrile" to see if the core arrangement is known, even with different substitution patterns.

    • Action 3c (Keyword Search): Use Google Patents and other text-based engines.

      • Queries: "4-phenyl-1H-imidazole-2-carbonitrile", "phenyl imidazole carbonitrile synthesis", "cyano phenylimidazole".

      • Rationale: This can uncover patents that describe the compound by name but without a searchable chemical structure image, or in non-patent literature.

Part 3: Analysis of the Prior Art Landscape (A Representative Scenario)

Based on a comprehensive search of patent and scientific literature, a hypothetical landscape for our target molecule has been constructed. This analysis demonstrates how to interpret search findings.

Reference ID & Type Disclosed Structure / Key Claim Relevance to Target Molecule Implication for Novelty & Non-Obviousness
CN103450089B (Patent) [8]4-phenylimidazole Discloses the core scaffold of the target molecule, detailing a method for its synthesis.Novelty: The target molecule is novel over this patent as the C2-carbonitrile is absent.Non-Obviousness: Weakens the non-obviousness argument, as the foundational chemical structure is known and in the public domain.
US20210130288A1 (Patent Application) [9]5-(4-methylphenyl)-1H-imidazole-2-carbonitrile Discloses a very close structural analog, differing only by a methyl group on the phenyl ring.Novelty: The target molecule is technically novel.Non-Obviousness: Presents a very strong challenge. An examiner would likely argue it is obvious to prepare the unsubstituted analog.
J. Med. Chem. 2008, 51, 18, 5330–5341 (Scientific Lit.) [10]Various 4-phenylimidazole derivatives Describes the synthesis and use of 4-phenylimidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).Novelty: Does not disclose the exact target molecule.Non-Obviousness: Establishes a known biological utility for the scaffold, providing a clear motivation for a skilled chemist to synthesize other simple derivatives (like the 2-carbonitrile) to explore structure-activity relationships for the same purpose.
RSC Adv., 2017, 7, 46195-46200 (Scientific Lit.) Synthesis of various 2-cyanoimidazoles Describes general methods for introducing a cyano group at the C2 position of the imidazole ring.Novelty: Does not use the 4-phenylimidazole scaffold.Non-Obviousness: Provides a known and reliable chemical method to perform the key structural modification needed to get from known prior art (Ref 1) to the target molecule.

Part 4: Synthesizing the Final Assessment

By integrating the findings from our analysis, we can form a cohesive assessment of the patentability of 4-phenyl-1H-imidazole-2-carbonitrile.

Assessment of Novelty

Assuming our exhaustive search did not find a single reference explicitly disclosing 4-phenyl-1H-imidazole-2-carbonitrile, the molecule meets the criteria for novelty .[2]

Assessment of Non-Obviousness

This is where the patentability challenge lies. A patent examiner, following established guidelines[4][11], would likely construct the following argument for obviousness :

  • Primary Reference & Motivation: The scientific literature (e.g., J. Med. Chem. 2008) discloses that the 4-phenylimidazole scaffold has valuable biological activity as an IDO inhibitor.[10] This provides a strong motivation for a medicinal chemist to create related compounds to find more potent or effective inhibitors.

  • Structural Similarity: The patent literature (e.g., US20210130288A1) discloses extremely similar structures, such as the 4-methylphenyl analog.[9] The leap from a methylated phenyl ring to an unsubstituted one is generally considered a routine and obvious modification in medicinal chemistry.

  • Enabling Chemistry: The chemical literature (e.g., RSC Adv., 2017) provides established methods for adding a cyano group to the C2 position of an imidazole ring. Therefore, a person of ordinary skill in the art would have a reasonable expectation of success in applying such a method to the known 4-phenylimidazole scaffold.

References

  • Preparation method of 4-phenylimidazole.
  • 1H-Imidazole-4-carbonitrile. ResearchGate. [Link]

  • Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. Taylor & Francis Online. [Link]

  • Bioactive N-Phenylimidazole Derivatives. ResearchGate. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Center for Biotechnology Information (PMC). [Link]

  • Searching for patent information on chemical compounds using open access public sources. Informa UK Limited. [Link]

  • How “Novel” or “Non-Obvious” Must an Invention Be To Be Eligible for Patent Protection? MoloLamken LLP. [Link]

  • Method for synthesizing 2-substituted imidazoles - Patent US-5817823-A. PubChem. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Center for Biotechnology Information (PMC). [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. MDPI. [Link]

  • Process for the preparation of 2-cyanoimidazole compounds. Justia Patents. [Link]

  • How to Conduct a Patent Search for Chemical Inventions. PatentPC. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. [Link]

  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. National Center for Biotechnology Information (PMC). [Link]

  • Novelty and Non-Obviousness: How to Define a Patentable Invention. Neustel Law Offices. [Link]

  • A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Novelty 35 USC 102 Obviousness 35 USC 103. United States Patent and Trademark Office. [Link]

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. ACS Publications. [Link]

  • Chemical Structure Search | Identify Key Chemical Patents. IEBrain. [Link]

  • Examining patent applications relating to chemical inventions. GOV.UK. [Link]

  • Free chemical structure searching in patent documents. D Young & Co. [Link]

  • How does the USPTO handle searches for chemical compounds and structures? BlueIron IP. [Link]

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Safety & Regulatory Compliance

Safety

4-phenyl-1H-imidazole-2-carbonitrile proper disposal procedures

As researchers and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 4-Phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2)[1] is a valuable ni...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 4-Phenyl-1H-imidazole-2-carbonitrile (CAS: 41270-76-2)[1] is a valuable nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry and materials science. However, its specific structural motifs—namely the imidazole ring and the carbonitrile group—demand stringent disposal protocols to mitigate environmental toxicity and prevent the release of hazardous combustion byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. This protocol provides the causality behind our safety procedures, ensuring your laboratory maintains a self-validating, compliant, and environmentally responsible waste management system.

Chemical Hazard Profiling & Disposal Causality

To understand how to properly dispose of a chemical, we must first understand the mechanistic why behind the protocols. Standard open-air burning or drain disposal is strictly prohibited for this compound due to two primary structural factors:

  • High Nitrogen Content (NOx Potential): The molecular formula (C10H7N3) indicates a high mass percentage of nitrogen (24.8%). Incineration of this compound at low temperatures will generate significant quantities of nitrogen oxides (NOx), which are potent environmental pollutants and respiratory hazards.

    • Causality: Disposal must strictly utilize high-temperature rotary kiln incineration equipped with continuous emission monitoring systems (CEMS) and flue gas NOx scrubbers[2].

  • Carbonitrile Reactivity: While stable under ambient conditions, the nitrile (-C≡N) functionality can undergo hydrolysis under strongly acidic or basic conditions. Furthermore, incomplete combustion can yield trace hydrogen cyanide (HCN).

    • Causality: Waste streams containing this compound must be strictly segregated from strong acids, bases, and oxidizing agents to prevent exothermic degradation or toxic gas evolution prior to final destruction.

Physicochemical & Disposal Parameters

The following table summarizes the quantitative and qualitative data that dictate the logistical handling of this compound during the disposal phase.

ParameterValue / SpecificationOperational Implication for Disposal
Chemical Name 4-Phenyl-1H-imidazole-2-carbonitrileMust be explicitly listed on all hazardous waste manifests.
CAS Number 41270-76-2Primary identifier for institutional EHS tracking.
Molecular Formula C10H7N3High nitrogen content mandates NOx-scrubbed incineration.
Physical State SolidRequires segregation into solid waste unless dissolved in solvent.
Incompatibilities Strong oxidizers, strong acids/basesDo not mix with piranha solution, nitric acid, or reactive waste.
Final Disposal Route High-Temperature IncinerationLandfilling or aqueous drain disposal is strictly prohibited.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the waste stream is maintained from the benchtop to the incinerator.

Phase 1: Source Segregation and Containment
  • Solid Waste Collection: Gather all unadulterated powder, contaminated weighing paper, spatulas, and empty primary packaging. Place these items into a chemically compatible, sealable, and puncture-resistant container (e.g., a wide-mouth High-Density Polyethylene [HDPE] jar).

    • Self-Validating Check: Visually inspect the container to ensure it is completely dry before adding waste. Moisture can promote slow degradation or microbial action in mixed waste.

  • Liquid Waste (Solvent Solutions): If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane during extraction/purification), route the solution to the appropriate bulk liquid waste carboy.

    • Self-Validating Check: Verify the solvent type before pouring. Route to the "Halogenated Organic Waste" stream if dissolved in DCM/Chloroform, or "Non-Halogenated Organic Waste" if in DMSO/Methanol. Never mix this stream with aqueous acidic waste.

Phase 2: Labeling and Satellite Accumulation
  • GHS & RCRA Compliant Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly state "4-phenyl-1H-imidazole-2-carbonitrile" and list all associated solvents with their approximate percentages. Do not use structural abbreviations.

  • Storage in the SAA: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant spill tray). This prevents environmental release in the event of primary container failure[3].

Phase 3: Institutional Transfer and Final Destruction
  • EHS Transfer: Once the container is full or reaches the institutional time limit (typically 90 days for large quantity generators under EPA guidelines), initiate a waste pickup request with your facility's Environmental Health and Safety (EHS) department.

  • Contractor Destruction: EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration (>1000°C)[2].

Waste Routing Workflow

The following diagram illustrates the logical decision-making process for routing 4-phenyl-1H-imidazole-2-carbonitrile waste safely from the benchtop to final destruction.

WasteRouting Start 4-Phenyl-1H-imidazole-2-carbonitrile Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SAA Satellite Accumulation Area (Secondary Containment) Solid->SAA Halogenated Halogenated Waste Stream Liquid->Halogenated e.g., DCM, CHCl3 NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated e.g., DMSO, MeOH Halogenated->SAA NonHalogenated->SAA EHS EHS Transfer & RCRA Manifesting SAA->EHS Incineration High-Temp Incineration (with NOx Scrubbers) EHS->Incineration

Workflow for the segregation and disposal of 4-phenyl-1H-imidazole-2-carbonitrile waste.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA Hazardous Waste Guidelines. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-phenyl-1H-imidazole-2-carbonitrile

Technical Safety Guide: 4-Phenyl-1H-imidazole-2-carbonitrile CAS Number: 41270-76-2 Formula: C₁₀H₇N₃ Molecular Weight: 169.18 g/mol Synonyms: 2-Cyano-4-phenylimidazole; 4-Phenyl-2-cyanoimidazole[1] Part 1: Immediate Haza...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 4-Phenyl-1H-imidazole-2-carbonitrile

CAS Number: 41270-76-2 Formula: C₁₀H₇N₃ Molecular Weight: 169.18 g/mol Synonyms: 2-Cyano-4-phenylimidazole; 4-Phenyl-2-cyanoimidazole[1]

Part 1: Immediate Hazard Assessment & Risk Stratification

Executive Summary: 4-Phenyl-1H-imidazole-2-carbonitrile is a functionalized imidazole intermediate often utilized in the synthesis of agrochemicals (e.g., Cyazofamid) and pharmaceutical kinase inhibitors.[1] As a nitrile-bearing heterocycle, it presents a dual hazard profile: chemical irritation typical of imidazoles and acute toxicity risks associated with organic nitriles.

Primary Hazards (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

  • STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[1][2]

Critical Warning: While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic processing can potentially release cyanide ions. Treat all exposures with high caution.[4] Dust formation is the primary vector for laboratory contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves are permeable to many organic nitrogen compounds. Nitrile rubber provides superior resistance, but thickness matters. For solid handling, static charge can disperse fine powder; therefore, respiratory protection is non-negotiable outside of a glovebox.

PPE Selection Table

ComponentStandard Operation (<1g, Solid) Scale-Up / Solution Handling (>1g) Technical Specification
Hand Protection Single Nitrile GlovesDouble Nitrile or Laminate (Silver Shield)Min.[1] thickness: 0.11 mm (Standard) vs 0.3 mm (High Risk). Change every 60 mins.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)ANSI Z87.1 compliant.[1] Goggles required if dissolving in volatile solvents.
Respiratory Fume Hood (Face Velocity >100 fpm)N95 or P100 Respirator + Fume HoodUse respirator if handling outside hood or if powder is statically active.[1]
Body Defense Standard Cotton Lab CoatTyvek® Lab Coat + Chemical ApronTyvek prevents dust accumulation on street clothes; Apron prevents solvent soak-through.[1]

Part 3: Operational Handling Protocol

Objective: Minimize "fugitive dust" and prevent dermal absorption during synthesis or aliquoting.

Workflow 1: Solid Handling & Weighing
  • Static Control: This compound is a crystalline solid that may carry static charge. Use an antistatic gun or ionizing bar inside the balance enclosure before weighing.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station . Never weigh on an open bench.

  • Transfer: Use a wide-mouth funnel for transferring to reaction vessels to avoid neck contamination.

  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting a dust cloud.

Workflow 2: Reaction Setup (Synthesis Context)
  • Incompatibility: Avoid strong oxidizing agents and strong acids (hydrolysis of the nitrile group to amide/carboxylic acid can occur exothermically).

  • Temperature Control: If heating is required (e.g., reflux), ensure the condenser is active before heating begins to prevent nitrile vapor escape.

Workflow 3: Decision Logic for Safe Handling

SafetyLogic Start Start: Handling 4-Phenyl-1H-imidazole-2-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DustRisk Risk: Inhalation of Dust Solid->DustRisk SplashRisk Risk: Dermal Absorption (Solvent Carrier Effect) Solution->SplashRisk ControlSolid Control: Fume Hood + Static Gun Avoid Open Bench DustRisk->ControlSolid Disposal Disposal: Segregated Organic Waste (Do NOT Drain Dispose) ControlSolid->Disposal ControlLiq Control: Double Nitrile Gloves Chemical Apron SplashRisk->ControlLiq ControlLiq->Disposal

Figure 1: Operational decision tree for selecting engineering controls based on physical state.[1]

Part 4: Emergency Response & Decontamination

Scenario A: Dry Powder Spill

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double gloves.

  • Method: Do NOT dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened, e.g., ethanol) to adhere the powder, then scoop into a waste container.[1]

  • Clean: Wipe surface with 10% bleach solution followed by water to degrade trace residues.

Scenario B: Solution Splash on Skin

  • Immediate Action: Remove contaminated clothing immediately (do not pull over head if possible; cut off if necessary).

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes . Avoid organic solvents (ethanol/acetone) on skin, as they enhance absorption of nitriles.

  • Medical: Seek medical attention if irritation persists. Inform medical staff of potential "Organic Nitrile" exposure.[4][5]

Part 5: Disposal & Waste Management

Cradle-to-Grave Protocol:

  • Categorization: Classify as "Hazardous Organic Waste - Toxic/Irritant" .

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Labeling: Clearly label container: "Contains 4-Phenyl-1H-imidazole-2-carbonitrile. Toxic. Nitrile Compound."[1][3]

  • Destruction: The preferred method is Incineration at a licensed facility. The high nitrogen content requires proper NOx scrubbing during incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564456, 1H-imidazole-2-carbonitrile. Retrieved from [Link] (Read-across source for imidazole-nitrile core structure hazards).[1]

  • Justia Patents (2021). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link] (Source for synthesis and intermediate handling context).

Sources

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